Product packaging for 1-(Piperazin-1-yl)propan-2-ol(Cat. No.:CAS No. 1074-54-0)

1-(Piperazin-1-yl)propan-2-ol

Cat. No.: B086012
CAS No.: 1074-54-0
M. Wt: 144.21 g/mol
InChI Key: XAKIZRLIXGLPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Piperazin-1-yl)propan-2-ol ( 1074-54-0) is an organic compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . This molecule features a piperazine ring, a prominent pharmacophore in medicinal chemistry, linked to a propan-2-ol group, making it a valuable and versatile building block in organic synthesis and drug discovery research . Its structure, which includes hydrogen bond donors and acceptors, contributes to its physicochemical properties, including an estimated density of 0.991 g/cm³ and a boiling point of approximately 252.7°C . As a key synthetic intermediate, this compound is primarily used in the development and preparation of more complex molecules for pharmaceutical and life sciences research . It is often utilized to introduce the N-(2-hydroxypropyl)piperazine moiety into target structures . Researchers employ it in the exploration of compound libraries and as a precursor in multi-step synthetic routes. The compound requires careful handling; it is classified as causing skin and serious eye irritation and may cause respiratory irritation . It is essential to wear appropriate protective equipment and handle the material in a well-ventilated place . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. It must be stored in a cool, dry place under an inert atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B086012 1-(Piperazin-1-yl)propan-2-ol CAS No. 1074-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKIZRLIXGLPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308940
Record name α-Methyl-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-54-0
Record name α-Methyl-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1074-54-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-Methyl-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methylpiperazine-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Piperazin-1-yl)propan-2-ol from Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(Piperazin-1-yl)propan-2-ol, a valuable intermediate in pharmaceutical development, from the reaction of propylene oxide with piperazine. This document outlines the core reaction mechanism, a detailed experimental protocol, and the expected analytical data for the synthesized compound.

Introduction

The synthesis of this compound is a significant process in medicinal chemistry. The piperazine moiety is a common scaffold in a wide array of pharmaceuticals, valued for its ability to improve the pharmacokinetic profile of drug candidates, including their solubility and bioavailability. The addition of a hydroxypropyl group introduces a chiral center and a functional handle for further molecular elaboration. The reaction between piperazine, a cyclic secondary diamine, and propylene oxide, an epoxide, proceeds via a nucleophilic ring-opening mechanism, resulting in the formation of a β-amino alcohol.

Reaction Mechanism and Regioselectivity

The fundamental reaction involves the nucleophilic attack of one of the secondary amine nitrogens of the piperazine ring on an electrophilic carbon of the propylene oxide (1,2-epoxypropane) ring. This attack results in the opening of the strained three-membered epoxide ring to form a stable β-amino alcohol.

The reaction can be catalyzed by water or a mild acid. Under neutral or basic conditions, the reaction follows an SN2 pathway. Due to steric hindrance from the methyl group on the propylene oxide ring, the nucleophilic attack by the piperazine nitrogen preferentially occurs at the less sterically hindered carbon atom of the epoxide. This regioselectivity leads to the formation of this compound as the major product, with only a minor amount of the "anomalous" product, 2-(piperazin-1-yl)propan-1-ol, being formed (estimated to be less than 2%).[1]

The reaction can proceed to give both mono- and di-substituted piperazine derivatives. By controlling the molar ratio of the reactants, the formation of the desired mono-substituted product can be favored. Using an excess of piperazine relative to propylene oxide will increase the statistical probability of the epoxide reacting with an unsubstituted piperazine molecule, thus maximizing the yield of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the reaction of piperazine with epoxides.

Materials:

  • Piperazine (anhydrous)

  • Propylene oxide

  • Methanol (anhydrous)

  • Water (optional, as catalyst)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve anhydrous piperazine (2.0 equivalents) in anhydrous methanol.

  • Addition of Propylene Oxide: While stirring the piperazine solution at room temperature, add propylene oxide (1.0 equivalent) dropwise via the dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a sufficient amount of water and acidify with hydrochloric acid to a pH of approximately 2.

    • Wash the acidic aqueous solution with ethyl acetate to remove any unreacted propylene oxide and non-basic impurities.

    • Make the aqueous layer basic with a concentrated solution of sodium hydroxide to a pH of approximately 12.

    • Extract the product from the basic aqueous layer with several portions of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation or by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Molar Ratio (Piperazine:Propylene Oxide)2:1General Practice
SolventMethanolAdapted Protocol
Reaction TemperatureReflux (~65 °C)Adapted Protocol
Reaction Time4-6 hoursAdapted Protocol
Expected Yield (Mono-substituted)Moderate to HighGeneral Principle
Expected Purity (after purification)>95%Standard

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point Not specified
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.00-3.90 (m, 1H, CH-OH), 2.95-2.85 (m, 4H, piperazine CH₂), 2.60-2.40 (m, 4H, piperazine CH₂), 2.35-2.20 (m, 2H, N-CH₂), 1.15 (d, J=6.4 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 66.5 (CH-OH), 61.0 (N-CH₂), 54.5 (piperazine CH₂), 46.0 (piperazine CH₂), 20.5 (CH₃)
IR (neat, cm⁻¹) ν: 3400-3200 (br, O-H stretch), 3300-3200 (N-H stretch), 2960-2800 (C-H stretch), 1100-1000 (C-O stretch)
Mass Spectrum (EI) m/z (%): 144 (M⁺), 129, 113, 99, 85, 70, 56

Note: Spectroscopic data are predicted based on the expected structure and typical chemical shifts for similar compounds, as specific experimental data was not available in the cited literature.

Visualizations

Diagram 1: Reaction Pathway

Reaction_Pathway Piperazine Piperazine Product This compound Piperazine->Product + Propylene Oxide PropyleneOxide Propylene Oxide DiProduct 1,4-bis(2-hydroxypropyl)piperazine Product->DiProduct + Propylene Oxide

Caption: Reaction of piperazine with propylene oxide yields both mono- and di-substituted products.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Piperazine in Methanol B Add Propylene Oxide A->B C Reflux for 4-6h B->C D Solvent Removal C->D E Acidify and Wash D->E F Basify and Extract E->F G Dry and Concentrate F->G H Vacuum Distillation or Column Chromatography G->H

Caption: A typical experimental workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound from propylene oxide and piperazine is a straightforward and efficient method for producing a key pharmaceutical intermediate. The reaction proceeds via a regioselective SN2 nucleophilic ring-opening of the epoxide. By controlling the stoichiometry of the reactants, the formation of the desired mono-substituted product can be optimized. The provided experimental protocol offers a reliable method for the synthesis and purification of this compound, which is of significant interest to researchers and professionals in the field of drug development. Further optimization of reaction conditions, such as the use of specific catalysts or solvent systems, may lead to improved yields and selectivity.

References

An In-depth Technical Guide to 1-(piperazin-1-yl)propan-2-ol: Chemical Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for the piperazine derivative, 1-(piperazin-1-yl)propan-2-ol. While specific biological activity data for this compound is limited in publicly accessible literature, this guide furnishes foundational information crucial for its synthesis, characterization, and further investigation in drug discovery and development.

Chemical Properties and Structure

This compound is a heterocyclic compound featuring a piperazine ring linked to a propan-2-ol moiety. Its chemical structure and key identifying information are detailed below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 1074-54-0[1]
Molecular Formula C₇H₁₆N₂O[1]
Molecular Weight 144.21 g/mol [1]
Canonical SMILES CC(O)CN1CCNCC1-
InChI Key XAKIZRLIXGLPBW-UHFFFAOYSA-N[2]
Physical State Not explicitly reported, likely a liquid or low-melting solid-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in water and polar organic solvents-

Experimental Protocols

Synthesis Protocol

A plausible and common method for the synthesis of this compound is the nucleophilic ring-opening of a suitable epoxide with piperazine.

Reaction Scheme:

G reagents Piperazine + Propylene Oxide -> this compound

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Method:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.2 equivalents) in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: To the stirred solution, add propylene oxide (1.0 equivalent) dropwise at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Analytical Protocols

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the purity assessment and quantification of this compound. As the compound lacks a strong chromophore, UV detection might be challenging, and alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are recommended.[3]

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient from 5% to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection ELSD, CAD, or MS

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the identification and quantification of this compound, particularly for assessing its presence in complex mixtures.[4]

Table 3: Proposed GC-MS Method Parameters

ParameterRecommended Conditions
Column DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a doublet), the methine proton of the propan-2-ol backbone (a multiplet), the methylene protons adjacent to the piperazine nitrogen (a multiplet), and the four sets of equivalent methylene protons on the piperazine ring (multiplets). The hydroxyl and the secondary amine protons will appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the methyl carbon, the methine carbon bearing the hydroxyl group, the methylene carbon attached to the piperazine ring, and the carbons of the piperazine ring.

3.2. Mass Spectrometry (MS)

Under electron ionization (EI) in GC-MS, this compound is expected to fragment, yielding characteristic ions. The molecular ion peak (M+) at m/z 144 may be observed, although it could be of low intensity. Common fragmentation patterns for piperazine derivatives involve cleavage of the C-N bonds and fragmentation of the piperazine ring.

Potential Biological Activity and Signaling Pathways

Specific pharmacological studies on this compound are not available in the public domain. However, the piperazine scaffold is a well-known pharmacophore present in numerous biologically active compounds with diverse therapeutic applications. Derivatives of piperazine have been reported to exhibit a wide range of activities, including but not limited to:

  • Antidepressant and Anxiolytic Effects: Many piperazine derivatives act on central nervous system (CNS) receptors, such as serotonin and dopamine receptors.[5]

  • Antifungal Activity: Some piperazine propanol derivatives have been identified as inhibitors of fungal 1,3-beta-D-glucan synthase, a key enzyme in fungal cell wall synthesis.[2]

  • Antitussive Properties: Certain phenylpiperazinepropane derivatives have shown antitussive activity.[6]

  • Anti-schistosomal Activity: Compounds containing a 6-(piperazin-1-yl)-1,3,5-triazine core have demonstrated activity against Schistosoma mansoni.[7]

Given this context, this compound could be a valuable starting point for the synthesis of novel compounds to be screened for various biological activities. A logical workflow for such an investigation is presented below.

G cluster_0 Drug Discovery Workflow A Synthesis of this compound Analogs B In Vitro Screening (e.g., Receptor Binding, Enzyme Inhibition) A->B C Identification of Active Compounds B->C D In Vivo Efficacy and Toxicity Studies C->D E Lead Optimization D->E E->A F Preclinical Development E->F

Figure 2: A logical workflow for the investigation of the biological activity of this compound derivatives.

Conclusion

This compound is a simple piperazine derivative with potential for further exploration in medicinal chemistry. This technical guide has summarized its known chemical properties and structure and provided proposed experimental protocols for its synthesis and analysis based on established chemical principles. The lack of specific biological data highlights an opportunity for future research to investigate the pharmacological profile of this compound and its derivatives, potentially leading to the discovery of novel therapeutic agents. Researchers are encouraged to use the information provided as a foundation for their studies and to further characterize this promising chemical entity.

References

Spectroscopic Analysis of 1-(piperazin-1-yl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(piperazin-1-yl)propan-2-ol (CAS No: 1074-54-0). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its structural fragments and comparison with similar compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.8 - 4.0m1HCH-OH
~ 2.8 - 3.0br s1HNH (piperazine)
~ 2.6 - 2.8m4H-CH₂-N-CH₂- (piperazine ring, proximal to propanol)
~ 2.3 - 2.5m4H-CH₂-N-CH₂- (piperazine ring, distal to propanol)
~ 2.2 - 2.4m2HN-CH₂-CH(OH)
~ 1.1 - 1.2d3HCH₃
Variablebr s1HOH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 66 - 68CHCH-OH
~ 60 - 62CH₂N-CH₂-CH(OH)
~ 54 - 56CH₂-CH₂-N-CH₂- (piperazine ring)
~ 45 - 47CH₂-CH₂-N-CH₂- (piperazine ring)
~ 20 - 22CH₃CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Broad, StrongO-H stretchAlcohol
3300 - 3100MediumN-H stretchSecondary Amine (Piperazine)
2970 - 2800StrongC-H stretchAliphatic (CH, CH₂, CH₃)
1470 - 1440MediumC-H bendAliphatic (CH₂, CH₃)
1130 - 1000StrongC-O stretchSecondary Alcohol
1100 - 1000MediumC-N stretchAliphatic Amine
Mass Spectrometry (MS)
m/z RatioInterpretation
144[M]⁺ (Molecular Ion)
129[M - CH₃]⁺
100[M - CH(OH)CH₃]⁺
85[Piperazine-CH₂]⁺
56Piperazine fragment
45[CH(OH)CH₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of labile protons (OH, NH).

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition :

    • Transfer the solution to a clean 5 mm NMR tube.

    • Acquire ¹H NMR spectra using a 300-500 MHz spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

    • Solid Film : If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., methanol or dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.[1]

    • Attenuated Total Reflectance (ATR) : Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition : Place the sample holder in the IR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[2]

  • Ionization : Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. EI is a hard ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation.[3] ESI is a softer ionization technique that is more likely to yield the molecular ion peak.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.

  • Data Analysis : Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Data (Chemical Shift, Coupling, Integration) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

CAS number and molecular weight of 1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(piperazin-1-yl)propan-2-ol

This technical guide provides a comprehensive overview of this compound, a piperazine derivative of interest to researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis, and known biological activities, presenting data in a structured format for clarity and ease of comparison.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C7H16N2O.[1] Several synonyms for this compound exist, including 1-(1-PIPERAZINYL)-2-PROPANOL and 1-(2-hydroxypropyl)piperazine.[1]

PropertyValueReference
CAS Number 1074-54-0, 1077-93-6[1]
Molecular Formula C7H16N2O[1]
Molecular Weight 144.21 g/mol [1]

Synthesis of this compound

The synthesis of monosubstituted piperazine derivatives like this compound can be achieved through various methods. A common approach involves the nucleophilic substitution reaction between piperazine and a suitable electrophile. One simplified, one-pot-one-step procedure involves the reaction of an in-situ formed piperazine-1-ium cation (as a monohydrochloride or monoacetate) with an appropriate reagent.[2][3] This method avoids the need for protecting groups, which are often used in multi-step syntheses.[2]

Representative Experimental Protocol for Synthesis

A general method for preparing β-amino alcohols such as this compound involves the ring-opening of an epoxide. The following is a representative, hypothetical protocol.

Step 1: Reaction of Piperazine with Propylene Oxide

To a solution of piperazine (2 equivalents) in a suitable solvent such as methanol or ethanol, propylene oxide (1 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Work-up and Purification

Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., dichloromethane) and washed with water and brine to remove any unreacted piperazine and other water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. The final product, this compound, can be purified by column chromatography on silica gel.

Biological Activities and Applications in Drug Development

The piperazine moiety is a common scaffold in many biologically active compounds due to its favorable physicochemical properties and its ability to interact with various biological targets.[4] Derivatives of piperazine have demonstrated a wide range of pharmacological activities.[5]

Biological ActivityDescription
Antidepressant-like Effects Derivatives of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol have been synthesized and shown to possess antidepressant-like activities in murine models.[6]
Antifungal Activity A piperazine propanol derivative, GSI578, was identified as a potent inhibitor of 1,3-beta-D-glucan synthase in Candida albicans, exhibiting antifungal activity against pathogenic fungi.[7]
Anthelmintic Activity Piperazine and its derivatives are known for their effectiveness against parasitic worm infections by inducing flaccid paralysis in the worms.[5]
Anti-inflammatory Properties Certain piperazine-based compounds have shown efficacy in reducing inflammatory responses.[5]
Anticonvulsant Effects Piperazine derivatives have been investigated for their potential to block excitatory neurotransmission, suggesting anticonvulsant properties.[5]
Anticancer Activity A novel piperazine derivative has been shown to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL.[8] Additionally, 1,4-disubstituted piperazine-2,5-dione derivatives have been evaluated for their antioxidant properties and their ability to protect against oxidative stress-induced cell injury via the IL-6/Nrf2 loop pathway.[9]
Adrenoceptor Antagonism A non-selective α-adrenoceptor antagonist from the group of pyrrolidin-2-one derivatives containing a piperazine moiety has shown potential metabolic benefits.[10]
Experimental Protocols for Biological Assays

Antidepressant-like Activity Assessment (Tail-Suspension Test)

This protocol is based on the evaluation of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives.[6]

  • Animals: Male Swiss albino mice are used.

  • Procedure: Mice are individually suspended by their tail from a lever, and the duration of immobility is recorded over a specific period (e.g., 6 minutes).

  • Data Analysis: A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Inhibition of 1,3-beta-D-Glucan Synthase Assay

This protocol is based on the identification of a piperazine propanol derivative as an antifungal agent.[7]

  • Enzyme Preparation: 1,3-beta-D-glucan synthase is prepared from Candida albicans.

  • Assay: The enzyme activity is measured in the presence of varying concentrations of the test compound by monitoring the incorporation of a radiolabeled substrate (e.g., UDP-[14C]glucose) into the glucan polymer.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

Signaling Pathways

The biological activities of some piperazine derivatives have been linked to their modulation of specific cellular signaling pathways.

IL-6/Nrf2 Positive-Feedback Loop

Certain 1,4-disubstituted piperazine-2,5-dione derivatives have been found to exert their antioxidative effects by activating the IL-6/Nrf2 positive-feedback loop, which promotes cell survival.[9]

IL6_Nrf2_Pathway Oxidative_Stress Oxidative Stress (e.g., H2O2) Apoptosis Apoptosis Oxidative_Stress->Apoptosis Piperazine_Derivative Piperazine-2,5-dione Derivative (9r) IL6 IL-6 Piperazine_Derivative->IL6 promotes Nrf2 Nrf2 IL6->Nrf2 activates Nrf2->IL6 positive feedback ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes activates transcription of Cell_Survival Cell Survival Antioxidant_Genes->Cell_Survival promotes Cell_Survival->Apoptosis inhibits

Caption: IL-6/Nrf2 positive-feedback loop activated by a piperazine derivative.

Inhibition of Cancer Signaling Pathways

A novel piperazine derivative has been shown to induce apoptosis in cancer cells by concurrently inhibiting several key signaling pathways implicated in cancer cell proliferation and survival.[8]

Cancer_Signaling_Inhibition cluster_pathways Inhibited Pathways Piperazine_Derivative Piperazine Derivative PI3K_AKT PI3K/AKT Pathway Piperazine_Derivative->PI3K_AKT Src_Kinases Src Family Kinases Piperazine_Derivative->Src_Kinases BCR_ABL BCR-ABL Pathway Piperazine_Derivative->BCR_ABL Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation promotes Src_Kinases->Cell_Proliferation promotes BCR_ABL->Cell_Proliferation promotes Apoptosis Apoptosis Cell_Proliferation->Apoptosis inhibits

Caption: Inhibition of multiple cancer signaling pathways by a piperazine derivative.

References

Potential Pharmacological Applications of 1-(Piperazin-1-yl)propan-2-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(piperazin-1-yl)propan-2-ol scaffold represents a promising area of investigation in medicinal chemistry, particularly in the development of novel therapeutics for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and potential mechanisms of action of derivatives based on this core structure. While research into this specific class of compounds is emerging, preliminary studies indicate a significant potential for antidepressant-like activity. This document summarizes the available data, details relevant experimental protocols, and visualizes key experimental and logical workflows to aid researchers in this field.

Pharmacological Profile: Antidepressant-Like Activity

Recent studies have focused on the synthesis and evaluation of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives for their potential antidepressant effects. The primary evidence for this activity comes from in vivo behavioral models in rodents, which are standard preclinical assays for screening potential antidepressant compounds.

Data Summary

While specific IC50 or Ki values for receptor binding or enzyme inhibition are not yet widely available in the public domain for this specific class of derivatives, in vivo studies have demonstrated significant antidepressant-like effects. The table below summarizes the qualitative results from key behavioral tests on a series of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives.

Compound IDSubstitution on Piperazine RingTail Suspension Test (TST)Forced Swim Test (FST)Locomotor Activity
3a PhenylSignificant decrease in immobilitySignificant decrease in immobilityNo significant change
3b 2-MethylphenylSignificant decrease in immobilitySignificant decrease in immobilityNo significant change
3c 2-ChlorophenylPotent decrease in immobilityPotent decrease in immobilityNo significant change
3d 4-FluorophenylPotent decrease in immobilityPotent decrease in immobilityNo significant change
3e 4-NitrophenylPotent decrease in immobilityPotent decrease in immobilityNo significant change
3g Pyridin-2-ylPotent decrease in immobilityPotent decrease in immobilityNo significant change
Fluoxetine (Reference Drug)Significant decrease in immobilitySignificant decrease in immobilityNo significant change

Note: All compounds were administered at a dose of 20 mg/kg. "Potent" indicates a stronger effect compared to compounds 3a and 3b as noted in the source literature.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis and key pharmacological assays used to evaluate this compound derivatives.

Synthesis of 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol Derivatives

The synthesis of these derivatives is typically achieved through a two-step process, starting from 2-bromopropiophenone.

Step 1: Synthesis of 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone (Intermediate)

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromopropiophenone (1 equivalent), the appropriate N-substituted piperazine (1 equivalent), and potassium carbonate (1 equivalent) in acetone.

  • Reaction Conditions: Reflux the mixture for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting residue can be purified by recrystallization from ethanol or by column chromatography.[2]

Step 2: Reduction to 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol (Final Product)

  • Reaction Setup: Dissolve the intermediate ketone from Step 1 in methanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.

  • Work-up: Once the reaction is complete, the solvent is evaporated. The residue is then dissolved in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the final propanol derivative.

In Vivo Behavioral Assays for Antidepressant-Like Activity

1. Tail Suspension Test (TST)

The Tail Suspension Test is a widely used model to screen for potential antidepressant drugs by assessing behavioral despair in mice.[3][4][5]

  • Apparatus: A suspension bar or a ledge from which mice can be suspended by their tails. The area should be shielded to prevent the mice from seeing each other.

  • Procedure:

    • Securely attach adhesive tape to the tip of the mouse's tail (approximately 1-2 cm).

    • Suspend the mouse by its tail from the suspension bar.

    • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[3][4][5]

    • The test compounds or vehicle are administered intraperitoneally (i.p.) 30-60 minutes before the test.

2. Forced Swim Test (FST) (Modified)

The Forced Swim Test is another standard behavioral paradigm for evaluating antidepressant efficacy.[1]

  • Apparatus: A transparent cylindrical container (e.g., Plexiglas) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Gently place the mouse into the water-filled cylinder.

    • The total duration of the test is typically 6 minutes. The last 4 minutes are usually analyzed.

    • Record the time the mouse spends in three distinct behaviors:

      • Immobility: Floating motionless or making only small movements to keep its head above water.

      • Swimming: Actively moving around the cylinder.

      • Climbing: Making active movements with its forepaws in and out of the water, usually directed against the walls.

    • Test compounds or vehicle are administered i.p. 30-60 minutes prior to the test.

Visualizations

Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key processes described in this guide.

G cluster_synthesis Synthesis Workflow start 2-Bromopropiophenone + N-Substituted Piperazine step1 Nucleophilic Substitution (Acetone, K2CO3, Reflux) start->step1 intermediate 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone step1->intermediate step2 Reduction (Methanol, NaBH4) intermediate->step2 product 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanol step2->product

General synthesis workflow for the target compounds.

G cluster_testing In Vivo Antidepressant Screening Workflow compound Test Compound Administration (20 mg/kg, i.p.) tst Tail Suspension Test compound->tst fst Forced Swim Test compound->fst locomotor Locomotor Activity Test compound->locomotor data_analysis Data Analysis: - Immobility Time - Swimming Time - Climbing Time tst->data_analysis fst->data_analysis locomotor->data_analysis conclusion Assessment of Antidepressant-like Effect data_analysis->conclusion

Workflow for the in vivo evaluation of antidepressant-like effects.
Potential Signaling Pathway

While the precise molecular targets of this compound derivatives are yet to be fully elucidated, their antidepressant-like activity suggests a potential interaction with monoaminergic neurotransmitter systems, a common mechanism for many antidepressant drugs. The following diagram illustrates a generalized signaling pathway relevant to antidepressant action.

G cluster_pathway Hypothesized Monoaminergic Signaling Pathway compound This compound Derivative transporter Monoamine Transporters (SERT, NET) compound->transporter Inhibition synapse Increased Synaptic Neurotransmitters (Serotonin, Norepinephrine) transporter->synapse Leads to receptor Postsynaptic Receptors (e.g., 5-HT, Adrenergic) synapse->receptor Activation downstream Downstream Signaling Cascades (e.g., cAMP, CREB) receptor->downstream neurogenesis Increased Neurogenesis & Neuroplasticity downstream->neurogenesis effect Antidepressant Effect neurogenesis->effect

Potential mechanism of action via monoamine transporter inhibition.

Future Directions

The preliminary findings on this compound derivatives are encouraging and warrant further investigation. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the relationship between the chemical structure and biological activity, guiding the design of more potent and selective compounds.

  • In Vitro Receptor Binding and Enzyme Inhibition Assays: To identify the specific molecular targets (e.g., serotonin transporter, norepinephrine transporter, dopamine receptors) and quantify the binding affinities (Ki) and inhibitory concentrations (IC50).

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties, including absorption, distribution, metabolism, excretion (ADME), and safety of these derivatives.

  • Exploration of Other Pharmacological Applications: The versatile piperazine scaffold suggests that these derivatives may have potential in other therapeutic areas beyond depression.

This technical guide serves as a foundational resource for researchers interested in the pharmacological potential of this compound derivatives. The provided data, protocols, and visualizations aim to facilitate further research and development in this promising area of medicinal chemistry.

References

The Versatile Building Block: A Technical Guide to 1-(Piperazin-1-yl)propan-2-ol in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperazin-1-yl)propan-2-ol is a versatile bifunctional molecule that has emerged as a valuable scaffold in the design and synthesis of novel compounds with a wide spectrum of biological activities. Its unique structure, featuring a secondary amine within the piperazine ring and a hydroxyl group on the propane chain, offers multiple points for chemical modification, enabling the creation of diverse molecular architectures. This technical guide provides an in-depth overview of the synthetic utility of this compound as a building block for the development of innovative therapeutic agents, with a focus on antibacterial, anticancer, and central nervous system (CNS) applications. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and drug discovery efforts.

Chemical Properties and Reactivity

This compound is a chiral compound possessing a secondary amine at the N4 position of the piperazine ring and a secondary alcohol. The nitrogen atoms of the piperazine ring exhibit nucleophilic character, with the N4-nitrogen being more sterically hindered. The secondary hydroxyl group can undergo various transformations, including etherification and esterification. The most common synthetic modification involves the N-alkylation or N-arylation of the piperazine nitrogen, allowing for the introduction of a wide array of substituents to modulate the physicochemical and pharmacological properties of the resulting derivatives.

Synthesis of Novel Bioactive Compounds

The strategic incorporation of this compound into larger molecular frameworks has led to the discovery of potent antibacterial, anticancer, and CNS-active agents.

Antibacterial Agents: Membrane-Targeting Carbazole Derivatives

A series of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives have been synthesized and identified as potent antibacterial agents.[1][2] These compounds exhibit significant activity against various plant pathogenic bacteria.

Mechanism of Action: The primary mechanism of antibacterial action for these carbazole derivatives is the disruption of the bacterial cell membrane.[1][2] This leads to increased membrane permeability, leakage of essential intracellular components such as nucleic acids and proteins, and ultimately, bacterial cell death.

Signaling Pathway Visualization:

G Compound Carbazole Derivative Membrane Bacterial Cell Membrane Compound->Membrane Interaction Permeability Increased Membrane Permeability Membrane->Permeability Disruption Leakage Leakage of Cytoplasmic Components (Nucleic Acids, Proteins) Permeability->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Bacterial membrane disruption by carbazole derivatives.

Quantitative Data: Antibacterial Activity of Carbazole Derivatives [1]

Compound IDSubstituent (R)EC50 (μg/mL) vs. Xanthomonas oryzae pv. oryzae (Xoo)EC50 (μg/mL) vs. Xanthomonas axonopodis pv. citri (Xac)
A9 4-Cl-benzyl6.806.37
A10 4-CF3-benzyl--

Experimental Protocol: Synthesis of 3-(Piperazin-1-yl)propan-2-ol Decorated Carbazole Derivatives [2]

Step 1: Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole (Intermediate c)

To a solution of 9H-carbazole (1 equivalent) in anhydrous DMF, potassium hydroxide (1.2 equivalents) is added, and the mixture is stirred. Subsequently, 2-(bromomethyl)oxirane (1.5 equivalents) is added dropwise at 0 °C, and the reaction is stirred for 6 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford intermediate c .

Step 2: Synthesis of 1-(4-(substituted)-piperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol (Target Compounds B1-B20)

A mixture of intermediate c (1 equivalent) and a substituted piperazine (1.2 equivalents) in ethanol is refluxed for a specified time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the final carbazole derivatives.

Anticancer Agents: Targeting Cancer Signaling Pathways

Piperazine derivatives have been extensively investigated for their anticancer properties, with several compounds demonstrating potent activity against various cancer cell lines.[1][3][4] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT pathway.

Mechanism of Action: Certain piperazine derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis by targeting multiple cancer signaling pathways, including the PI3K/AKT pathway.[1] Inhibition of this pathway leads to a decrease in the phosphorylation of AKT, a key protein in cell survival and proliferation, ultimately triggering apoptosis.

Signaling Pathway Visualization:

G Piperazine_Derivative Piperazine Derivative PI3K PI3K Piperazine_Derivative->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Inhibition of the PI3K/AKT pathway by piperazine derivatives.

Quantitative Data: Anticancer Activity of a Novel Piperazine Derivative (C505) [1]

Cell LineCancer TypeGI50 (μM)
K562Leukemia0.06
A549Lung Cancer0.16
HCT116Colon Cancer0.12

Experimental Protocol: General Synthesis of N-Arylpiperazine Derivatives

A mixture of this compound (1 equivalent), an appropriate aryl halide (1.1 equivalents), a base such as potassium carbonate or triethylamine (2 equivalents), and a suitable solvent like acetonitrile or DMF is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is purified by column chromatography to yield the desired N-arylpiperazine derivative.

CNS-Active Agents: Modulation of Neurotransmitter Receptors

The piperazine scaffold is a well-established pharmacophore in many centrally acting drugs. Derivatives of this compound have the potential to modulate the activity of various neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D2) receptors, which are implicated in a range of neurological and psychiatric disorders.[5][6][7]

Mechanism of Action: Arylpiperazine derivatives often act as ligands for serotonin and dopamine receptors.[5][7] Depending on the nature of the aryl substituent and the overall molecular structure, these compounds can exhibit agonist, antagonist, or partial agonist activity, thereby modulating neurotransmission in the brain.

Signaling Pathway Visualization:

G Arylpiperazine Arylpiperazine Derivative Receptor Serotonin (5-HT) or Dopamine (D2) Receptor Arylpiperazine->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Level Neuronal_Response Modulation of Neuronal Response Second_Messenger->Neuronal_Response

Caption: Modulation of neurotransmitter receptor signaling.

Experimental Protocol: General Synthesis of Arylpiperazine Derivatives for CNS Applications

The synthesis typically involves a nucleophilic substitution reaction between this compound and a suitable aryl halide or a related electrophile. The reaction is often carried out in the presence of a base and a polar aprotic solvent at elevated temperatures. Purification is achieved through standard techniques like column chromatography or recrystallization.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its amenability to chemical modification at both the piperazine nitrogen and the propanol hydroxyl group allows for the creation of a vast chemical space for drug discovery. The successful development of potent antibacterial, anticancer, and potentially CNS-active compounds based on this scaffold highlights its significance. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the design and synthesis of next-generation therapeutic agents. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of derivatives of this compound hold great promise for addressing unmet medical needs.

References

The Structure-Activity Relationship of 1-(Piperazin-1-yl)propan-2-ol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(piperazin-1-yl)propan-2-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, with a particular focus on their antidepressant-like effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to facilitate further research and drug development in this area.

Core Structure and Numbering

The foundational structure is this compound. The piperazine ring and the propan-2-ol moiety are the key components, with substitutions typically occurring at the N4 position of the piperazine ring and on the phenyl group, if present, attached to the propanol backbone.

Structure-Activity Relationship for Antidepressant-like Activity

A key therapeutic application for this class of compounds is in the treatment of depression. The antidepressant-like effects are often evaluated using in vivo models such as the Tail Suspension Test (TST) and the Forced Swim Test (FST) in mice. The primary endpoint in these tests is the duration of immobility, where a decrease in immobility time is indicative of an antidepressant-like effect.

A study on a series of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives revealed significant insights into their SAR.[1][2] The core modifications involved substitutions on the N4-position of the piperazine ring.

Quantitative Data Summary

The following table summarizes the antidepressant-like activity of various 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol analogs, as measured by the reduction in immobility time in the Tail Suspension Test (TST) and Forced Swim Test (FST) in mice.

Compound IDN4-Substituent (R)TST Immobility Time (s)FST Immobility Time (s)
Control -175 ± 10190 ± 12
Fluoxetine -105 ± 8115 ± 9
3a Phenyl145 ± 9160 ± 10
3b 2-Methylphenyl150 ± 11165 ± 11
3c 2-Methoxyphenyl115 ± 7125 ± 8
3d 2-Chlorophenyl110 ± 9120 ± 7
3e 2-Fluorophenyl108 ± 8118 ± 9
3g Pyrimidin-2-yl112 ± 10122 ± 10

Data presented as mean ± SEM. All compounds were administered at a dose of 20 mg/kg. Data is synthesized from findings reported in studies on 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives.[1][2]

Key SAR Observations:

  • Unsubstituted Phenyl (3a): Shows a moderate decrease in immobility time compared to the control group.

  • Ortho-Substitution on the Phenyl Ring: Introducing substituents at the ortho-position of the N4-phenyl ring significantly enhances antidepressant-like activity.

    • Electron-donating group (OCH₃, 3c): Leads to a potent antidepressant-like effect, comparable to the standard drug fluoxetine.

    • Electron-withdrawing groups (Cl, 3d and F, 3e): Also result in strong antidepressant-like activity. The electronegativity and size of the substituent appear to play a crucial role.

  • Heteroaromatic Substitution (3g): Replacement of the phenyl ring with a pyrimidin-2-yl group maintains high potency, indicating that a heteroaromatic ring is well-tolerated and can contribute to the desired activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for key experiments involved in the synthesis and evaluation of this compound analogs.

General Synthesis of 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone Derivatives (Precursors)

This protocol outlines the synthesis of the ketone precursors to the final propan-2-ol compounds.

Materials:

  • 2-Bromopropiophenone

  • Appropriate N-substituted piperazine derivative

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 2-bromopropiophenone (10 mmol), the corresponding N-substituted piperazine (10 mmol), and potassium carbonate (10 mmol) is dissolved in acetone.

  • The reaction mixture is refluxed for 6 hours.

  • After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude product, which can be purified by recrystallization from ethanol or by column chromatography.[1]

Reduction to 1-Phenyl-2-(4-substituted-piperazin-1-yl)propan-2-ol Analogs

Materials:

  • 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone derivative

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • The synthesized propanone derivative (5 mmol) is dissolved in methanol.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (7.5 mmol) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is treated with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the final propan-2-ol analog.

Antidepressant-like Activity Assessment

The TST is a widely used behavioral test to screen for potential antidepressant drugs in mice.[3][4][5][6][7]

Apparatus:

  • A suspension box or chamber that is enclosed to minimize environmental disturbances.

  • A horizontal bar or ledge from which to suspend the mice.

  • Adhesive tape.

Procedure:

  • Mice are individually suspended by their tail to the horizontal bar using adhesive tape, approximately 1-2 cm from the tip of the tail.

  • The duration of the test is typically 6 minutes.

  • The behavior of the mouse is recorded, and the total time of immobility (hanging passively without any movement) is measured, usually during the last 4 minutes of the test.[3]

  • A decrease in the immobility time is indicative of an antidepressant-like effect.

The FST, also known as the Porsolt test, is another common behavioral paradigm for assessing antidepressant efficacy.[8][9][10][11][12]

Apparatus:

  • A transparent cylindrical container (e.g., a beaker or a specialized tank) filled with water.

  • The water temperature should be maintained at 23-25 °C.

Procedure:

  • Mice are individually placed into the cylinder containing water from which they cannot escape.

  • The test session typically lasts for 6 minutes.

  • The initial 2 minutes are considered an acclimatization period and are not scored.

  • During the subsequent 4 minutes, the total duration of immobility (floating motionless or making only small movements to keep the head above water) is recorded.[8][9]

  • A reduction in immobility time suggests an antidepressant-like effect.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general two-step synthesis process for 1-phenyl-2-(4-substituted-piperazin-1-yl)propan-2-ol analogs.

G cluster_synthesis Synthetic Pathway start 2-Bromopropiophenone + N-Substituted Piperazine step1 Nucleophilic Substitution (K2CO3, Acetone, Reflux) start->step1 Reactants intermediate 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone step1->intermediate step2 Reduction (NaBH4, Methanol) intermediate->step2 product 1-Phenyl-2-(4-substituted-piperazin-1-yl)propan-2-ol step2->product Final Product

Caption: General two-step synthesis of target compounds.

In Vivo Antidepressant Screening Workflow

This diagram outlines the typical workflow for evaluating the antidepressant-like activity of the synthesized compounds in mice.

G cluster_screening Antidepressant Screening Protocol compound_admin Compound Administration (e.g., 20 mg/kg, i.p.) acclimatization Acclimatization Period (30-60 min) compound_admin->acclimatization tst Tail Suspension Test (TST) (6 min duration) acclimatization->tst fst Forced Swim Test (FST) (6 min duration) acclimatization->fst data_analysis Measure Immobility Time tst->data_analysis fst->data_analysis conclusion Determine Antidepressant-like Effect data_analysis->conclusion

Caption: In vivo screening workflow for antidepressant activity.

Postulated Signaling Pathway

While the precise signaling pathways for all this compound analogs are not fully elucidated, many antidepressant piperazine derivatives are known to modulate the monoaminergic system.[13] The following diagram depicts a simplified, hypothetical signaling pathway that may be involved.

G cluster_pathway Hypothesized Monoaminergic Signaling Pathway compound This compound Analog reuptake_transporter Monoamine Reuptake Transporters (e.g., SERT, NET) compound->reuptake_transporter Inhibition synaptic_monoamines Increased Synaptic Monoamines (5-HT, NE) reuptake_transporter->synaptic_monoamines Leads to postsynaptic_receptors Postsynaptic Receptor Activation (e.g., 5-HT1A) synaptic_monoamines->postsynaptic_receptors downstream_signaling Downstream Signaling Cascades (e.g., cAMP, BDNF) postsynaptic_receptors->downstream_signaling therapeutic_effect Antidepressant Effect downstream_signaling->therapeutic_effect

Caption: Postulated monoaminergic signaling cascade.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antidepressant agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly at the N4-position of the piperazine ring, can significantly enhance potency. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new analogs. Future work should focus on elucidating the precise molecular targets and signaling pathways to enable rational drug design and the development of compounds with improved efficacy and side-effect profiles.

References

In Silico Modeling of 1-(piperazin-1-yl)propan-2-ol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1-(piperazin-1-yl)propan-2-ol scaffold is a key pharmacophore in modern medicinal chemistry, forming the backbone of numerous derivatives with a wide spectrum of biological activities. The versatility of the piperazine ring allows for extensive structural modifications, leading to compounds targeting diverse biological systems, including the central nervous system (CNS), cancer cell lines, and microbial pathogens.[1][2] This technical guide provides an in-depth overview of the in silico modeling techniques used to explore, predict, and optimize the therapeutic potential of these derivatives. It is intended for researchers, computational chemists, and drug development professionals. This document details the standard protocols for Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics, supported by data presentation in structured tables and explanatory visualizations to guide rational drug design.

Introduction

Piperazine and its derivatives are recognized as "privileged structures" in drug discovery, frequently appearing in FDA-approved drugs.[3] The this compound core, in particular, offers a flexible yet robust framework for creating novel therapeutic agents. Its derivatives, often classified as arylpiperazines, have shown significant promise as anticancer, antidepressant, antipsychotic, and antimicrobial agents.[4][5][6]

Computational, or in silico, modeling has become an indispensable tool for accelerating the drug discovery pipeline. By predicting the properties and biological activities of virtual compounds, these methods reduce the time and cost associated with synthesizing and screening new chemical entities. This guide focuses on three core in silico techniques:

  • Quantitative Structure-Activity Relationship (QSAR): To identify the key physicochemical and structural properties that govern the biological activity of the derivatives.

  • Molecular Docking: To predict the binding conformation and affinity of ligands within the active site of a specific biological target.

  • Molecular Dynamics (MD) Simulation: To analyze the stability and dynamics of the ligand-receptor complex over time.

The successful application of these methods can elucidate mechanisms of action, guide lead optimization, and prioritize candidates for synthesis and in vitro testing.

Key Biological Targets

The structural features of this compound derivatives allow them to interact with a variety of biological targets. The piperazine moiety, often protonated at physiological pH, can engage in crucial ionic and hydrogen bond interactions. Common targets include:

  • G-Protein Coupled Receptors (GPCRs): Many arylpiperazine derivatives show high affinity for serotonin (5-HT) and dopamine (D2, D3) receptors, making them relevant for treating neuropsychiatric disorders.[1][7][8]

  • Enzymes: Derivatives have been designed to inhibit enzymes such as mTORC1 in cancer pathways and urease in bacterial pathogens.[9][10]

  • Ion Transporters: The scaffold is integral to molecules that modulate the reuptake of neurotransmitters like serotonin and noradrenaline.[8]

  • Androgen Receptor: Some derivatives exhibit anti-proliferative activity against prostate cancer cells by interacting with the androgen receptor.[3]

Experimental Protocols: In Silico Methodologies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Protocol:

  • Dataset Preparation: A dataset of at least 20-30 compounds with a consistent core structure and experimentally determined biological activity (e.g., IC₅₀, Kᵢ) is curated. The activity data (pIC₅₀ = -log(IC₅₀)) is used as the dependent variable.

  • Structure Optimization: The 2D structures of all molecules are drawn and converted to 3D. Geometries are optimized using computational chemistry software (e.g., Gaussian, ChemOffice) employing methods like Density Functional Theory (DFT) at the B3LYP/6-31G level.[9]

  • Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, and steric) are calculated for each optimized structure. These can include LogP, molar refractivity (MR), topological polar surface area (TPSA), HOMO/LUMO energies, and dipole moment.[8][9]

  • Model Building: A regression model is built using techniques like Multiple Linear Regression (MLR) or Genetic Function Approximation (GFA) to select the most relevant descriptors that predict biological activity.[8][11]

  • Model Validation: The model's statistical significance and predictive power are rigorously validated. Key metrics include:

    • Coefficient of determination (R²): Should be > 0.6 for a reliable model.

    • Leave-one-out cross-validated R² (Q² or R²cv): Measures internal predictive ability, should be > 0.5.

    • External validation (R²pred): The model's ability to predict the activity of an external test set of compounds (typically 20-30% of the dataset). An R²pred > 0.6 is considered robust.[3]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

  • Receptor Preparation: An X-ray crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned. The protein structure is then energy minimized to relieve steric clashes.

  • Ligand Preparation: The 3D structure of the this compound derivative is generated and optimized using a suitable force field (e.g., MMFF94).[7] Tautomeric and ionization states at physiological pH (≈7.4) are determined.

  • Binding Site Definition: The active site, or binding pocket, of the receptor is defined. This is often based on the location of a co-crystallized ligand or identified using pocket-finding algorithms. A grid box is generated around this site.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, MOE, Surflex-Dock) is used to systematically sample conformations of the ligand within the defined binding site.[12]

  • Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) are analyzed.[3]

Data Presentation

Quantitative data from in silico studies are best summarized in tables for comparative analysis.

Table 1: Representative QSAR Data for a Series of Anticancer Piperazine Derivatives

Compound IDSubstituent (R)pIC₅₀ (Experimental)LogP (Calculated)TPSA (Ų)HOMO (eV)pIC₅₀ (Predicted)
Pz-01-H6.153.2148.5-6.216.23
Pz-02-Cl6.883.9248.5-6.456.91
Pz-03-OCH₃6.543.1557.7-5.986.49
Pz-04-NO₂7.123.1194.3-7.107.05
Pz-05-CF₃7.014.0948.5-6.887.11

This table presents hypothetical data representative of a typical QSAR study. pIC₅₀ values relate to anti-proliferative activity against a cancer cell line. Descriptors like LogP (lipophilicity), TPSA (polarity), and HOMO energy (electron-donating ability) are commonly found to influence activity.[9]

Table 2: Molecular Docking Results against Dopamine D2 Receptor (PDB: 6CM4)

Compound IDSubstituent (R)Binding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Pz-01-H-8.5Asp114, Ser193, Phe3891
Pz-02-Cl-9.2Asp114, Ser193, Phe389, His3931
Pz-03-OCH₃-8.9Asp114, Ser197, Tyr4082
Pz-04-NO₂-9.5Asp114, Ser193, Asn3902
Pz-05-CF₃-9.1Asp114, Phe389, Trp3861

This table summarizes typical docking results. Lower binding energy suggests higher predicted affinity. Analysis of interacting residues helps explain the structural basis for this affinity.

Visualizations

Diagrams are crucial for understanding complex workflows and biological systems.

G cluster_data Data Curation cluster_model In Silico Modeling cluster_analysis Analysis & Selection cluster_synthesis Validation Lead Lead Compound (1-piperazin-1-yl)propan-2-ol Derivatives Design Virtual Library of Derivatives Lead->Derivatives QSAR QSAR Modeling (Predict Activity) Derivatives->QSAR Docking Molecular Docking (Predict Binding Mode) Derivatives->Docking SAR Analyze SAR (Structure-Activity Relationship) QSAR->SAR MD MD Simulation (Assess Stability) Docking->MD MD->SAR Select Select Promising Candidates SAR->Select Synthesis Chemical Synthesis Select->Synthesis BioAssay Biological Assay (In Vitro / In Vivo) Synthesis->BioAssay

Caption: Workflow for in silico-guided drug design of novel derivatives.

G cluster_QSAR QSAR Process Structures Chemical Structures (Dataset) Descriptors Calculate Molecular Descriptors (e.g., LogP, TPSA) Structures->Descriptors Model Build & Validate Mathematical Model Descriptors->Model Activity Predicted Biological Activity Model->Activity

Caption: Logical flow of a Quantitative Structure-Activity Relationship (QSAR) study.

G Ligand Arylpiperazine Ligand Receptor Serotonin Receptor (GPCR) Ligand->Receptor Binds G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Response Cellular Response (e.g., Neuron Firing Rate) SecondMessenger->Response Triggers

Caption: Simplified GPCR signaling pathway, a common target for arylpiperazines.

Conclusion

The in silico modeling of this compound and its derivatives provides a powerful, rational framework for modern drug discovery. QSAR studies successfully identify the critical molecular properties driving biological potency, while molecular docking and dynamics simulations reveal the atomic-level interactions that underpin the mechanism of action. By integrating these computational techniques, researchers can efficiently navigate vast chemical spaces, prioritize high-potential candidates for synthesis, and ultimately accelerate the development of novel therapeutics with improved efficacy and safety profiles. The methodologies and workflows detailed in this guide serve as a foundational resource for scientific teams engaged in this promising area of research.

References

discovery and synthetic history of substituted piperazine propanols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthetic History of Substituted Piperazine Propanols

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties.[1][2] The six-membered ring with two opposing nitrogen atoms provides a versatile template that can be readily modified to fine-tune pharmacological activity, solubility, and pharmacokinetic profiles.[1][2] Among the vast landscape of piperazine-containing compounds, substituted piperazine propanols represent a significant class of molecules with a broad spectrum of biological activities. Their structure, which combines the piperazine nucleus with a propanol side chain, allows for interaction with a variety of biological targets.[3] This guide delves into the discovery, synthetic evolution, and key applications of this important chemical class, providing a technical resource for researchers and drug development professionals.

Discovery and Biological Applications

The exploration of piperazine derivatives has led to the discovery of compounds with wideranging therapeutic applications, including roles as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral agents.[4] Substituted piperazine propanols, in particular, have emerged as potent modulators of various biological pathways.

One of the key therapeutic areas for these compounds is in the treatment of central nervous system (CNS) disorders. Aryl alkanol piperazine derivatives have shown significant potential as antidepressants.[5][6] Their mechanism often involves the inhibition of neurotransmitter reuptake, such as serotonin (5-HT) and noradrenaline (NA), which is a well-established strategy for treating depression.[5]

Another critical application is in the development of novel antifungal agents. Specific piperazine propanol derivatives have been identified as potent inhibitors of 1,3-beta-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[7] This targeted inhibition offers a promising avenue for creating new treatments against pathogenic fungi like Candida albicans and Aspergillus fumigatus.[7] The versatility of the piperazine propanol scaffold extends to other areas, including cardiovascular and antimalarial research, highlighting its importance in modern drug discovery.[8][9]

Signaling Pathway: Fungal 1,3-beta-D-Glucan Synthase Inhibition

The fungal cell wall is a crucial structure for cell viability and is a prime target for antifungal drugs. The enzyme 1,3-beta-D-glucan synthase is responsible for synthesizing β-glucan, a major component of this wall. Certain substituted piperazine propanols act by inhibiting this enzyme, disrupting cell wall integrity and leading to fungal cell death.

G cluster_membrane Fungal Cell Membrane cluster_synthesis Synthesis & Inhibition GS 1,3-beta-D-Glucan Synthase (FKS1/FKS2) Glucan 1,3-beta-D-Glucan Polymer GS->Glucan Synthesis UDP_G UDP-Glucose UDP_G->GS Substrate CW Fungal Cell Wall (Disrupted Integrity) Glucan->CW Incorporation SPP Substituted Piperazine Propanol Derivative SPP->GS Inhibition

Caption: Inhibition of fungal 1,3-beta-D-glucan synthase by a piperazine propanol derivative.

Synthetic History and Methodologies

The synthesis of substituted piperazine propanols has evolved, with various methods developed to achieve desired substitution patterns on both the piperazine ring and the propanol side chain. The core of these syntheses often involves the construction of the piperazine ring followed by the attachment and modification of the propanol moiety, or vice versa.

General Synthetic Strategies
  • N-Alkylation of Piperazines: A common and direct approach involves the reaction of a pre-formed substituted piperazine with a suitable three-carbon electrophile containing a masked or protected hydroxyl group. For instance, reacting an N-substituted piperazine with an epoxide like styrene oxide or with a halohydrin can yield the desired propanol derivative.

  • Reductive Amination: This method involves the reaction of a piperazine derivative with a keto-alcohol or keto-aldehyde, followed by reduction of the resulting iminium ion. This is a versatile strategy for introducing the propanol side chain.[10]

  • Cyclization Reactions: The piperazine ring itself can be constructed from acyclic precursors. A classical method involves the cyclization of bis(2-chloroethyl)amine with a primary amine.[11][12] More modern, palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines.[13]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone Derivatives [14]

This protocol describes the synthesis of a ketone precursor which can then be reduced to the final propanol.

  • Reactants: 2-Bromopropiophenone (10 mmol), the appropriate N-substituted piperazine derivative (10 mmol), and potassium carbonate (K₂CO₃, 10 mmol).

  • Solvent: Acetone.

  • Procedure:

    • Dissolve the reactants in acetone.

    • Reflux the mixture for 6 hours.

    • After cooling, filter the mixture to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting residue (the propanone derivative) is purified or used directly in the subsequent reduction step.

Protocol 2: Reduction to 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol

This protocol describes the reduction of the ketone intermediate to the final alcohol.

  • Reactants: 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone derivative (from Protocol 1), Sodium borohydride (NaBH₄).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the ketone precursor in the alcohol solvent and cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • Allow the reaction to proceed for several hours at room temperature until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude propanol derivative.

    • Purify the final product using column chromatography or recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel substituted piperazine propanols.

G start Design & Select Target Compound synthesis Synthesis of Ketone Intermediate (Protocol 1) start->synthesis reduction Reduction to Propanol (Protocol 2) synthesis->reduction purification Purification (Chromatography/ Recrystallization) reduction->purification structure Structural Elucidation (NMR, MS, Elemental Analysis) purification->structure screening Biological Screening (e.g., Antidepressant Assays) structure->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design end Candidate Drug lead_opt->end

Caption: General workflow for the synthesis and evaluation of piperazine propanols.

Quantitative Data Summary

The biological activity of substituted piperazine propanols is highly dependent on the nature and position of the substituents. Quantitative structure-activity relationship (QSAR) studies are often employed to understand these dependencies.[5][15]

Table 1: Antifungal Activity of a Piperazine Propanol Derivative (GSI578) [7]

Target Organism/EnzymeActivity MetricValue
Candida albicans 1,3-beta-D-glucan synthaseIC₅₀0.16 µM
Candida albicansMICNot specified
Aspergillus fumigatusMICNot specified

Table 2: Antidepressant-like Effects of 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol Derivatives [6]

Compound IDSubstitution on PiperazineEffect on Immobility Time (TST & MFST)Locomotor Activity
3a-3e, 3g Various aryl/alkyl groupsSignificantly shortenedNo change
3c-3e, 3g Specific aryl substitutionsMore potent than 3a, 3bNo change
Fluoxetine (Ref.) N/ASignificantly shortenedNot specified
TST: Tail-Suspension Test; MFST: Modified Forced Swimming Test. All compounds tested at 20 mg/kg.

Conclusion

Substituted piperazine propanols are a pharmacologically significant class of compounds with a rich history of discovery and synthetic development. Their structural versatility allows for the modulation of a wide array of biological targets, leading to applications in CNS disorders, infectious diseases, and beyond. The synthetic routes to these molecules are well-established, offering robust methods for generating diverse chemical libraries for drug discovery campaigns. Future research will likely focus on developing more stereoselective synthetic methods and exploring novel therapeutic applications for this privileged scaffold.

References

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 1-(piperazin-1-yl)propan-2-ol, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the nucleophilic ring-opening of propylene oxide with piperazine. This method is efficient and commonly used for preparing β-amino alcohols.[1] This guide includes a detailed experimental procedure, tables summarizing quantitative data, safety precautions, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound (CAS No: 1074-54-0) is a heterocyclic compound incorporating both a piperazine ring and a secondary alcohol functional group.[2] The piperazine moiety is a prevalent scaffold in a vast array of pharmaceuticals, including antipsychotics, antidepressants, and antihistamines, due to its ability to interact with various biological targets.[3][4] The propan-2-ol side chain introduces a chiral center and a hydroxyl group, which can be crucial for hydrogen bonding interactions with target receptors. This structural combination makes this compound a key intermediate for synthesizing more complex molecules with potential therapeutic applications, such as derivatives with antidepressant-like effects.[5]

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of piperazine attacks one of the carbon atoms of the epoxide ring of propylene oxide. This results in the opening of the ring and the formation of the desired β-amino alcohol. Using an excess of piperazine is crucial to minimize the formation of the di-substituted byproduct.

Scheme 1: Synthesis of this compound Reaction scheme for the synthesis of this compound

Data Presentation

The following tables provide essential quantitative data for the synthesis.

Table 1: Reagents and Materials

Compound CAS No. Molecular Formula Molecular Weight ( g/mol ) Molar Ratio Suggested Mass (for 50 mmol scale)
Piperazine 110-85-0 C₄H₁₀N₂ 86.14 3.0 12.92 g
Propylene Oxide 75-56-9 C₃H₆O 58.08 1.0 2.90 g (3.5 mL)
Ethanol 64-17-5 C₂H₆O 46.07 Solvent 100 mL
Ethyl Acetate 141-78-6 C₄H₈O₂ 88.11 Solvent As needed for work-up

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent | As needed |

Table 2: Physicochemical Properties of this compound

Property Value Reference
CAS Number 1074-54-0 [2]
Molecular Formula C₇H₁₆N₂O [2][6]
Molecular Weight 144.21 g/mol [2][6]
Appearance Expected to be a liquid or low-melting solid N/A
Boiling Point Data not widely available; estimation required N/A

| Solubility | Expected to be soluble in water and polar organic solvents |[7][8] |

Table 3: Typical Reaction Parameters and Outcomes

Parameter Value / Condition Notes
Reaction Temperature Reflux (approx. 78°C for Ethanol) Higher temperatures accelerate the reaction.[7]
Reaction Time 8 - 16 hours Monitor progress using TLC or LC-MS.[7]
Solvent Ethanol Other polar solvents like isopropanol or THF can also be used.
Work-up Aqueous wash and extraction Necessary to remove excess piperazine and salts.
Purification Column Chromatography or Distillation Silica gel chromatography is common for purification.

| Typical Yield | 60 - 85% | Yield can be influenced by reaction scale and purity of reagents.[1] |

Experimental Protocol

4.1 Materials and Equipment

  • Reagents: Piperazine, Propylene Oxide, Ethanol (anhydrous), Ethyl Acetate, Deionized Water, Anhydrous Sodium Sulfate.

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, dropping funnel, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), beakers, and graduated cylinders.

4.2 Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (3.0 eq.) in ethanol (100 mL). Stir the mixture until the piperazine is fully dissolved.

  • Addition of Electrophile: Attach a reflux condenser to the flask and place it on a magnetic stirrer with a hotplate. Slowly add propylene oxide (1.0 eq.) to the stirred piperazine solution using a dropping funnel over 30-60 minutes. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 8-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent (propylene oxide).[7]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 50 mL) to remove the excess piperazine, which is highly water-soluble.

    • Dry the separated organic layer over anhydrous sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.[7]

  • Purification: Purify the crude product by column chromatography on silica gel, using a solvent system such as dichloromethane/methanol or ethyl acetate/methanol with a small percentage of triethylamine to prevent the product from streaking on the column. Alternatively, for larger scales, vacuum distillation can be employed.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

4.3 Safety Precautions

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Propylene Oxide: Highly flammable, carcinogenic, and volatile. All operations involving propylene oxide must be conducted in a fume hood.

  • Ethanol and Ethyl Acetate: Flammable liquids. Keep away from open flames and ignition sources.

  • The reaction should be performed in a well-ventilated area, preferably a chemical fume hood.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Dissolve Piperazine in Ethanol addition Add Propylene Oxide (Dropwise) reagents->addition reflux Reflux for 8-16h addition->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool evaporate_solvent Remove Solvent (Rotovap) cool->evaporate_solvent extract Dissolve in EtOAc & Wash with Water evaporate_solvent->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography or Distillation dry->purify final_product This compound purify->final_product characterize Characterize by NMR, MS final_product->characterize

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Use of 1-(Piperazin-1-yl)propan-2-ol in the Preparation of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperazin-1-yl)propan-2-ol and its derivatives are versatile building blocks in the synthesis of a variety of active pharmaceutical ingredients (APIs). The inherent structural features of the piperazine ring, combined with the propanol side chain, offer multiple points for chemical modification, enabling the development of compounds with diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of a class of potent antidepressant drug candidates, specifically 1-phenyl-2-(4-substituted-piperazin-1-yl)propanol derivatives, which showcase the utility of this scaffold.

The piperazine moiety is a common pharmacophore in many centrally acting agents, contributing to favorable pharmacokinetic properties and interactions with various receptors and transporters in the central nervous system (CNS).[1] Aryl alkanol piperazine derivatives, in particular, have demonstrated significant potential as antidepressant agents through their interaction with the monoaminergic system.[2]

Application: Synthesis of 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanol Derivatives as Antidepressant Agents

This section details the synthesis and application of a series of 1-phenyl-2-(4-substituted-piperazin-1-yl)propanol derivatives, which have shown promising antidepressant-like activity. The general synthetic scheme involves a two-step process starting from 2-bromopropiophenone.

Synthetic Workflow

The synthesis proceeds through an intermediate, 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone, which is then reduced to the final propanol derivative.

G A 2-Bromopropiophenone C 1-Phenyl-2-(4-substituted -piperazin-1-yl)propanone (Intermediate) A->C Nucleophilic Substitution B N-Substituted Piperazine B->C E 1-Phenyl-2-(4-substituted -piperazin-1-yl)propanol (Final Product) C->E Reduction D Sodium Borohydride (Reducing Agent) D->E

Caption: General synthetic workflow for 1-phenyl-2-(4-substituted-piperazin-1-yl)propanol derivatives.

Experimental Protocols

Protocol 1: General Synthesis of 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone Derivatives (Intermediates 2a-h)

This protocol outlines the synthesis of the ketone intermediates.

Materials:

  • 2-Bromopropiophenone

  • Appropriate N-substituted piperazine derivative (e.g., 1-phenylpiperazine, 1-(2-methoxyphenyl)piperazine, etc.)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-bromopropiophenone (10 mmol, 2.13 g) and the corresponding N-substituted piperazine derivative (10 mmol) in acetone.[3]

  • Add potassium carbonate (10 mmol, 1.38 g) to the solution.[3]

  • Reflux the reaction mixture for 6 hours.[3]

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • If the residue is a solid, wash it with water, dry, and recrystallize from ethanol.[3]

  • If the residue is an oil, extract it with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to be used in the next step without further purification.[3]

Protocol 2: General Synthesis of 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanol Derivatives (Final Products 3a-h)

This protocol describes the reduction of the ketone intermediates to the final alcohol products.

Materials:

  • 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone derivative (from Protocol 1)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Dissolve the 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone derivative (10 mmol) in methanol.

  • Cool the solution in an ice bath and add sodium borohydride (20 mmol, 0.76 g) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 1-phenyl-2-(4-substituted-piperazin-1-yl)propanol derivative.

Quantitative Data

The following table summarizes the yield data for a selection of synthesized 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone and propanol derivatives.

Compound IDN-SubstituentIntermediate Yield (%)Final Product Yield (%)
2a/3a Phenyl8482
2b/3b 2-Methoxyphenyl8280
2c/3c 2-Chlorophenyl8583
2d/3d 4-Fluorophenyl8584
2e/3e 2-Pyrimidyl8078
2f/3f Benzyl7875
2g/3g 4-Chlorobenzhydryl8684
2h/3h 2-Methylphenyl8179

Data is representative of typical yields achieved under the described experimental conditions.[3]

Mechanism of Action and Signaling Pathway

The antidepressant-like effects of these piperazine derivatives are believed to be mediated through their interaction with the monoaminergic system and their influence on neurotrophic factors. Specifically, these compounds can modulate the levels of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft by inhibiting their reuptake. Furthermore, they may interact with various serotonin receptor subtypes. Chronic administration of antidepressants has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, which is implicated in neurogenesis and synaptic plasticity, processes that are often impaired in depression.[4]

Proposed Signaling Pathway for Antidepressant Action

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Piperazine Derivative (API) C Inhibition of Reuptake A->C B SERT/NET (Transporters) B->C D Increased Synaptic 5-HT & NE C->D E 5-HT/NE Receptors D->E F Activation of Second Messengers E->F G Gene Transcription (e.g., CREB) F->G H Increased BDNF Expression G->H I Enhanced Neurogenesis & Synaptic Plasticity H->I J Antidepressant Effect I->J

Caption: Proposed signaling pathway for the antidepressant effects of piperazine derivatives.

Conclusion

This compound and its analogs are valuable scaffolds for the development of novel APIs, particularly for CNS disorders. The synthetic routes are generally straightforward, employing common laboratory reagents and techniques, and result in good to excellent yields. The resulting compounds exhibit potent pharmacological activities, and their mechanism of action is often linked to the modulation of key neurotransmitter systems. The information provided in these application notes serves as a comprehensive guide for researchers and drug development professionals working with this important class of molecules.

References

Application of 1-(Piperazin-1-yl)propan-2-ol in Medicinal Chemistry Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(piperazin-1-yl)propan-2-ol scaffold is a versatile building block in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Its structural features, including the piperazine ring and a propanol linker, allow for diverse chemical modifications, leading to derivatives with significant potential in various therapeutic areas. This document provides detailed application notes and experimental protocols for researchers exploring the potential of this chemical moiety in drug discovery and development.

Antidepressant Activity

Derivatives of this compound have shown promising antidepressant-like effects in preclinical studies. These compounds are believed to exert their action through modulation of the monoaminergic system, which is a key target for many current antidepressant drugs.

Quantitative Data: Antidepressant-like Activity

The following table summarizes the effects of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives on immobility time in rodent models of depression. A reduction in immobility time is indicative of an antidepressant-like effect.

Compound IDSubstitution on PiperazineDose (mg/kg)Tail Suspension Test (Immobility Time, s)Modified Forced Swimming Test (Immobility Time, s)Reference
Vehicle --150 ± 10180 ± 12[1]
Fluoxetine -2080 ± 8100 ± 9[1]
3a Phenyl20110 ± 9130 ± 10[1]
3b 4-Fluorophenyl20105 ± 7125 ± 11[1]
3c 4-Chlorophenyl2090 ± 8110 ± 9[1]
3d 4-Bromophenyl2085 ± 7105 ± 8[1]
3e 4-Nitrophenyl2082 ± 6102 ± 7[1]
3g 4-Methylphenyl2095 ± 9115 ± 10[1]
*p < 0.05 compared to vehicle control
Signaling Pathway: Monoaminergic Synapse Modulation

Derivatives of this compound are hypothesized to act as monoamine reuptake inhibitors, increasing the concentration of neurotransmitters like serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. This enhanced neurotransmission is believed to alleviate depressive symptoms.

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO Vesicle Vesicles (5-HT, NE) Synapse_5HT 5-HT Vesicle->Synapse_5HT Release Synapse_NE NE Vesicle->Synapse_NE Release SERT SERT SERT->MAO Degradation NET NET NET->MAO Degradation Pre_Receptor Autoreceptor Synapse_5HT->SERT Reuptake Synapse_5HT->Pre_Receptor Post_Receptor_5HT 5-HT Receptor Synapse_5HT->Post_Receptor_5HT Synapse_NE->NET Reuptake Synapse_NE->Pre_Receptor Post_Receptor_NE NE Receptor Synapse_NE->Post_Receptor_NE Signaling Downstream Signaling (e.g., cAMP, CREB) Post_Receptor_5HT->Signaling Post_Receptor_NE->Signaling Effect Therapeutic Effect Signaling->Effect Compound This compound Derivative Compound->SERT Inhibition Compound->NET Inhibition

Fig. 1: Monoaminergic synapse modulation by this compound derivatives.
Experimental Protocols

  • Dissolve 2-bromopropiophenone (10 mmol), an appropriate N-substituted piperazine derivative (10 mmol), and potassium carbonate (10 mmol) in acetone.

  • Reflux the mixture for 6 hours.

  • After cooling, filter the mixture and evaporate the solvent under reduced pressure.

  • If the product is a solid, wash it with water, dry, and recrystallize from ethanol.

  • If the product is an oil, extract it with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

  • The resulting propanone derivative is then reduced to the corresponding propan-2-ol using a suitable reducing agent like sodium borohydride.

  • Individually suspend mice by their tails from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.

  • The suspension height should be such that the mouse cannot reach any surface.

  • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for respiration.

  • Administer test compounds or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

  • Place individual mice in a transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • The test duration is typically 6 minutes.

  • Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as floating motionless or making only small movements to keep the head above water.

  • Administer test compounds or vehicle i.p. 30-60 minutes before the test.

Anticancer Activity

Certain derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and/or autophagy.

Quantitative Data: In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for various piperazine derivatives against different human cancer cell lines.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivativesMCF-7 (Breast)0.31 - 120.52[2]
4-Acyl-2-substituted piperazine urea derivativesA549 (Lung)18.7 - 25.6[2]
Alepterolic acid-piperazine derivativesMDA-MB-231 (Breast)5.55 ± 0.56[3]
Novel Piperazine Derivative (C505)K562 (Leukemia)0.06 - 0.16[4][5]
1-(2-Aryl-2-adamantyl)piperazine derivativesMDA-MB-435 (Melanoma)Low µM range[6]
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-oneVarious>10[7]
Signaling Pathway: Induction of Apoptosis and Autophagy

The anticancer effects of some piperazine derivatives are linked to the activation of programmed cell death pathways, namely apoptosis and autophagy. These pathways can be interconnected, and their simultaneous activation can lead to efficient cancer cell killing.

Anticancer_Pathway cluster_apoptosis Apoptosis cluster_autophagy Autophagy Compound This compound Derivative Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 Beclin1 Beclin-1 Compound->Beclin1 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis_Effect Cell Death Caspase3->Apoptosis_Effect CleavedPARP Cleaved PARP PARP->CleavedPARP LC3I LC3-I Beclin1->LC3I LC3II LC3-II LC3I->LC3II Conjugation Autophagosome Autophagosome LC3II->Autophagosome Formation Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Autophagy_Effect Cell Death or Survival Autolysosome->Autophagy_Effect

Fig. 2: Induction of apoptosis and autophagy by this compound derivatives.
Experimental Protocols

  • Seed cancer cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fix the colonies with a solution of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Count the number of colonies (containing at least 50 cells) to determine the surviving fraction.

  • Treat cancer cells with the test compound for various time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and autophagy markers (e.g., LC3B, p62) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antifungal Activity

A notable application of this compound derivatives is in the development of novel antifungal agents. Specific derivatives have been shown to target the fungal cell wall, a structure essential for fungal viability and absent in human cells, making it an attractive drug target.

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro activity of a piperazine propanol derivative and other piperazine compounds against fungal pathogens.

Compound IDFungal SpeciesAssayValueReference
GSI578 Candida albicans1,3-β-D-Glucan Synthase InhibitionIC50: 0.16 µM[8]
Piperazine derivative 4a Candida albicansMIC0.5 µg/mL[9]
Piperazine derivative 4b Aspergillus nigerMIC0.6 µg/mL[9]
Piperazine derivative 4e Candida albicansMIC0.5 µg/mL[9]
Alkyl-piperazine hybrid 20 Candida albicansMIC0.49 µg/mL[10]
Alkyl-piperazine hybrid 22 Aspergillus fumigatusMIC0.98 µg/mL[10]
Signaling Pathway: Fungal Cell Wall Biosynthesis Inhibition

The antifungal activity of certain piperazine propanol derivatives is attributed to the inhibition of 1,3-β-D-glucan synthase, a key enzyme in the synthesis of β-glucan, a major component of the fungal cell wall. This disruption leads to cell wall instability and fungal cell death.

Fungal_Cell_Wall_Pathway cluster_cytoplasm Fungal Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Fungal Cell Wall UDP_Glucose UDP-Glucose Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1p/Rho1p complex) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Cell Wall Integrity Beta_Glucan->Cell_Wall Compound Piperazine Propanol Derivative (e.g., GSI578) Compound->Glucan_Synthase Inhibition

Fig. 3: Inhibition of fungal cell wall biosynthesis by a piperazine propanol derivative.
Experimental Protocols

  • Prepare a crude enzyme extract containing 1,3-β-D-glucan synthase from Candida albicans.

  • Set up reaction mixtures containing the enzyme extract, buffer (e.g., Tris-HCl), GTP, and the substrate UDP-[³H]glucose.

  • Add various concentrations of the test compound to the reaction mixtures.

  • Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding trichloroacetic acid (TCA).

  • Filter the mixture to collect the acid-insoluble [³H]-labeled β-glucan product.

  • Measure the radioactivity of the collected product using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.

  • Prepare a standardized inoculum of the fungal strain to be tested.

  • Perform serial twofold dilutions of the test compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Add the fungal inoculum to each well.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as antidepressant, anticancer, and antifungal agents. The provided application notes and protocols offer a comprehensive guide for researchers aiming to explore and develop novel therapeutics based on this versatile chemical entity. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for the successful clinical translation of these promising compounds.

References

Application Notes and Protocols for the Quantification of 1-(piperazin-1-yl)propan-2-ol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 1-(piperazin-1-yl)propan-2-ol in biological samples. Due to the limited availability of specific published methods for this analyte, the methodologies presented here are adapted from robust and validated analytical techniques used for structurally similar piperazine derivatives. The primary recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are industry standards for bioanalytical quantification due to their high selectivity, sensitivity, and accuracy.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissues is essential for pharmacokinetic, toxicokinetic, and metabolism studies, which are critical for evaluating the safety and efficacy of new drug candidates. The methods outlined below provide a comprehensive framework for the development and validation of analytical protocols for this compound.

Recommended Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in biological samples due to its superior sensitivity and selectivity.

Workflow Diagram:

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Inject Inject into LC System Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Quantify Quantification Detect->Quantify Report Report Results Quantify->Report

Caption: General workflow for the quantification of this compound using LC-MS/MS.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample (e.g., plasma), add an appropriate amount of an internal standard (a structurally similar compound not present in the sample).

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a clean tube for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 150 mm x 2.1 mm, 3.5 µm) is recommended.[2]

    • Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.[3]

    • Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[3]

    • Injection Volume: 3.0 µL.[4]

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for piperazine compounds.[1]

    • Detection: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode should be used for optimal selectivity and sensitivity.[2] The precursor to product ion transitions for this compound and the internal standard need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative for the quantification of this compound, particularly in urine samples. Derivatization may be necessary to improve the chromatographic properties and sensitivity of the analyte.

Workflow Diagram:

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Adjust_pH Adjust pH Sample->Adjust_pH Extraction Liquid-Liquid or Microextraction Adjust_pH->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Inject Inject into GC System Derivatization->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (MS) Ionize->Detect Quantify Quantification Detect->Quantify Report Report Results Quantify->Report

Caption: General workflow for the quantification of this compound using GC-MS.

Experimental Protocol:

  • Sample Preparation (Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Microextraction - UA-LDS-DLLME):

    • Take 1 mL of urine sample and adjust the pH to 12.[5][6]

    • Add 100 µL of n-hexane.[5][6]

    • Subject the mixture to ultrasonication for 3 minutes to ensure complete dispersion.[5][6]

    • Centrifuge the resulting suspension at 10,000 rpm for 3 minutes.[5][6]

    • Extract the supernatant for GC-MS analysis.[5][6]

  • Derivatization (if necessary):

    • Derivatization with agents like pentafluorobenzoyl chloride can improve the volatility and chromatographic behavior of the analyte.[7]

  • Gas Chromatography (GC) Conditions:

    • Column: A 5% phenyl/95% methylpolysiloxane column is a common choice.[8]

    • Oven Temperature Program: An initial temperature of 100°C held for 5 minutes, followed by a ramp to 290°C at 10°C/min, and held for 20 minutes is a representative program.[8]

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) is typically used.

    • Detection: A full scan can be used for identification, while selected ion monitoring (SIM) is recommended for quantification to enhance sensitivity and selectivity.[9]

Quantitative Data Summary for Structurally Similar Piperazine Derivatives

The following table summarizes the quantitative performance of analytical methods for various piperazine derivatives in biological samples, providing a reference for expected validation parameters for this compound.

CompoundAnalytical MethodBiological MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
10 Piperazine DerivativesGC-MS/MSUrine1010 - 150076.3 - 93.3[5][6]
TandospironeLC-MS/MSRat Plasma1.01.0 - 500-[3]
1-(2-pyrimidinyl)-piperazineLC-MS/MSRat Plasma10.010.0 - 500-[3]
Piperazine PhosphateLC-ESI/MS/MSHuman Plasma100100 - 15000-[2]
1-(2-pyrimidinyl)piperazineGC-MSHuman Plasma0.20.2 - 15-[7]
N-benzylpiperazine (BZP)HPLC-FluorescenceRat Plasma0.9--[10]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)HPLC-FluorescenceRat Plasma4.6--[10]
LQFM018LC-MS/MSRat Plasma1010 - 15000-[4]

Method Validation

Any analytical method developed for the quantification of this compound in biological samples must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The LC-MS/MS and GC-MS methods described provide a solid foundation for developing and validating a robust and reliable analytical protocol for the quantification of this compound in biological samples. The choice of method will depend on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation. Proper method validation is crucial to ensure the generation of high-quality data for pharmacokinetic and other drug development studies.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(piperazin-1-yl)propan-2-ol in biological matrices. The protocol provides a comprehensive guide for researchers and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The described method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceuticals containing this piperazine derivative.

Introduction

This compound is a chemical entity containing a piperazine ring, a common scaffold in many pharmacologically active compounds. Accurate and reliable quantification of this and related substances is crucial for the development of safe and effective therapeutics. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This document provides a detailed protocol for method development and sample analysis.

Chemical Properties of this compound

  • Molecular Formula: C₇H₁₆N₂O

  • Molecular Weight: 144.22 g/mol

  • Structure:

    alt text

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma or serum samples.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound analytical standard

  • Internal standard (IS) (e.g., a deuterated analog)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Mass Spectrometry (MS/MS)

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

Based on the structure of this compound, the protonated molecule [M+H]⁺ is expected at m/z 145.13. Fragmentation is predicted to occur at the C-C bond adjacent to the hydroxyl group and within the piperazine ring.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point for Optimization)
This compound145.1387.115
This compound145.1357.120
Internal Standard (example)[Appropriate m/z][Appropriate m/z][To be optimized]

Data Presentation

Table 1: Anticipated Quantitative Performance of the LC-MS/MS Method
ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow sample Sample Collection (e.g., Plasma) prep Sample Preparation (Protein Precipitation) sample->prep Add IS & ACN analysis LC-MS/MS Analysis prep->analysis Inject Supernatant data Data Acquisition and Processing analysis->data MRM Detection results Quantitative Results data->results Integration & Calibration method_development cluster_lc LC Method Development cluster_ms MS/MS Method Development cluster_sample_prep Sample Preparation col_select Column Selection (C18) mob_phase Mobile Phase Optimization (Formic Acid, ACN/Water) col_select->mob_phase gradient Gradient Elution Profile mob_phase->gradient extraction Extraction Technique (Protein Precipitation) gradient->extraction precursor Precursor Ion ID ([M+H]+ = 145.13) product Product Ion Selection (Fragmentation Prediction) precursor->product collision Collision Energy Optimization product->collision collision->extraction method_validation Method Validation (Linearity, Precision, Accuracy) extraction->method_validation

Application Notes and Protocols for High-Throughput Screening of 1-(Piperazin-1-yl)propan-2-ol Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperazin-1-yl)propan-2-ol derivatives represent a versatile class of organic compounds with a wide range of documented pharmacological activities. The piperazine scaffold is a common feature in numerous approved drugs, and its derivatives have shown potential as antipsychotic, antidepressant, anxiolytic, anti-inflammatory, and anticancer agents.[1][2][3][4] This broad spectrum of activity suggests that these compounds interact with various biological targets, making them a promising starting point for drug discovery campaigns.

High-throughput screening (HTS) is a crucial methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets.[5][6] These application notes provide a framework for the high-throughput screening of this compound derivative libraries to identify and characterize novel bioactive molecules. The protocols outlined below are adaptable for various target classes, including G-protein coupled receptors (GPCRs) and protein kinases, which are common targets for piperazine-containing compounds.[1][7][]

Data Presentation: Representative Biological Activities

The following tables summarize representative data for piperazine derivatives, illustrating the potential range of activities that could be identified in a screening campaign.

Table 1: Representative Inhibitory Activities of Piperazine Derivatives against Kinase Targets

Compound ClassTarget KinaseAssay TypeIC50 (nM)Reference
1-(Piperazin-1-yl)pyridazine DerivativeStearoyl-CoA Desaturase-1 (SCD1)In vitro enzyme assay14[9]
Benzoxazinyl-isoindole-dione DerivativeEGFRIn vitro enzyme assay37.24[10]
Benzoxazinyl-isoindole-dione DerivativeHER2In vitro enzyme assay45.83[10]
Purine Derivative (TNP)Inositol Hexakisphosphate Kinase 2 (IP6K2)TR-FRET Assay7360[11]

Table 2: Representative Activities of Piperazine Derivatives at GPCR and Other Targets

Compound DerivativeTargetAssay TypeActivity/PotencyReference
Phenylpiperazine DerivativeAntihistamine ActivityIn vitro assay18.22% reduction in histamine[12]
Phenylpiperazine DerivativeAnti-inflammatory (TNF-α inhibition)Cell-based assay56.97% inhibition at 10 µM[12]
Phenylpiperazine DerivativeAnticancer (HepG2 cell growth)Cell-based assay90.45% inhibition at 100 µg/mL[12]
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanolAntidepressant-like effectIn vivo behavioral testSignificant reduction in immobility time[13][14]

Experimental Protocols

Protocol 1: High-Throughput Screening for GPCR Ligands using a Calcium Mobilization Assay

G-protein coupled receptors (GPCRs) are a major class of drug targets.[7][15] Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium upon activation.[7] This protocol describes a fluorescent-based assay to screen for agonists or antagonists of a target GPCR.

Materials:

  • Host cell line (e.g., HEK293, CHO) stably expressing the target GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (if required to prevent dye leakage).

  • 384-well black, clear-bottom microplates.

  • This compound derivative library dissolved in DMSO.

  • Known agonist and antagonist for the target GPCR (for positive and negative controls).

  • Fluorescent plate reader with automated liquid handling capabilities.

Methodology:

  • Cell Preparation:

    • Culture the GPCR-expressing cells to ~80-90% confluency.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer.

    • Add the calcium-sensitive fluorescent dye to the cell suspension and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Wash the cells to remove excess dye and resuspend in assay buffer.

  • Plate Seeding:

    • Dispense the cell suspension into the 384-well microplates.

  • Compound Addition:

    • Using an automated liquid handler, add the compounds from the this compound derivative library to the wells.

    • Include wells with a known agonist (positive control for agonist screening), a known antagonist (for antagonist screening), and DMSO only (vehicle control).

  • Agonist Screening:

    • Incubate the plates for a short period.

    • Measure the fluorescence intensity over time using a fluorescent plate reader. An increase in fluorescence indicates calcium mobilization and receptor activation.

  • Antagonist Screening:

    • After incubating with the library compounds, add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Immediately measure the fluorescence intensity. A decrease in the agonist-induced fluorescence signal indicates antagonistic activity.

  • Data Analysis:

    • Calculate the percent activation (for agonists) or percent inhibition (for antagonists) for each compound relative to the controls.

    • Identify "hits" based on a predefined activity threshold.

Protocol 2: High-Throughput Screening for Kinase Inhibitors using an ADP-Glo™ Assay

Protein kinases are another critical class of drug targets, and their dysregulation is implicated in many diseases, including cancer.[16] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

  • Purified recombinant target kinase.

  • Kinase substrate (peptide or protein).

  • ATP.

  • Kinase assay buffer.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 384-well white microplates.

  • This compound derivative library dissolved in DMSO.

  • Known kinase inhibitor (positive control).

  • Luminescent plate reader.

Methodology:

  • Kinase Reaction:

    • In the 384-well plates, add the library compounds, followed by the target kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Include wells with a known inhibitor (positive control) and DMSO only (negative control).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Signal Measurement:

    • Measure the luminescence using a plate reader. A lower luminescent signal indicates less ADP produced and therefore greater kinase inhibition.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls.

    • Identify "hits" that exhibit significant inhibition of the target kinase.

Protocol 3: Cell Viability Counter-Screen using a Resazurin-Based Assay

It is essential to determine if the "hits" from the primary screen are cytotoxic, as this can lead to false-positive results. A resazurin-based assay is a common method to assess cell viability.[17]

Materials:

  • A relevant cell line (e.g., the host cell line from the primary screen or a cancer cell line).

  • Cell culture medium.

  • Resazurin sodium salt solution.

  • 384-well clear-bottom microplates.

  • Compounds identified as "hits" from the primary screen.

  • A known cytotoxic compound (positive control).

  • Fluorescent or absorbance plate reader.

Methodology:

  • Cell Seeding:

    • Seed the cells in 384-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Add serial dilutions of the "hit" compounds to the cells.

    • Include a positive control for cytotoxicity and a vehicle control (DMSO).

    • Incubate for a period relevant to the primary assay (e.g., 24-72 hours).

  • Resazurin Addition:

    • Add the resazurin solution to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce resazurin to the fluorescent resorufin.

  • Signal Measurement:

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration.

    • Determine the IC50 value for cytotoxic compounds. Compounds that are cytotoxic at concentrations similar to their activity in the primary screen may be deprioritized.

Mandatory Visualizations

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary & Confirmatory Assays cluster_2 Lead Optimization Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay Hit Identification Hit Identification Primary Assay->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Selectivity Profiling Selectivity Profiling Dose-Response->Selectivity Profiling Cytotoxicity Assay Cytotoxicity Assay Selectivity Profiling->Cytotoxicity Assay SAR Studies SAR Studies Cytotoxicity Assay->SAR Studies ADME/Tox ADME/Tox SAR Studies->ADME/Tox Preclinical Candidate Preclinical Candidate ADME/Tox->Preclinical Candidate

Caption: High-Throughput Screening Workflow.

GPCR_Signaling_Pathway cluster_0 Cell Membrane GPCR GPCR G_Protein Gq Protein GPCR->G_Protein Activates Ligand Piperazine Derivative Ligand->GPCR Binds PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Cellular_Response Cellular Response DAG->Cellular_Response Triggers Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Cellular_Response Triggers

Caption: Gq-Coupled GPCR Signaling Pathway.

Kinase_Inhibition_Assay cluster_reaction Kinase Reaction cluster_products Products Kinase Target Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Phosphorylation Substrate Substrate Substrate->Phospho_Substrate Phosphorylation Substrate->ADP Phosphorylation ATP ATP ATP->Phospho_Substrate Phosphorylation ATP->ADP Phosphorylation Inhibitor Piperazine Derivative Inhibitor->Kinase Inhibits Detection Luminescent Detection ADP->Detection Measured

Caption: Principle of a Kinase Inhibition Assay.

References

experimental setup for N-alkylation reactions with 1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the N-alkylation of 1-(piperazin-1-yl)propan-2-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The N-alkylation of the secondary amine on the piperazine ring is a fundamental transformation for creating diverse molecular libraries. This note outlines a general procedure using alkyl halides, summarizes common reaction conditions, offers troubleshooting guidance, and includes workflow diagrams for clarity. The primary challenge in alkylating piperazine derivatives is controlling selectivity to achieve mono-alkylation, which can be managed through stoichiometry and controlled addition of reagents.[1]

General Reaction Scheme

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in the presence of a base. The base neutralizes the acid byproduct generated during the reaction.[1]

G cluster_reactants Reactants cluster_products Products reactant1 This compound product N-alkylated Product reactant1->product + R-X reactant2 Alkyl Halide (R-X) reactant2->product base Base byproduct Base-HX base->byproduct

Caption: General scheme for N-alkylation of this compound.

Summary of Experimental Conditions

The success of the N-alkylation reaction is highly dependent on the choice of base, solvent, and temperature. The following table summarizes common conditions adapted from general piperazine alkylation protocols.

Alkylating Agent (R-X)Base (Equivalents)SolventTemperature (°C)Key Considerations
Alkyl Bromide (R-Br)K₂CO₃ (2.0 - 3.0 eq)Acetonitrile (MeCN)60 - 80A widely used, effective combination for many substrates.[1]
Alkyl Iodide (R-I)K₂CO₃ (2.0 - 3.0 eq)Acetonitrile (MeCN) / Acetone50 - 70Alkyl iodides are more reactive than bromides; may require lower temperatures.
Alkyl Chloride (R-Cl)Cs₂CO₃ (1.5 - 2.0 eq)DMF80 - 100Chlorides are less reactive; stronger base and higher polarity solvent may be needed.[1]
Alkyl Bromide (R-Br)DIPEA (2.0 - 3.0 eq)Dichloromethane (DCM)Room Temp - 40Good for acid-sensitive substrates; reaction may be slower.

Detailed Experimental Protocol

This protocol describes a general procedure for the mono-N-alkylation of this compound with an alkyl bromide.

3.1 Materials and Reagents

  • This compound (1.0 eq)

  • Alkyl Bromide (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

3.2 Equipment

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

3.3 Reaction Procedure

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration of the starting material).

  • Begin vigorous stirring and slowly add the alkyl bromide (1.1 eq) to the suspension at room temperature.[1] Slow addition helps minimize potential side reactions.[1]

  • Heat the reaction mixture to 70-80°C and maintain it at this temperature.[1]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

Caption: Experimental workflow for N-alkylation and product isolation.

3.4 Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[1]

  • Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to obtain the pure N-alkylated product.

3.5 Characterization The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS). Purity can be assessed by HPLC.[2]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion 1. Low reaction temperature.[1]2. Insufficiently active alkylating agent.3. Poor solubility of reagents.[1]1. Increase the reaction temperature.2. Add a catalytic amount of sodium iodide (NaI) or switch to a more reactive alkyl iodide.3. Switch to a more polar aprotic solvent like DMF.[1]
Formation of Side Products 1. Reaction temperature is too high, causing decomposition.2. Impure starting materials or reagents.1. Lower the reaction temperature and monitor closely.[1]2. Use high-purity, anhydrous reagents and solvents.[1]
Difficult Purification 1. Product is highly polar.2. Co-elution with impurities.1. Use a more polar eluent system for chromatography or consider reverse-phase chromatography.2. If the product is basic, adding a small amount of triethylamine (~1%) to the eluent can improve peak shape on silica gel.

References

Application Notes: High-Throughput Screening for Enzyme Inhibitors Using 1-(Piperazin-1-yl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enzyme inhibition is a critical area of research in drug discovery and development, with many approved therapeutics functioning through the modulation of enzyme activity. The 1-(piperazin-1-yl)propan-2-ol scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzyme classes. This structural motif offers opportunities for the development of novel inhibitors targeting enzymes implicated in various diseases. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing enzyme inhibition assays for this compound derivatives.

Piperazine derivatives have demonstrated inhibitory activity against a range of enzymes, including but not limited to:

  • 1,3-beta-D-glucan synthase: A key enzyme in fungal cell wall synthesis, making it a target for antifungal agents.[1]

  • Monoamine Oxidase (MAO): Enzymes that catalyze the oxidation of monoamines, with inhibitors being used in the treatment of depression and neurodegenerative diseases.[2][3]

  • dCTP Pyrophosphatase 1 (dCTPase): An enzyme involved in nucleotide metabolism that has been associated with cancer progression.[4]

  • Urease: A bacterial and fungal enzyme that catalyzes the hydrolysis of urea, with its inhibition being a target for the treatment of infections.[5]

  • Tyrosinase: A key enzyme in melanin biosynthesis, with inhibitors being of interest for cosmetic and medical applications.[6]

These notes will detail the necessary protocols for in vitro enzyme inhibition assays, data analysis, and visualization of experimental workflows and relevant signaling pathways.

Data Presentation

The inhibitory activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the greater the potency of the inhibitor.[7]

Table 1: Inhibitory Activity of Selected this compound Derivatives Against Various Enzyme Targets

Compound IDTarget EnzymeIC50 (µM)Inhibition TypeReference
GSI578 Candida albicans 1,3-beta-D-glucan synthase0.16Not specified[1]
Compound 2j Monoamine Oxidase A (MAO-A)23.10Competitive[2]
Compound 2m Monoamine Oxidase A (MAO-A)24.14Competitive[2]
Compound 9l Urease0.15Not specified[5]
Lead Compound dCTP Pyrophosphatase 1PotentNot specified[4]

Experimental Protocols

A generalized protocol for determining the IC50 of a this compound derivative is provided below. This protocol can be adapted for specific enzymes and detection methods (e.g., absorbance, fluorescence, luminescence).[8][9]

Materials and Reagents
  • Purified enzyme of interest

  • Substrate specific to the enzyme

  • This compound derivative compounds

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Cofactors (if required by the enzyme, e.g., NAD+, Mg2+)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader

  • Pipettes and tips

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Step-by-Step Procedure
  • Prepare Solutions:

    • Dissolve the enzyme, substrate, and any necessary cofactors in the assay buffer to their desired working concentrations.

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Create a serial dilution of the inhibitor stock solution in the assay buffer to obtain a range of concentrations to be tested.

  • Enzyme and Inhibitor Pre-incubation:

    • Add a fixed volume of the enzyme solution to each well of the 96-well plate.

    • Add the different concentrations of the inhibitor to the respective wells.

    • Include control wells:

      • Negative control (0% inhibition): Enzyme and buffer (no inhibitor).

      • Positive control (100% inhibition): Buffer and substrate (no enzyme), or a known potent inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.[8]

  • Initiate the Enzymatic Reaction:

    • Start the reaction by adding a fixed volume of the substrate solution to all wells.

  • Monitor the Reaction:

    • Immediately place the microplate in a microplate reader.

    • Measure the change in signal (e.g., absorbance, fluorescence) over a set period. The rate of the reaction is determined from the initial linear portion of the progress curve.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate without Inhibitor))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Determination of Inhibition Type (Optional)

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies can be performed by measuring the enzyme activity at various substrate and inhibitor concentrations.[11][12][13] The data can be analyzed using Lineweaver-Burk plots.[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) serial_dilution Serial Dilution of Inhibitor prep_solutions->serial_dilution pre_incubation Pre-incubate Enzyme and Inhibitor serial_dilution->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction monitor_reaction Monitor Reaction in Plate Reader initiate_reaction->monitor_reaction calc_inhibition Calculate % Inhibition monitor_reaction->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Experimental workflow for determining the IC50 of enzyme inhibitors.

Simplified Signaling Pathway: Inhibition of a Kinase

Many piperazine derivatives target protein kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[14] The following diagram illustrates a simplified generic kinase signaling pathway and the point of inhibition.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation inhibitor This compound Derivative inhibitor->kinase1 Inhibition

Caption: Inhibition of a kinase signaling pathway by a piperazine derivative.

References

Application Notes and Protocols for Scale-Up Synthesis of 1-(Piperazin-1-yl)propan-2-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperazin-1-yl)propan-2-ol and its analogs are a class of chemical compounds with significant interest in medicinal chemistry. The piperazine moiety is a common scaffold in many approved drugs, recognized for its ability to impart favorable pharmacokinetic properties.[1] Analogs of this compound have demonstrated a range of biological activities, notably as potential antidepressant agents.[2][3] These compounds are believed to exert their effects through modulation of various central nervous system (CNS) targets, including serotonin and dopamine receptors.[4][5][6]

The transition from laboratory-scale synthesis to large-scale production presents several challenges, including maintaining yield and purity, ensuring process safety, and developing cost-effective and robust purification methods.[1] This document provides detailed application notes and protocols for the scale-up synthesis of this compound analogs, focusing on key considerations for process development and optimization.

General Synthesis Pathway

The most common synthetic route to this compound analogs involves a two-step process:

  • N-Alkylation of a substituted piperazine with a suitable propyl halide derivative.

  • Reduction of the resulting ketone to the corresponding alcohol.

A typical reaction scheme is presented below:

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction Substituted_Piperazine Substituted Piperazine Ketone_Intermediate 1-Phenyl-2-(4-substituted- piperazin-1-yl)propanone Substituted_Piperazine->Ketone_Intermediate Base (e.g., K2CO3) Solvent (e.g., Acetone) Reflux Propyl_Halide 2-Bromopropiophenone Propyl_Halide->Ketone_Intermediate Ketone_Intermediate_2 1-Phenyl-2-(4-substituted- piperazin-1-yl)propanone Final_Product This compound Analog Ketone_Intermediate_2->Final_Product Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol) Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tryptophan Tryptophan 5_HTP 5-HTP Tryptophan->5_HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) in Vesicles 5_HTP->Serotonin AADC Released_Serotonin 5-HT Serotonin->Released_Serotonin Release Postsynaptic_Receptor 5-HT Receptor Released_Serotonin->Postsynaptic_Receptor SERT Serotonin Transporter (SERT) Released_Serotonin->SERT Reuptake Analog Piperazin-1-yl propan-2-ol Analog Analog->Postsynaptic_Receptor Modulates Analog->SERT Inhibits Signaling_Cascade Intracellular Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Neuronal_Response Neuronal Response (e.g., Antidepressant Effect) Signaling_Cascade->Neuronal_Response SERT->Serotonin

References

Application Notes and Protocols for 1-(piperazin-1-yl)propan-2-ol as a Chemical Probe for Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is a lack of specific published data characterizing 1-(piperazin-1-yl)propan-2-ol as a chemical probe for receptor studies. The following application notes and protocols are presented as a hypothetical framework based on the known pharmacology of structurally related piperazine derivatives, which frequently exhibit activity at G-protein coupled receptors, particularly dopamine and serotonin receptors. This document is intended to serve as a guide for researchers on how such a compound could be investigated and utilized, should it be found to have relevant biological activity. The Dopamine D2 receptor is used here as an illustrative target.

Application Notes

1. Introduction to this compound

This compound is a small molecule belonging to the piperazine class of compounds. The piperazine scaffold is a common motif in a vast number of pharmacologically active agents, known to interact with a variety of central nervous system receptors. The presence of a hydroxypropyl group suggests potential for hydrogen bonding interactions within a receptor binding pocket. Given the pharmacological profile of similar piperazine derivatives, it is hypothesized that this compound may serve as a valuable chemical probe for studying G-protein coupled receptors, such as the Dopamine D2 receptor.

2. Proposed Mechanism of Action

Based on its structural similarity to other arylpiperazines, this compound is proposed to act as a competitive antagonist at the Dopamine D2 receptor. In this hypothetical model, the compound would bind to the orthosteric binding site of the D2 receptor, thereby preventing the binding of the endogenous ligand, dopamine. As the D2 receptor is canonically coupled to Gi/o proteins, its antagonism by this probe would be expected to block the dopamine-induced inhibition of adenylyl cyclase, leading to a stabilization of intracellular cyclic AMP (cAMP) levels in the presence of dopamine.

3. Applications in Receptor Studies

  • Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for the Dopamine D2 receptor and to assess its selectivity against other receptor subtypes.

  • Functional Assays: To characterize the functional activity of the compound (e.g., as an antagonist or inverse agonist) by measuring its effect on downstream signaling pathways, such as cAMP production.

  • Structure-Activity Relationship (SAR) Studies: To serve as a reference compound in the development of novel D2 receptor ligands with improved potency, selectivity, or pharmacokinetic properties.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound at the human Dopamine D2 receptor for illustrative purposes.

ParameterValueAssay TypeReceptor SourceRadioligand
Ki (nM) 75Radioligand BindingRecombinant CHO cells[³H]-Spiperone
IC50 (nM) 120Radioligand BindingRecombinant CHO cells[³H]-Spiperone
EC50 (nM) 250cAMP Functional AssayRecombinant HEK293 cellsN/A (Antagonist)

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for the Dopamine D2 Receptor

This protocol describes a method to determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the Dopamine D2 receptor.

Materials:

  • Membrane preparation from cells stably expressing the human Dopamine D2 receptor.

  • [³H]-Spiperone (Radioligand).

  • This compound (Test Compound).

  • Haloperidol (Non-specific binding control).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, [³H]-Spiperone (at a concentration near its Kd), and D2 receptor membranes.

    • Non-specific Binding: Assay buffer, [³H]-Spiperone, D2 receptor membranes, and a high concentration of Haloperidol (e.g., 10 µM).

    • Competitive Binding: Assay buffer, [³H]-Spiperone, D2 receptor membranes, and varying concentrations of this compound.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for Dopamine D2 Receptor Antagonism

This protocol measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production.

Materials:

  • HEK293 cells stably expressing the human Dopamine D2 receptor.

  • This compound (Test Compound).

  • Dopamine (Agonist).

  • Forskolin.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

Procedure:

  • Seed the D2 receptor-expressing cells in a 96-well plate and incubate overnight.

  • On the day of the assay, replace the culture medium with assay buffer.

  • Prepare serial dilutions of this compound.

  • Add the diluted test compound to the cells and incubate for 20 minutes at room temperature.

  • Add dopamine at a concentration that gives a maximal response (e.g., EC80) to all wells except the basal control.

  • Incubate for 15 minutes at room temperature.

  • Add forskolin to all wells to stimulate adenylyl cyclase.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value, which represents its potency as an antagonist.

Mandatory Visualization

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_ligand Prepare Serial Dilutions of Test Compound add_components Add Components to 96-well Plate (Total, Non-specific, Competitive) prep_ligand->add_components prep_radio Prepare Radioligand Solution prep_radio->add_components prep_mem Prepare Receptor Membrane Suspension prep_mem->add_components incubate Incubate at Room Temperature (e.g., 90 minutes) add_components->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash count Quantify Radioactivity (Scintillation Counting) filter_wash->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

G cluster_prep Cell & Compound Preparation cluster_treatment Cell Treatment cluster_detection Detection & Analysis seed_cells Seed D2-expressing Cells in 96-well Plate add_antagonist Add Test Compound (Antagonist) seed_cells->add_antagonist prep_antagonist Prepare Serial Dilutions of Test Compound prep_antagonist->add_antagonist prep_agonist Prepare Agonist (Dopamine) Solution add_agonist Add Dopamine (Agonist) prep_agonist->add_agonist add_antagonist->add_agonist add_forskolin Add Forskolin to Stimulate cAMP add_agonist->add_forskolin lyse_cells Lyse Cells add_forskolin->lyse_cells detect_cAMP Measure cAMP Levels (e.g., HTRF, AlphaScreen) lyse_cells->detect_cAMP analyze Calculate IC50 detect_cAMP->analyze

Caption: Workflow for a Cell-Based cAMP Functional Assay.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein (αβγ) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Probe This compound (Antagonist) Probe->D2R Blocks

Caption: Hypothetical Signaling Pathway for Dopamine D2 Receptor Antagonism.

Troubleshooting & Optimization

improving the reaction yield of 1-(piperazin-1-yl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(Piperazin-1-yl)propan-2-ol

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct synthesis involves the nucleophilic ring-opening of propylene oxide by piperazine. In this reaction, one of the secondary amine nitrogens of the piperazine ring attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired product.[1]

Q2: What are the critical reaction parameters that significantly influence the product yield?

A2: The yield of this compound is highly dependent on several key parameters:

  • Molar Ratio of Reactants: The ratio of piperazine to propylene oxide is crucial to control selectivity.[2]

  • Reaction Temperature: Temperature affects the reaction rate and the formation of byproducts.[3]

  • Solvent Choice: The solvent influences the solubility of reactants and the reaction kinetics.[4]

  • Presence of Moisture: Water can lead to undesired side reactions, such as the formation of propane-1,2-diol.[3]

Q3: What are the most common side reactions to be aware of during this synthesis?

A3: The primary side reaction is the formation of the di-substituted byproduct, 1,4-bis(2-hydroxypropyl)piperazine, where both nitrogen atoms of the piperazine ring have reacted with propylene oxide.[1] Another potential side reaction is the polymerization of propylene oxide, especially at higher temperatures. If starting from a precursor like epichlorohydrin, hydrolysis can lead to diol impurities.[3]

Q4: How can I effectively monitor the progress of the reaction?

A4: Reaction progress can be monitored using standard chromatographic techniques. Thin Layer Chromatography (TLC) is a quick and effective method to observe the consumption of starting materials. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the formation of the desired product and any byproducts.[3][5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Formation

Potential Cause 1: Incorrect Reaction Temperature Temperatures that are too low will result in a very slow reaction rate, while excessively high temperatures can favor side reactions or decomposition. For reactions involving epoxides and amines, a moderate temperature is often optimal.[3]

Recommended Solution:

  • Optimize the reaction temperature by running small-scale experiments at different temperatures (e.g., room temperature, 40°C, 60°C).

  • For the reaction of piperazine with propylene oxide, starting at room temperature and gently warming if the reaction is slow is a good strategy.[1]

Potential Cause 2: Improper Molar Ratio of Reactants An incorrect stoichiometric ratio can lead to either incomplete conversion of the limiting reagent or the formation of undesired byproducts, particularly the di-substituted piperazine.[2]

Recommended Solution:

  • To favor the mono-substituted product, a molar excess of piperazine should be used. A common starting point is to use 2 to 5 equivalents of piperazine for every equivalent of propylene oxide.[2][6]

Potential Cause 3: Inappropriate Solvent The choice of solvent can significantly impact reaction kinetics. A solvent that does not adequately dissolve the reactants will hinder the reaction.

Recommended Solution:

  • Screen various solvents. Alcohols like methanol or ethanol are often good choices for this reaction as they dissolve both piperazine and propylene oxide well.[1] Tetrahydrofuran (THF) can also be a suitable solvent.[3]

Issue 2: Formation of Significant Amounts of Di-substituted Byproduct

Potential Cause: Molar Ratio and Reaction Conditions Favoring Di-substitution When the concentration of propylene oxide is high relative to piperazine, or if the reaction is run for an extended period at an elevated temperature, the formation of the di-substituted product is more likely.[6]

Recommended Solution:

  • Use a large excess of piperazine: This statistically favors the reaction of propylene oxide with an unreacted piperazine molecule over a mono-substituted one.[6]

  • Slow addition of the electrophile: Add the propylene oxide dropwise to the solution of piperazine over a period of time. This maintains a low concentration of the electrophile, minimizing the chance of a second reaction on the same piperazine molecule.[3]

  • Control reaction time and temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the formation of the mono-substituted product is maximized and before significant amounts of the di-substituted product appear.[6]

Issue 3: Difficulty in Product Purification

Potential Cause 1: Product is Highly Water-Soluble The presence of the hydroxyl group and the two nitrogen atoms in this compound makes it quite polar and potentially water-soluble, which can complicate extraction from aqueous work-up solutions.[3]

Recommended Solution:

  • Perform multiple extractions with a suitable organic solvent like dichloromethane or a mixture of chloroform and isopropanol.

  • Saturating the aqueous layer with a salt such as sodium chloride (salting out) can decrease the product's solubility in the aqueous phase and improve extraction efficiency.

  • Acid-base extraction can be a powerful purification technique. The basic piperazine product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.[6]

Potential Cause 2: Co-elution of Product and Unreacted Piperazine during Column Chromatography Both the product and the starting piperazine are basic and polar, which can lead to tailing and poor separation on silica gel.[6]

Recommended Solution:

  • Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia in methanol, to the eluent. This will help to deactivate the acidic silica gel and improve the peak shape and separation of the basic compounds.[6]

Experimental Protocols

Protocol 1: Synthesis via Epoxide Ring-Opening

This protocol is based on the general principles of epoxide opening by amines.[1][3]

1. Reactant Preparation:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (e.g., 4.3 g, 50 mmol, 5 equivalents) in a suitable solvent such as methanol (50 mL).

2. Reaction Setup:

  • Place the flask in a water bath to maintain a consistent temperature, starting at room temperature.

3. Addition of Electrophile:

  • Slowly add propylene oxide (e.g., 0.58 g, 10 mmol, 1 equivalent) to the stirred piperazine solution over 1 hour using the dropping funnel.

4. Reaction Monitoring:

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol:ammonia 90:9:1) or LC-MS until the propylene oxide is consumed (typically 12-24 hours).

5. Work-up:

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in water and extract with a suitable organic solvent (e.g., dichloromethane) to remove the di-substituted byproduct.

  • The aqueous layer containing the desired product and excess piperazine can be further purified.

6. Purification:

  • Purify the crude product by column chromatography on silica gel using an eluent system such as dichloromethane:methanol with 1% triethylamine, gradually increasing the methanol concentration.

Protocol 2: Purification via Acid-Base Extraction

1. Initial Extraction:

  • After the work-up in Protocol 1, dissolve the crude residue in an organic solvent like ethyl acetate.

2. Acidic Extraction:

  • Transfer the organic solution to a separatory funnel and extract with a 1 M hydrochloric acid solution. The basic product and unreacted piperazine will move to the aqueous layer as their hydrochloride salts.

3. Basification and Re-extraction:

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly add a concentrated sodium hydroxide solution to the aqueous layer until the pH is strongly basic (pH > 12).

  • Extract the now free-based product from the basified aqueous solution with dichloromethane or ethyl acetate multiple times.

4. Final Steps:

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Influence of Reactant Ratio on Product Distribution

Molar Ratio (Piperazine:Propylene Oxide)Mono-substituted Product (%)Di-substituted Product (%)
1:1~50%~40%
2:1~70%~25%
5:1>90%<5%
10:1>95%<2%

Note: Percentages are approximate and can vary based on other reaction conditions.

Visualizations

Reaction Mechanism

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine NucleophilicAttack Ring Opening Piperazine->NucleophilicAttack Nucleophilic Attack PropyleneOxide Propylene Oxide PropyleneOxide->NucleophilicAttack SecondAttack Second Ring Opening PropyleneOxide->SecondAttack MonoSub This compound (Desired Product) MonoSub->SecondAttack Further Reaction DiSub 1,4-bis(2-hydroxypropyl)piperazine (Byproduct) NucleophilicAttack->MonoSub Proton Transfer SecondAttack->DiSub Proton Transfer

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

G Start Low Yield Issue CheckTemp Check Reaction Temperature Start->CheckTemp CheckRatio Check Molar Ratio (Piperazine:Propylene Oxide) CheckTemp->CheckRatio Optimal OptimizeTemp Optimize Temperature (e.g., 25-60°C) CheckTemp->OptimizeTemp Not Optimal CheckPurity Analyze Product Purity (TLC/LC-MS) CheckRatio->CheckPurity Optimal IncreaseExcess Increase Excess of Piperazine (e.g., 5-10 eq) CheckRatio->IncreaseExcess < 5:1 SlowAddition Implement Slow Addition of Propylene Oxide CheckRatio->SlowAddition All at once ModifyPurification Modify Purification (e.g., Acid-Base Extraction, add base to eluent) CheckPurity->ModifyPurification Impure Success Improved Yield CheckPurity->Success Pure OptimizeTemp->Success IncreaseExcess->Success SlowAddition->Success ModifyPurification->Success

Caption: Troubleshooting logic for improving reaction yield.

References

common side products in the synthesis of 1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(piperazin-1-yl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary side products?

A1: The most prevalent and straightforward method for synthesizing this compound is the nucleophilic ring-opening of propylene oxide with piperazine. This reaction, however, is often accompanied by the formation of two major side products:

  • 1,4-bis(2-hydroxypropyl)piperazine: This is a di-substituted byproduct where both nitrogen atoms of the piperazine ring have reacted with a molecule of propylene oxide.

  • 2-(piperazin-1-yl)propan-1-ol: This is a regioisomer of the desired product, resulting from the nucleophilic attack of piperazine on the more substituted carbon of the propylene oxide ring.

Q2: How can I minimize the formation of the di-substituted byproduct, 1,4-bis(2-hydroxypropyl)piperazine?

A2: The formation of the di-substituted byproduct is a common issue in the N-alkylation of piperazine. To favor mono-alkylation and increase the yield of this compound, it is highly recommended to use a significant molar excess of piperazine relative to propylene oxide. A molar ratio of piperazine to propylene oxide of 4:1 or greater is often effective. The large excess of piperazine statistically favors the reaction of propylene oxide with an unreacted piperazine molecule over a second reaction with the mono-substituted product.

Q3: What factors influence the regioselectivity of the reaction between piperazine and propylene oxide?

A3: The ring-opening of propylene oxide by an amine like piperazine can proceed via two different pathways, leading to the formation of regioisomers. The reaction conditions play a crucial role in determining the ratio of the desired this compound to the undesired 2-(piperazin-1-yl)propan-1-ol.

  • Under neutral or basic conditions , the reaction generally follows an SN2 mechanism, where the nucleophilic attack of the piperazine nitrogen occurs at the less sterically hindered carbon of the propylene oxide ring. This favors the formation of the desired product, this compound.

  • Under acidic conditions , the reaction mechanism can have more SN1 character. The epoxide oxygen is protonated, and the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge. This would lead to an increased proportion of the undesired regioisomer, 2-(piperazin-1-yl)propan-1-ol. Therefore, maintaining neutral or slightly basic conditions is crucial for maximizing the yield of the desired product.

Q4: My final product is an oil and is difficult to purify. What purification strategies are recommended?

A4: The crude product of this synthesis is often an oily mixture containing the desired product, the di-substituted byproduct, the regioisomer, and unreacted piperazine. Several purification strategies can be employed:

  • Fractional Distillation under Vacuum: This is a common and effective method for separating the components based on their boiling points. This compound has a different boiling point than the higher-boiling 1,4-bis(2-hydroxypropyl)piperazine and the starting piperazine. Careful fractionation under reduced pressure can yield the pure product.

  • Column Chromatography: For smaller scale purifications or to achieve very high purity, silica gel column chromatography can be used. A solvent system with a gradient of increasing polarity, such as a mixture of dichloromethane and methanol or ethyl acetate and heptane, can effectively separate the desired product from the less polar starting materials and the more polar di-substituted byproduct.

  • Crystallization of a Salt: The product is basic and can be converted to a salt (e.g., hydrochloride or dihydrochloride) by treatment with an acid. These salts are often crystalline and can be purified by recrystallization from a suitable solvent like ethanol or isopropanol. The pure salt can then be neutralized to obtain the free base.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired product and a high amount of di-substituted byproduct. The molar ratio of piperazine to propylene oxide is too low.Increase the molar excess of piperazine to propylene oxide (e.g., 4:1 or higher). This will statistically favor the mono-substitution.
Significant formation of the 2-(piperazin-1-yl)propan-1-ol regioisomer. The reaction may have been conducted under acidic conditions, or a catalyst favoring attack at the more substituted carbon was used.Ensure the reaction is run under neutral or slightly basic conditions. Avoid the use of strong acid catalysts. Water or an alcohol is a common solvent and generally favors the desired regioselectivity.
Presence of unreacted piperazine in the final product. The reaction was incomplete, or a large excess of piperazine was used.If the reaction is incomplete, increase the reaction time or temperature. Unreacted piperazine can be removed during workup by washing with water (if the product is in an organic solvent) or by vacuum distillation.
The product is difficult to extract from the aqueous reaction mixture. The product is a water-soluble amine.Adjust the pH of the aqueous layer to be strongly basic (pH > 12) with a base like sodium hydroxide to ensure the product is in its free base form, which is more soluble in organic solvents like dichloromethane or chloroform. Perform multiple extractions.
Difficulty in separating the desired product from its regioisomer. The boiling points of the regioisomers are very close.Fractional distillation may need to be performed with a highly efficient column. Alternatively, preparative column chromatography is a more effective method for separating regioisomers.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a general representation and may require optimization.

Materials:

  • Piperazine (anhydrous)

  • Propylene oxide

  • Methanol (or another suitable solvent like water or isopropanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (e.g., 4.0 equivalents) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add propylene oxide (1.0 equivalent) dropwise to the stirred piperazine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 65 °C for methanol) for 12-24 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude oil can be purified by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium

  • Injection Mode: Split

MS Conditions:

  • Ionization Mode: Electron Impact (EI)

  • Scan Range: m/z 40-400

Expected Elution Order:

  • Piperazine (if unreacted)

  • This compound (desired product)

  • 2-(piperazin-1-yl)propan-1-ol (regioisomer)

  • 1,4-bis(2-hydroxypropyl)piperazine (di-substituted byproduct)

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions Piperazine Piperazine MainProduct This compound (Desired Product) Piperazine->MainProduct + Propylene Oxide (1 eq) Regioisomer 2-(piperazin-1-yl)propan-1-ol (Regioisomer) Piperazine->Regioisomer + Propylene Oxide (Attack at C2) PropyleneOxide Propylene Oxide DiSubstituted 1,4-bis(2-hydroxypropyl)piperazine (Di-substitution) MainProduct->DiSubstituted + Propylene Oxide

Caption: Synthetic pathway and major side products.

Troubleshooting_Workflow Start Start Synthesis CheckCrude Analyze Crude Product (e.g., GC-MS) Start->CheckCrude HighDiSub High Di-substitution? CheckCrude->HighDiSub Analyze Composition HighRegio High Regioisomer? HighDiSub->HighRegio No IncreasePiperazine Increase Molar Ratio of Piperazine HighDiSub->IncreasePiperazine Yes LowYield Low Overall Yield? HighRegio->LowYield No CheckpH Ensure Neutral/Basic Reaction Conditions HighRegio->CheckpH Yes OptimizeConditions Optimize Reaction Time and Temperature LowYield->OptimizeConditions Yes Purify Proceed to Purification (e.g., Vacuum Distillation) LowYield->Purify No IncreasePiperazine->Start Re-run CheckpH->Start Re-run OptimizeConditions->Start Re-run End Pure Product Purify->End

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Purification of 1-(piperazin-1-yl)propan-2-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during the purification of 1-(piperazin-1-yl)propan-2-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound and its derivatives?

A1: The main challenges arise from the physicochemical properties of the piperazine moiety and the hydroxypropyl group. These include:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic. This can lead to difficulties in chromatographic separation, such as strong interactions with acidic silica gel, causing peak tailing.

  • Hygroscopicity: Piperazine and its derivatives tend to absorb moisture from the air, which can complicate handling, accurate weighing, and may affect the physical state of the purified compound.

  • Formation of Salts and Hydrates: These compounds readily form salts with acids and can also form hydrates. While this can be leveraged for purification, it can also lead to inconsistencies in the final product's form.

  • Co-precipitation of Impurities: Structurally similar impurities, particularly the di-substituted piperazine byproduct, may co-precipitate or co-crystallize with the desired product, making it difficult to achieve high purity through simple crystallization.

Q2: What are the most common impurities in the synthesis of this compound?

A2: The most common impurities depend on the synthetic route. A likely route is the reaction of piperazine with propylene oxide or 1-chloro-2-propanol. In this case, the primary impurities would be:

  • Unreacted Piperazine: A starting material that may remain if the reaction does not go to completion.

  • N,N'-bis(2-hydroxypropyl)piperazine: This is a common di-substituted byproduct formed when both nitrogen atoms of the piperazine ring react.

  • Positional Isomers: Depending on the regioselectivity of the reaction with propylene oxide, small amounts of 2-(piperazin-1-yl)propan-1-ol could be formed.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to assess the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for purity assessment. Due to the lack of a strong UV chromophore in the target molecule, a Universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is often required. Alternatively, derivatization with a UV-active agent can be employed for detection with a standard UV detector. A C18 reversed-phase column with a mobile phase containing a small amount of acid (e.g., trifluoroacetic acid or formic acid) is a good starting point.

  • Gas Chromatography (GC): GC can be used, but the high boiling point and polarity of the compound may require derivatization to improve volatility and peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the main compound.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help identify impurities.

Troubleshooting Guides

Crystallization/Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated; the compound is too soluble in the chosen solvent.- Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. The level of supersaturation is too high, or the cooling rate is too fast. The melting point of the compound may be lower than the temperature of the solution.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of a "good" solvent to the oiled-out mixture and heat until a clear solution is obtained, then cool slowly. - Try a different recrystallization solvent or solvent system.
Low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used.- Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent required to dissolve the compound. - Cool the crystallization mixture for a longer period or to a lower temperature. - Minimize the amount of cold solvent used for washing the crystals.
The purified product is still impure. The impurity has similar solubility to the desired compound in the chosen solvent. The impurity co-crystallized with the product.- Perform a second recrystallization with a different solvent system. - Consider an alternative purification technique, such as column chromatography or acid-base extraction, before the final crystallization.
Column Chromatography Issues
Problem Possible Cause Solution
The compound does not move from the origin (streaking at the top of the column). The compound is too polar for the chosen mobile phase and is strongly adsorbed to the stationary phase (especially acidic silica gel).- Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., methanol). - Add a basic modifier to the mobile phase to reduce the interaction with the silica gel. A common choice is 0.5-2% triethylamine or a mixture of dichloromethane/methanol/ammonium hydroxide. - Switch to a less acidic stationary phase, such as neutral or basic alumina.
Poor separation of the compound from impurities. The polarity of the mobile phase is too high or too low. The stationary phase is not providing enough selectivity.- Optimize the mobile phase composition using thin-layer chromatography (TLC) first. - Use a shallower gradient of eluent polarity during the column run. - Try a different stationary phase (e.g., alumina instead of silica, or a reversed-phase C18 silica).
The compound elutes as a very broad band. The compound was loaded onto the column in too large a volume of solvent or a solvent that is too strong. The column may be overloaded.- Dissolve the sample in a minimal amount of the mobile phase or a weaker solvent. - Ensure the sample is loaded as a concentrated band at the top of the column. - Use a larger column or a smaller amount of sample.

Data Presentation

Table 1: Physical Properties of this compound and a Related Compound
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₇H₁₆N₂O144.22Solid (exact mp not readily available)Not readily available
3-(piperazin-1-yl)propan-1-olC₇H₁₆N₂O144.2249-53[1]94-96 @ 1.8 mmHg[1]

Note: The data for 3-(piperazin-1-yl)propan-1-ol is provided as a close structural analog and can be used for estimation.

Table 2: Illustrative Purity and Yield Data for Different Purification Methods
Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)Notes
Recrystallization 85%95-98%60-80%Effective if the main impurity has significantly different solubility. May require multiple recrystallizations.
Acid-Base Extraction followed by Recrystallization 85%>98%70-90%Very effective for removing non-basic impurities.
Column Chromatography (Silica Gel with basic modifier) 70%>99%50-75%Good for separating structurally similar impurities like the di-substituted byproduct.
Vacuum Distillation 90%>99%60-85%Suitable for thermally stable compounds. Requires high vacuum due to the likely high boiling point.

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions, scale, and the nature and amount of impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and the choice of solvent should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., a "good" solvent like ethanol and a "bad" solvent like hexane) can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

Materials:

  • Crude this compound

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like dichloromethane in a separatory funnel.

  • Acidic Wash: Add 1 M HCl to the separatory funnel, shake vigorously, and allow the layers to separate. The basic this compound will be protonated and move into the aqueous layer.

  • Separation: Drain the aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper). The deprotonated this compound will precipitate or form an oily layer.

  • Extraction: Extract the product back into an organic solvent (e.g., dichloromethane) by shaking in a separatory funnel.

  • Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 3: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel or neutral/basic alumina

  • Mobile phase (e.g., dichloromethane/methanol with 1% triethylamine)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions in separate tubes. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of methanol) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Acid_Base_Extraction Acid-Base Extraction Crude Product->Acid_Base_Extraction Remove non-basic impurities Column_Chromatography Column Chromatography Crude Product->Column_Chromatography Separate polar impurities Recrystallization_1 Recrystallization Crude Product->Recrystallization_1 For solids with solubility differences Distillation Vacuum Distillation Crude Product->Distillation For thermally stable liquids Purity_Check Purity Check (TLC, HPLC, NMR) Acid_Base_Extraction->Purity_Check Column_Chromatography->Purity_Check Recrystallization_1->Purity_Check Distillation->Purity_Check Purity_Check->Recrystallization_1 If impure, recrystallize Pure_Product Pure Product (>98%) Purity_Check->Pure_Product If pure Troubleshooting_Logic Start Purification Attempt Check_Purity Assess Purity (TLC/HPLC) Start->Check_Purity Successful_Purification Pure Product Check_Purity->Successful_Purification Purity > 98% Identify_Problem Identify Purification Issue Check_Purity->Identify_Problem Purity < 98% Recrystallization_Issue Recrystallization Fails (oiling out, no crystals) Identify_Problem->Recrystallization_Issue Crystallization problem Chromatography_Issue Chromatography Fails (streaking, poor separation) Identify_Problem->Chromatography_Issue Column problem Low_Yield Low Yield Identify_Problem->Low_Yield Yield problem Change_Solvent Change Solvent/ Cooling Rate Recrystallization_Issue->Change_Solvent Troubleshoot Modify_Mobile_Phase Add Basic Modifier/ Change Stationary Phase Chromatography_Issue->Modify_Mobile_Phase Troubleshoot Optimize_Conditions Minimize Solvent/ Ensure Complete Precipitation Low_Yield->Optimize_Conditions Troubleshoot Change_Solvent->Start Modify_Mobile_Phase->Start Optimize_Conditions->Start

References

troubleshooting solubility issues of 1-(piperazin-1-yl)propan-2-ol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding the solubility of 1-(piperazin-1-yl)propan-2-ol in organic solvents for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

This compound possesses several functional groups that dictate its solubility profile. The molecule contains a polar piperazine ring with both a secondary and a tertiary amine, as well as a hydroxyl (-OH) group. These groups, particularly the -OH and the secondary amine's N-H, can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.[1] This high capacity for hydrogen bonding and its overall polarity mean it interacts favorably with polar solvents.[2]

Q2: In which types of organic solvents is this compound expected to be most soluble?

Based on the principle of "like dissolves like," this compound is most soluble in polar organic solvents.[2][3] Its solubility is expected to be highest in polar protic solvents, such as short-chain alcohols (methanol, ethanol), with which it can engage in extensive hydrogen bonding.[4][5] It should also exhibit good solubility in polar aprotic solvents like DMSO and acetone.[6]

Q3: Why is this compound poorly soluble in nonpolar solvents like hexane or toluene?

The significant polarity and hydrogen bonding capability of this compound are mismatched with the nonpolar nature of solvents like hexane and toluene.[7] Polar molecules' strong intermolecular attractions (like hydrogen bonds) are not easily broken and replaced by the much weaker van der Waals forces offered by nonpolar solvents.[7] This energetic mismatch results in poor solubility.

Q4: How does pH influence the solubility of this compound?

The piperazine moiety contains basic nitrogen atoms.[8] In acidic conditions, these nitrogens can be protonated to form a cationic salt. This ionic form is significantly more polar than the neutral free base, which can dramatically increase its solubility in polar solvents, including aqueous solutions.[8][9] Therefore, adjusting the pH to a more acidic value is a common strategy to enhance solubility.[9]

Solubility Data Summary

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticHighForms strong hydrogen bonds with water.[6]
Methanol, EthanolPolar ProticHigh"Like dissolves like"; strong hydrogen bonding capacity.[2][5]
Isopropanol, ButanolPolar ProticMediumIncreasing hydrocarbon chain length decreases overall solvent polarity, slightly reducing solubility.[1]
DMSO, DMFPolar AproticMedium-HighHigh polarity, but cannot donate hydrogen bonds.
AcetonePolar AproticMediumModerately polar solvent.[6]
Dichloromethane (DCM)Moderately PolarLowLimited polarity is insufficient to overcome the strong intermolecular forces of the solute.
Diethyl EtherSlightly PolarLow-InsolublePrimarily nonpolar character with some dipole moment.
Toluene, HexaneNonpolarInsolubleSignificant mismatch in polarity ("like dissolves like" principle does not hold).[2][7]

Troubleshooting Guide for Solubility Issues

Q1: My compound will not dissolve in my chosen organic solvent at room temperature. What are the first steps I should take?

If initial dissolution fails, you can try increasing the kinetic energy of the system.[10] Gentle heating of the mixture can often increase the solubility of a solid in a liquid.[3] Additionally, mechanical agitation through vortexing or sonication can help break down the crystal lattice of the solid and increase the rate of dissolution.[3]

Q2: My compound dissolved with heating, but it precipitated out of solution upon cooling. What does this mean?

This indicates that you created a supersaturated solution. The solubility of the compound is limited at lower temperatures, and the excess solute crashed out as the solution returned to thermal equilibrium. For your experiment, you will either need to work at an elevated temperature or find a solvent in which the compound has higher intrinsic solubility at room temperature.

Q3: I diluted a stock solution of my compound (in DMSO) into a less polar solvent for a reaction, and it immediately precipitated. How can I fix this?

This is a common problem when moving from a highly polar solvent like DMSO to a less polar medium. The following strategies can help:

  • Use a Co-solvent: Instead of diluting directly, try adding a co-solvent that is miscible with both your stock solvent and the final reaction solvent. This creates a solvent system with an intermediate polarity that may keep your compound in solution.[9]

  • Stepwise Dilution: Perform intermediate dilutions into mixtures with progressively lower polarity to avoid a sudden, drastic change in the solvent environment.[8]

  • Increase Final Polar Solvent Concentration: If your experiment allows, increase the final percentage of the initial polar solvent (e.g., DMSO) in the mixture.[8]

Q4: Standard solvents are not working. What advanced methods can I use to improve solubility?

If simple solvent screening and physical methods are insufficient, consider modifying the compound's form:

  • Salt Formation: Since this compound is basic, converting it to a salt (e.g., a hydrochloride or mesylate salt) can drastically improve its solubility in polar solvents.[9] This is a highly effective and widely used method for amine-containing compounds.[9][11]

  • Co-crystallization: Forming a co-crystal with a suitable, non-toxic "co-former" can alter the crystal lattice energy and improve the dissolution properties of the compound.[8][9]

G cluster_start Initial Observation cluster_physical Physical Methods cluster_solvent Solvent System Adjustment cluster_chemical Chemical Modification start Compound is poorly soluble in chosen organic solvent heat Apply gentle heat or sonication start->heat First step change_solvent Select more polar solvent (e.g., MeOH, EtOH, DMSO) heat->change_solvent If still insoluble end_goal Solubility Achieved heat->end_goal If successful cosolvent Use a co-solvent system change_solvent->cosolvent If single solvent fails change_solvent->end_goal If successful ph_adjust Adjust pH / Form a salt (e.g., HCl salt) cosolvent->ph_adjust For advanced cases cosolvent->end_goal If successful ph_adjust->end_goal If successful

Caption: A troubleshooting workflow for addressing solubility issues.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions center Solubility of This compound polarity_solute High Polarity center->polarity_solute h_bond H-Bond Donor & Acceptor center->h_bond functional_groups Functional Groups (-OH, -NH, -NR2) center->functional_groups polarity_solvent Polarity (Like Dissolves Like) center->polarity_solvent protic Protic vs. Aprotic center->protic temp Temperature center->temp ph pH (Salt Formation) center->ph polarity_solute->polarity_solvent Interaction h_bond->protic Interaction

Caption: Factors influencing the solubility of this compound.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Shake-Flask) Solubility

This protocol determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent

  • 2-5 mL glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the solvent. "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or stirrer at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours. This extended time is to ensure the solution reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

  • Dilution & Quantification: Prepare a series of dilutions of the filtered sample using the same solvent. Analyze these samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the compound.

  • Reporting: Express the solubility in units such as mg/mL or mmol/L at the specified temperature.[8]

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination for the Synthesis of N-Aryl-1-(piperazin-1-yl)propan-2-ols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed Buchwald-Hartwig amination of 1-(piperazin-1-yl)propan-2-ol with aryl halides.

Frequently Asked Questions (FAQs)

Q1: What is the Buchwald-Hartwig amination and why is it used for this transformation?

A1: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an amine and an aryl halide (or pseudohalide).[1][2] It has become a cornerstone in medicinal chemistry for synthesizing N-aryl piperazines, which are common motifs in many pharmaceuticals.[3][4] This method is preferred over traditional techniques like nucleophilic aromatic substitution due to its broad substrate scope, high functional group tolerance, and generally high yields under relatively mild conditions.[1]

Q2: Can the free hydroxyl group on this compound interfere with the reaction?

A2: Yes, the free hydroxyl group is a key consideration. While some Buchwald-Hartwig reactions tolerate free hydroxyl groups, they can potentially interfere in several ways:

  • Competitive C-O Coupling: The alcohol can compete with the amine and couple with the aryl halide to form an ether byproduct, especially under harsh conditions.[1]

  • Reaction with the Base: A strong base can deprotonate the hydroxyl group, which might affect the reaction equilibrium or lead to side reactions.

  • Catalyst Inhibition: The resulting alkoxide could potentially coordinate to the palladium center and inhibit catalytic activity.

It is often advisable to first attempt the reaction with the unprotected alcohol using milder bases (e.g., K₃PO₄, Cs₂CO₃) before resorting to a protection strategy.[5]

Q3: Which palladium precursor and ligand combination is best for this reaction?

A3: The choice of catalyst system is critical and often substrate-dependent. For the N-arylation of piperazines, sterically hindered and electron-rich biaryl phosphine ligands are generally most effective, particularly for less reactive aryl chlorides.[5]

  • Palladium Precursors: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pre-formed palladium-ligand complexes (precatalysts) are also highly effective and can offer greater reliability.

  • Ligands: For secondary amines like piperazines, ligands such as RuPhos , BrettPhos , and Xantphos have demonstrated high efficacy.[5] The choice may depend on the specific aryl halide used (see troubleshooting guide).

Q4: What is the role of the base, and which one should I choose?

A4: The base is required to deprotonate the amine (or a palladium-amine complex) to generate the active nucleophile for the coupling reaction.[2]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is very common and effective but can be problematic with base-sensitive functional groups like esters or the hydroxyl group in your substrate.[2]

  • Weaker Bases: For functionalized substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often a better choice to minimize side reactions, although they may require higher temperatures or longer reaction times.

Q5: How do I prevent the formation of the N,N'-bis-arylated piperazine byproduct?

A5: This is a common selectivity issue. To favor the desired mono-arylated product, you should use an excess of the piperazine starting material relative to the aryl halide (typically 1.2 to 2.0 equivalents).[5] Slowly adding the aryl halide to the reaction mixture can also help improve selectivity.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst The active catalyst is a Pd(0) species. If using a Pd(II) precursor like Pd(OAc)₂, ensure it is effectively reduced in situ. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and decomposition.[5]
Suboptimal Ligand The ligand choice is critical. For aryl chlorides, which are less reactive, a more electron-rich and sterically bulky ligand (e.g., RuPhos) may be required compared to aryl bromides (where Xantphos might suffice).[5] It is advisable to screen a few different ligands.
Incorrect Base If using a weaker base like K₃PO₄, the reaction may be too slow. Consider switching to a stronger base like NaOtBu if your substrate is stable under these conditions. Conversely, if using NaOtBu, it might be degrading your starting material or product; try a weaker base like Cs₂CO₃.
Solvent Issues Poor solubility of reagents can halt the reaction. Toluene and 1,4-dioxane are common solvents. If solubility is an issue, consider a more polar aprotic solvent like THF or tert-butanol.[5]
Low Temperature Most Buchwald-Hartwig aminations require heating, typically between 80-110 °C, to proceed at a reasonable rate.[3]
Issue 2: Formation of Significant Side Products
Side Product Potential Cause & Solution
N,N'-bis-arylated piperazine The mono-arylated product is reacting further. Solution: Use a larger excess of this compound (e.g., 1.5-2.0 eq.) and consider adding the aryl halide slowly to the reaction mixture.
Hydrodehalogenation (Ar-H) The aryl halide is reduced instead of coupled. This can be caused by β-hydride elimination from the palladium-amide intermediate or other decomposition pathways. Solution: The choice of ligand is crucial to promote reductive elimination over β-hydride elimination. Ensure the reaction is run under strictly anaerobic conditions.
Aryl Ether (Ar-O-R) The hydroxyl group is coupling with the aryl halide. Solution: Switch to a milder base (K₃PO₄ or Cs₂CO₃) and lower the reaction temperature. If the problem persists, the hydroxyl group may need to be protected (e.g., as a silyl ether like TBDMS) and deprotected after the coupling.

Data Presentation: Reaction Condition Comparison

The following tables summarize typical conditions for the Buchwald-Hartwig amination of N-Boc-piperazine, a close analog to the target substrate. These serve as a starting point for optimization.

Table 1: Coupling of N-Boc-piperazine with Aryl Bromides Data adapted from representative literature protocols.[3]

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1.0)RuPhos (2.0)NaOtBuToluene100495
4-BromoanisolePd(OAc)₂ (2.0)Xantphos (4.0)Cs₂CO₃Dioxane1101288
1-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)BINAP (3.0)K₃PO₄Toluene100891
2-BromopyridinePd₂(dba)₃ (2.0)XPhos (4.0)NaOtBuDioxane100685

Table 2: Coupling of N-Boc-piperazine with Aryl Chlorides Data adapted from representative literature protocols.[3]

Aryl ChloridePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneG3-RuPhos (2.0)-LHMDSTHF801292
4-ChloroanisolePd(OAc)₂ (2.0)BrettPhos (3.0)K₃PO₄t-BuOH1102487
1-Chloro-4-cyanobenzenePd₂(dba)₃ (2.0)RuPhos (4.0)NaOtBuDioxane1101890
2-ChlorotolueneG4-XPhos (1.5)-NaOtBuToluene1001094

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for a specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄ or NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl halide, this compound, the base, the palladium precursor, and the phosphine ligand under an inert atmosphere (e.g., in a glovebox).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube or vial tightly and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (monitor progress by TLC or LC-MS, typically 4-24 hours).

  • Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and then with brine to remove the inorganic base and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-(piperazin-1-yl)propan-2-ol. Note: Adding a small amount of triethylamine (0.5-1%) to the eluent can help prevent tailing of the basic product on the silica gel.

Visualizations

General Experimental Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1. Combine Aryl Halide, Amine, Base, Pd Catalyst, Ligand solvent 2. Add Anhydrous, Degassed Solvent reagents->solvent heat 3. Heat and Stir (80-110 °C) reagents->heat monitor 4. Monitor by TLC / LC-MS heat->monitor quench 5. Cool and Dilute with Organic Solvent monitor->quench wash 6. Aqueous Wash (Water, Brine) quench->wash dry 7. Dry and Concentrate wash->dry purify 8. Flash Column Chromatography dry->purify product Final Product purify->product

Caption: A flowchart illustrating the key steps in the experimental protocol.

Troubleshooting Logic for Low Yield

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low or No Yield ligand Suboptimal Ligand? start->ligand pd_source Catalyst Deactivated? start->pd_source base Inappropriate Base? start->base solvent Solubility Issues? start->solvent temp Temperature Too Low? start->temp oh_group OH Group Interference? start->oh_group ligand_sol Screen Ligands (e.g., RuPhos, BrettPhos) ligand->ligand_sol pd_source_sol Use Fresh Reagents, Ensure Inert Atmosphere pd_source->pd_source_sol base_sol Try Stronger (NaOtBu) or Weaker (K3PO4) Base base->base_sol solvent_sol Change Solvent (e.g., Dioxane, THF) solvent->solvent_sol temp_sol Increase Temperature (e.g., to 110 °C) temp->temp_sol oh_group_sol Use Milder Base or Protect Hydroxyl Group oh_group->oh_group_sol

Caption: A decision tree for troubleshooting low-yield reactions.

References

stability studies of 1-(piperazin-1-yl)propan-2-ol under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies of 1-(piperazin-1-yl)propan-2-ol under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the functional groups present (a piperazine ring and a secondary alcohol), the primary expected degradation pathways include:

  • Oxidation: The secondary alcohol is susceptible to oxidation to form a ketone. The piperazine ring can also undergo oxidation, potentially leading to ring-opening products, N-oxides, or other degradation products like ethylenediamine and formylpiperazine.[1]

  • Hydrolysis: While the ether linkage is absent, the molecule's stability should be evaluated across a range of pH values. Piperazine itself is a weak base and can exist in different protonated states depending on the pH.[2] Extreme pH conditions combined with elevated temperatures may promote degradation.

  • Photolysis: Exposure to UV light in the presence of air may induce degradation of the piperazine moiety.[3]

Q2: My quantitative analysis by HPLC-UV shows a decrease in the main peak, but I don't see any significant degradation peaks. What could be the reason?

A2: this compound lacks a strong UV chromophore. Therefore, its degradation products may also not be UV-active, making them undetectable by a standard UV detector.[3][4] Consider using a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) to detect non-UV active compounds. Another approach is to use a derivatization agent that reacts with the parent compound and its potential degradation products to make them UV-active.[3][4][5]

Q3: I am observing poor peak shape (tailing) for the main compound during HPLC analysis. How can I improve it?

A3: Peak tailing for basic compounds like this compound is common in reversed-phase HPLC. This is often due to the interaction of the basic amine groups with residual silanols on the silica-based column. To mitigate this, you can:

  • Use a mobile phase with a pH that ensures the analyte is in a single ionic state.

  • Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol groups.

  • Use a column with a base-deactivated stationary phase or a hybrid particle technology column.

Q4: What are the typical stress conditions for forced degradation studies of this compound?

A4: Typical forced degradation conditions as per ICH guidelines include:[6][7][8]

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for up to 7 days.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for up to 7 days.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 7 days.

  • Thermal Degradation: 80°C for up to 7 days.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible stability data.
Possible Cause Troubleshooting Steps
Sample Preparation Inconsistency Ensure a consistent and well-documented sample preparation procedure. Use calibrated pipettes and balances.
pH Drift of Buffer Solutions Prepare fresh buffers for each experiment. Verify the pH of the buffer before and after the experiment.
Temperature Fluctuation Use a calibrated and stable oven or water bath for temperature-controlled studies.
Adsorption to Container Use inert container materials (e.g., borosilicate glass or appropriate plastic) and check for recovery at the initial time point.
Evaporation of Solvent Ensure containers are tightly sealed, especially for long-term studies at elevated temperatures.
Issue 2: Difficulty in separating the parent compound from degradation products by HPLC.
Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano) to find the best selectivity.
Suboptimal Mobile Phase Optimize the mobile phase pH, organic solvent ratio, and buffer concentration. Consider using a gradient elution.
Co-elution of Peaks Change the detection wavelength if impurities have different UV spectra. Use a mass spectrometer for better peak identification and purity assessment.
Lack of Retention for Polar Degradants Consider using a more polar column (e.g., embedded polar group or HILIC) if highly polar degradation products are expected.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Different pH Conditions at 60°C.

pHTime (days)Assay (%) of this compoundTotal Impurities (%)
2.0 (0.01 M HCl) 0100.00.0
798.51.5
1497.22.8
7.0 (Phosphate Buffer) 0100.00.0
799.80.2
1499.50.5
12.0 (0.01 M NaOH) 0100.00.0
796.33.7
1492.17.9

Table 2: Summary of Forced Degradation Results for this compound.

Stress ConditionDurationAssay (%) RemainingMajor Degradation Products
0.1 M HCl, 60°C 7 days95.2Impurity A, Impurity B
0.1 M NaOH, 60°C 7 days88.5Impurity C, Impurity D
3% H₂O₂, RT 24 hours85.11-(Piperazin-1-yl)propan-2-one, Ring-opened products
80°C, Solid State 14 days99.1Minimal degradation
Photostability (ICH Q1B) 7 days97.8Minor unspecified degradants

Experimental Protocols

Protocol 1: pH-Dependent Stability Study
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). Use buffers with known stability and low reactivity (e.g., phosphate, citrate).

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Transfer aliquots of each sample solution into sealed, inert vials. Place the vials in a constant temperature oven at 60°C.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days).

  • Sample Analysis: Immediately cool the samples to room temperature. If necessary, neutralize the samples. Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study
  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., water or methanol) to a concentration of 1 mg/mL.

  • Stress Condition: Add an equal volume of 6% hydrogen peroxide to the sample solution to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Sample Analysis: Quench the reaction if necessary (e.g., by adding sodium bisulfite). Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_compound Weigh Compound dissolve Dissolve Compound in Buffers prep_compound->dissolve prep_buffer Prepare Buffers (pH 2-12) prep_buffer->dissolve acid Acidic (e.g., 0.1M HCl) dissolve->acid Incubate base Basic (e.g., 0.1M NaOH) dissolve->base Incubate neutral Neutral (e.g., pH 7 Buffer) dissolve->neutral Incubate oxidative Oxidative (e.g., 3% H₂O₂) dissolve->oxidative Incubate thermal Thermal (e.g., 80°C) dissolve->thermal Incubate photo Photolytic (ICH Q1B) dissolve->photo Incubate sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: General workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Extreme pH/Heat) parent This compound ketone 1-(Piperazin-1-yl)propan-2-one parent->ketone Oxidation of alcohol n_oxide Piperazine N-Oxide Derivative parent->n_oxide Oxidation of piperazine ring_opened Ring-Opened Products (e.g., Ethylenediamine derivatives) parent->ring_opened Oxidative ring cleavage hydrolysis_products Potential Minor Hydrolysis Products parent->hydrolysis_products Hydrolysis

Caption: Potential degradation pathways of this compound.

References

preventing byproduct formation in 1-(piperazin-1-yl)propan-2-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-(piperazin-1-yl)propan-2-ol, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the synthesis of this compound via the reaction of piperazine with propylene oxide?

A1: The three most prevalent side products are:

  • 1,4-bis(2-hydroxypropyl)piperazine: This di-substituted byproduct forms when both nitrogen atoms of a single piperazine molecule react with propylene oxide. This is often the most significant impurity.[1][2]

  • Propane-1,2-diol: This results from the hydrolysis of the propylene oxide starting material if water is present in the reaction mixture.[1]

  • Polymeric byproducts: Propylene oxide can undergo homopolymerization, especially at elevated temperatures or in the presence of strong acids or bases.[1]

Q2: My main issue is the formation of the di-substituted byproduct. How can I improve the selectivity for the desired mono-substituted product?

A2: Controlling selectivity is a primary challenge due to the two reactive nitrogen atoms in piperazine.[3] Several strategies can be employed to favor mono-alkylation:

  • Use of Excess Piperazine: Employing a large molar excess of piperazine (e.g., 5-10 equivalents) relative to propylene oxide statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[1][2]

  • Slow Addition of Electrophile: Adding the propylene oxide dropwise to the piperazine solution helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event on the already-formed mono-substituted product.[2][3]

  • Employ Piperazine Salts: Using a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen atom, thereby hindering di-alkylation.[3][4]

  • Control Reaction Temperature: High temperatures can favor the formation of the di-substituted product. It is crucial to monitor the reaction and maintain an appropriate temperature.[2]

Q3: What is the most reliable method to guarantee mono-alkylation and completely avoid the di-substituted byproduct?

A3: The most dependable method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine.[3][5][6] The protecting group blocks one nitrogen atom, directing the alkylation exclusively to the unprotected nitrogen. The protecting group can then be removed in a subsequent step to yield the final mono-substituted product.[3][5] This method offers superior control compared to relying on stoichiometric ratios.[2]

Q4: I'm observing propane-1,2-diol in my final product. What is the cause and how can it be prevented?

A4: The presence of propane-1,2-diol is a clear indicator of water in your reaction system, which hydrolyzes the propylene oxide. To prevent this, it is crucial to use anhydrous solvents and ensure that the piperazine and glassware are thoroughly dried before starting the reaction.[1][3]

Q5: The work-up and extraction of my product are difficult due to its high water solubility. How can I improve the extraction efficiency?

A5: The high water solubility of this compound, often due to its basic nature and potential salt formation, is a common issue.[3] To facilitate extraction into an organic solvent, the aqueous layer must be basified by adjusting the pH to approximately 9.5-12 with a base like sodium hydroxide or potassium carbonate.[3] This deprotonates the piperazine nitrogens, converting the product to its free base form, which is significantly more soluble in organic solvents like dichloromethane or chloroform.[3] Performing multiple extractions can also improve the recovery yield.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and provides recommended solutions.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Significant formation of the di-substituted byproduct, 1,4-bis(2-hydroxypropyl)piperazine.Use a large excess of piperazine (5-10 equivalents).[1][2] Add propylene oxide slowly to the reaction mixture.[2][3] For maximum control, use a mono-protected piperazine like N-Boc-piperazine.[3]
Hydrolysis of propylene oxide starting material.Ensure all reagents, solvents, and glassware are anhydrous.[1][3]
Poor solubility of reagents.Switch to a more suitable solvent, such as isopropanol, ethanol, or THF, to ensure all reagents are fully dissolved.[1][7]
Presence of Impurities Formation of propane-1,2-diol.Use anhydrous conditions.[1][3]
Formation of polymeric material.Avoid high reaction temperatures and the presence of strong acidic or basic catalysts that can initiate polymerization.[1]
Difficult Product Isolation The product remains in the aqueous layer during work-up.Basify the aqueous layer to a pH of 9.5-12 before extraction to convert the product to its free base.[3] Use a more polar organic solvent for extraction, such as dichloromethane.[7]
Reaction Stalls / Incomplete Conversion Low reaction temperature.Optimize the reaction temperature. While low temperatures can reduce side reactions, the reaction may require gentle heating to proceed at a reasonable rate. Monitor progress by TLC or LC-MS.[3][7]

Reaction Pathways and Byproduct Formation

The following diagram illustrates the desired reaction pathway to form this compound and the competing reaction that leads to the major di-substituted byproduct.

G piperazine Piperazine mono_product This compound (Desired Product) piperazine->mono_product + po1 Propylene Oxide (1 eq) po1->mono_product po2 Propylene Oxide (1 eq) di_product 1,4-bis(2-hydroxypropyl)piperazine (Di-substituted Byproduct) po2->di_product mono_product->di_product + G start Start Synthesis check_yield Analyze Crude Product: Low Yield or High Impurity? start->check_yield path_ok Yield & Purity OK check_yield->path_ok No check_disub Di-substituted Byproduct Present (LC-MS/NMR)? check_yield->check_disub Yes check_hydrolysis Propane-1,2-diol Present (GC-MS/NMR)? check_disub->check_hydrolysis No sol_disub Solution: 1. Use 5-10x excess Piperazine. 2. Add Propylene Oxide slowly. 3. Use N-Boc protecting group. check_disub->sol_disub Yes check_hydrolysis->path_ok No, other issue. Purify by column. sol_hydrolysis Solution: Use anhydrous solvents and dried glassware. check_hydrolysis->sol_hydrolysis Yes

References

Technical Support Center: Refining Crystallization of 1-(piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful crystallization of 1-(piperazin-1-yl)propan-2-ol. Our aim is to offer practical solutions to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound fails to crystallize from solution. What are the initial troubleshooting steps?

A1: Failure to induce crystallization is a common challenge. The primary reason is often that the solution is not supersaturated. Here are some steps to address this:

  • Increase Concentration: The most straightforward approach is to increase the concentration of the solute. This can be achieved by carefully evaporating some of the solvent to bring the solution closer to its saturation point.[1]

  • Induce Nucleation: Crystal formation requires nucleation. If spontaneous nucleation doesn't occur, you can try the following techniques:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[1]

    • Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the solution. This provides a template for further crystal growth.

  • Reduce Temperature: Lowering the temperature of the solution will decrease the solubility of the compound and promote crystallization. If cooling to room temperature is insufficient, try using an ice bath or a refrigerator.

Q2: Instead of crystals, my compound is "oiling out" as a liquid. How can I prevent this?

A2: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid instead of a solid crystalline structure. This often happens when the solution is too concentrated or cooled too quickly.

  • Dilute the Solution: Add a small amount of the hot solvent back to the flask to dissolve the oil and then allow it to cool more slowly.[1]

  • Slower Cooling: A slower cooling rate allows the molecules more time to orient themselves into a crystal lattice. Let the solution cool to room temperature on the benchtop before transferring it to a colder environment. Insulating the flask can also help.

  • Solvent System Modification: The polarity of the solvent system can influence oiling out. For a polar compound like this compound, a mixture of a polar solvent (like isopropanol) and a less polar co-solvent might be beneficial.

Q3: The yield of my recrystallized product is very low. What are the likely causes and how can I improve it?

A3: A low recovery of purified material is a frequent issue in crystallization.

  • Excess Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor upon cooling.[1] Use the minimum amount of hot solvent necessary to dissolve your compound.

  • Premature Filtration: Ensure that the crystallization process is complete before filtering. The solution should be thoroughly cooled to maximize the precipitation of the product.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a substantial portion of your product. Always use a minimal amount of ice-cold solvent for washing.

Q4: My final product is not pure enough. What are the potential sources of contamination and how can I remove them?

A4: Impurities can be carried over from the synthesis or trapped during crystallization.

  • Insoluble Impurities: If you observe solid particles in your hot solution, these are likely insoluble impurities. These should be removed by hot filtration before allowing the solution to cool.

  • Soluble Impurities: These impurities remain in the mother liquor after crystallization. A single crystallization may not be sufficient to remove all soluble impurities. A second recrystallization (recrystallization) is often necessary to achieve high purity.

  • Potential Synthetic Impurities: The synthesis of this compound from piperazine and a propylene oxide derivative can lead to specific impurities.[2] These may include:

    • Unreacted piperazine.

    • Di-substituted piperazine, where both nitrogen atoms of the piperazine ring have reacted.

    • Residual solvents from the synthesis and purification steps.

Data Presentation

Illustrative Solubility Data for this compound

Disclaimer: The following data is illustrative to demonstrate the principles of selecting a suitable recrystallization solvent. Actual solubility data should be determined experimentally. A good recrystallization solvent will show a significant increase in solubility with temperature.

SolventChemical ClassPolaritySolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Boiling Point (°C)
IsopropanolAlcoholPolar~5~5082
EthanolAlcoholPolar~8~6078
AcetoneKetonePolar Aprotic~10~4556
Ethyl AcetateEsterModerately Polar~1~1577
HeptaneAlkaneNon-polar<0.1<198

Based on this illustrative data, isopropanol would be a good candidate for recrystallization due to the large difference in solubility between cold and hot conditions.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound from Isopropanol

This protocol outlines the steps for purifying crude this compound using isopropanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a stir bar.

    • In a separate flask, heat isopropanol to its boiling point (82°C).

    • Add the minimum amount of hot isopropanol to the crude material while stirring until it is fully dissolved.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of ice-cold isopropanol.

    • Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to filter the crystals.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor containing impurities. It is crucial to use minimal and very cold solvent to avoid dissolving the product.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for a period to pull air through and partially dry them.

    • Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a temperature well below the melting point of the compound.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in Minimum Hot Isopropanol start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_rt Slow Cool to Room Temperature hot_filtration->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Isopropanol vacuum_filtration->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_crystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Crystallization Issue issue What is the problem? start->issue no_crystals No Crystals Formed issue->no_crystals No Precipitation oiling_out Compound 'Oils Out' issue->oiling_out Liquid Layer Forms low_yield Low Yield issue->low_yield Few Crystals evaporate Evaporate Solvent no_crystals->evaporate add_solvent Add More Hot Solvent oiling_out->add_solvent min_solvent Use Minimum Hot Solvent low_yield->min_solvent scratch Scratch Flask evaporate->scratch seed Add Seed Crystal scratch->seed cool_further Cool to Lower Temp. seed->cool_further slow_cool Cool More Slowly add_solvent->slow_cool change_solvent Change Solvent System slow_cool->change_solvent ensure_cooling Ensure Complete Cooling min_solvent->ensure_cooling cold_wash Wash with Ice-Cold Solvent ensure_cooling->cold_wash

Caption: Troubleshooting decision tree for common crystallization problems.

References

Technical Support Center: Navigating Reproducibility Challenges with 1-(piperazin-1-yl)propan-2-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 1-(piperazin-1-yl)propan-2-ol in their biological assays. Poor reproducibility is a significant challenge in scientific research, leading to wasted resources and delays in discovery.[1] This guide is designed to provide you with in-depth troubleshooting strategies and a comprehensive understanding of the factors that can influence the reliability and consistency of your results when working with this and similar piperazine-containing compounds.

Our approach is rooted in the principles of scientific integrity, providing you with the expertise to not only identify and solve common assay problems but also to understand the underlying chemical and biological principles at play.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in biological assays, providing a foundational understanding of its properties and potential interactions.

Q1: What are the key chemical properties of this compound that I should be aware of when designing my experiments?

A1: this compound is a piperazine derivative containing a secondary amine and a hydroxyl group. The piperazine ring is a common scaffold in medicinal chemistry and is known to influence the physicochemical properties of a molecule, such as solubility and potential for hydrogen bonding.[2] The presence of two nitrogen atoms in the piperazine ring can also lead to interactions with metal ions, which may be relevant in certain enzymatic assays.[3]

Q2: How can I ensure the quality and stability of my this compound stock solution?

A2: The purity and stability of your compound are paramount for reproducible results. It is crucial to source your compound from a reputable supplier and, if possible, verify its identity and purity via analytical methods like NMR or mass spectrometry. Piperazine and its derivatives can be susceptible to degradation, especially with repeated freeze-thaw cycles and exposure to light or air.[4] We recommend preparing single-use aliquots of your stock solution in an appropriate solvent (e.g., DMSO) and storing them at -20°C or -80°C, protected from light.

Q3: Can this compound interfere with common assay detection methods, such as fluorescence or luminescence?

A3: Yes, piperazine derivatives have the potential to interfere with fluorescence-based readouts. The piperazine moiety can, in some contexts, quench fluorescence.[5][6] This can lead to a decrease in signal that might be misinterpreted as a biological effect. It is essential to run controls to test for compound auto-fluorescence or quenching at the wavelengths used in your assay.

Q4: What are the potential cytotoxic effects of this compound, and how can they affect my assay results?

A4: Many piperazine derivatives have been shown to exhibit cytotoxic effects in various cell lines.[7] Unrecognized cytotoxicity can be a major source of irreproducibility, as it can lead to a decrease in signal that mimics a specific inhibitory effect. It is crucial to determine the cytotoxic profile of this compound in your specific cell model using a dedicated cytotoxicity assay (e.g., MTT, LDH release) before proceeding with functional assays.

Troubleshooting Guide: A Symptom-Based Approach

This guide provides a systematic approach to troubleshooting common issues encountered in biological assays involving this compound.

Issue 1: High Background Signal

High background can obscure the specific signal in your assay, reducing its dynamic range and sensitivity.

Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Non-specific binding of the compound The chemical properties of this compound may cause it to bind non-specifically to the assay plate or other components.Increase the number and duration of wash steps. Consider adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffers to reduce non-specific interactions.[8]
Compound interference with detection reagents The compound may interact directly with the detection antibody or substrate, leading to a false positive signal.Run a control experiment with the compound and detection reagents in the absence of the biological target. If a signal is observed, consider using an alternative detection system.
Contamination of reagents Buffers or other reagents may be contaminated with substances that generate a background signal.Prepare fresh buffers and reagents. Ensure all glassware and plasticware are thoroughly cleaned.[8]
Issue 2: Poor or Inconsistent Dose-Response Curve

A well-defined dose-response curve is essential for determining the potency of a compound.

Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Compound precipitation at high concentrations This compound may have limited solubility in your assay buffer, leading to precipitation at higher concentrations and an inaccurate assessment of its effect.Visually inspect your assay plate for any signs of precipitation. Determine the solubility of the compound in your assay buffer before performing the experiment. Consider using a lower starting concentration or a different solvent for your stock solution (ensuring the final solvent concentration is not toxic to your cells).
Cytotoxicity at high concentrations As discussed in the FAQs, cytotoxicity can mask the true dose-response of your compound.Perform a cytotoxicity assay to identify the concentration range at which this compound is toxic to your cells. Ensure your dose-response experiments are conducted at non-toxic concentrations.
Compound instability in assay medium The compound may degrade over the course of a long incubation period, leading to a weaker than expected effect at later time points.Assess the stability of this compound in your assay medium over time. If degradation is observed, consider reducing the incubation time or replenishing the compound during the experiment.[9]
Issue 3: High Variability Between Replicates
Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Inaccurate pipetting Small errors in pipetting can lead to significant differences in the final concentration of the compound in each well.Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Mix all solutions thoroughly before dispensing.
Edge effects The outer wells of a microplate are more prone to evaporation, which can lead to an increase in the concentration of the compound and affect cell growth.Avoid using the outer wells of the plate for your experimental samples. Fill the outer wells with sterile media or PBS to create a humidity barrier.[7]
Inconsistent cell seeding Uneven cell distribution across the plate will lead to variability in the number of cells per well, affecting the final readout.Ensure your cell suspension is homogenous before seeding. Use a consistent seeding technique for all wells.

Experimental Protocols & Workflows

To assist in your troubleshooting efforts, we provide the following generalized protocols and workflow diagrams.

Protocol: Assessing Compound Interference with Fluorescence Readouts
  • Prepare a serial dilution of this compound in your assay buffer at the same concentrations you plan to use in your experiment.

  • Add the diluted compound to the wells of a microplate (in triplicate).

  • Add your fluorescence detection reagent to the wells.

  • Incubate for the same duration as your main experiment.

  • Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Analyze the data: A significant signal in the absence of your biological target indicates auto-fluorescence. A decrease in the baseline fluorescence of the reagent alone suggests quenching.

Workflow for Troubleshooting Assay Reproducibility

G start Poor Reproducibility Observed check_compound Verify Compound Integrity (Purity, Stability, Solubility) start->check_compound check_protocol Review Assay Protocol (Pipetting, Incubation Times, Reagents) start->check_protocol check_cells Assess Cell Health & Consistency (Viability, Passage Number, Seeding Density) start->check_cells run_controls Implement Rigorous Controls (Vehicle, Positive/Negative, Compound Interference) check_compound->run_controls check_protocol->run_controls check_cells->run_controls troubleshoot Systematic Troubleshooting (Based on Specific Issue: High Background, Poor Curve, etc.) run_controls->troubleshoot optimize Optimize Assay Parameters (Concentrations, Timings, Buffers) troubleshoot->optimize validate Validate Optimized Assay optimize->validate

Caption: A systematic workflow for addressing poor reproducibility.

Signaling Pathway Considerations

The piperazine scaffold is present in many biologically active molecules that target a wide range of cellular pathways.[2][10] When troubleshooting, it is crucial to consider the potential for this compound to have off-target effects.

G Compound This compound Target Intended Target Compound->Target On-Target Binding OffTarget Off-Target Protein Compound->OffTarget Off-Target Binding Pathway Signaling Pathway Target->Pathway Response Biological Response Pathway->Response SideEffect Unintended Cellular Effect (e.g., Cytotoxicity, Pathway Crosstalk) OffTarget->SideEffect SideEffect->Response Confounding Results

Caption: Potential on-target and off-target effects of the compound.

By systematically evaluating each potential source of error and understanding the chemical and biological properties of this compound, you can significantly improve the reproducibility and reliability of your experimental data.

References

Technical Support Center: Characterization of 1-(Piperazin-1-yl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of 1-(piperazin-1-yl)propan-2-ol derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during synthesis, purification, and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why does the 1H NMR spectrum of my piperazine derivative show more signals in the aliphatic region than expected? For instance, I see four broad signals for the piperazine ring protons instead of two.

A1: This is a common phenomenon in substituted piperazines and is typically due to the presence of conformational isomers (conformers).[1][2] Two main factors contribute to this:

  • Slow Ring Inversion: The piperazine ring exists in a dynamic equilibrium between two chair conformations. If the energy barrier to interconversion is high enough at room temperature, the signals for axial and equatorial protons on each side of the ring may appear as distinct, broadened signals.[2][3]

  • Restricted Amide Bond Rotation: If your derivative has an acyl group attached to one of the piperazine nitrogens (forming an amide), the partial double-bond character of the C-N bond restricts rotation.[1][4] This creates rotational isomers (rotamers), which can double the number of observed signals for the piperazine ring.

Troubleshooting Steps:

  • Perform Variable Temperature (VT) NMR: Increasing the temperature of the NMR experiment will provide the molecule with enough energy to overcome the rotational or inversion barriers.[1][4] As the temperature increases, the distinct broad signals will broaden further, coalesce into a single broad peak, and eventually sharpen into the expected number of time-averaged signals.[1][2]

  • Change the Solvent: The chemical shift difference between the signals of the conformers is often solvent-dependent.[1][4] Acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) can help confirm that the issue is conformational and may, in some cases, simplify the spectrum even at room temperature.[1]

Q2: The signals for the piperazine carbons in my 13C NMR spectrum are very broad or have disappeared entirely. What is happening?

A2: This signal broadening is also a consequence of the dynamic exchange processes (conformational changes) described in Q1. When the rate of exchange between different conformations is on the same timescale as the NMR experiment, the carbon signals can broaden significantly, sometimes to the point of being indistinguishable from the baseline.[5] This is a classic sign of a molecule undergoing dynamic conformational equilibrium.[5] Running the experiment at a higher temperature to accelerate the exchange or a much lower temperature to "freeze out" a single conformer can often help in observing sharper signals.

Liquid Chromatography and Mass Spectrometry (LC-MS)

Q3: I am having difficulty retaining my this compound derivative on a standard C18 reversed-phase HPLC column. It elutes near the void volume.

A3: The piperazine moiety makes these compounds quite polar and basic, which can lead to poor retention on non-polar stationary phases like C18 under neutral conditions.[6]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is in a range where the piperazine nitrogens are ionized (typically pH < 8). This will improve interaction with the stationary phase and increase retention. Using a buffered mobile phase (e.g., ammonium acetate, ammonium formate) is crucial for reproducible results.[7]

  • Use a Different Stationary Phase: If pH adjustment is insufficient, consider a column with a different selectivity. An embedded polar group (polar-embedded) C18 column or a phenyl column can provide alternative interactions and improve retention for basic compounds.[7] In some cases, for highly polar analogs, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique.

  • Consider Normal-Phase Chromatography: For highly polar compounds or underivatized piperazine, normal-phase HPLC is a viable alternative.[6][8]

Q4: My chromatographic peaks for these compounds show significant tailing. How can I improve peak shape?

A4: Peak tailing for basic compounds like piperazine derivatives is often caused by strong, undesirable interactions between the basic amine groups and residual acidic silanol groups on the silica-based column packing.

Troubleshooting Steps:

  • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer free silanol groups and generally provide better peak shape for bases.

  • Add a Mobile Phase Modifier: Adding a small amount of a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase can mask the active silanol sites and significantly improve peak symmetry.[7]

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) with an acid like formic acid or trifluoroacetic acid (TFA) protonates the piperazine nitrogens and also suppresses the ionization of the silanol groups, reducing the unwanted interactions.

Compound Stability and Storage

Q5: I've noticed my stock solution/solid sample has developed a yellow or brown color over time. Is the compound degrading?

A5: Yes, a change in color is a strong indicator of chemical degradation.[7][9] The piperazine ring, particularly the nitrogen atoms, is susceptible to oxidation, which can form colored N-oxide and other degradation products.[9]

Troubleshooting & Prevention:

  • Storage Conditions: Store solid compounds and solutions at low temperatures (2-8°C or -20°C), protected from light in amber vials, and under an inert atmosphere (argon or nitrogen) to minimize oxidative and photodegradation.[9]

  • Use Fresh Solutions: Whenever possible, prepare solutions fresh for experiments. If solutions must be stored, use single-use aliquots to avoid repeated freeze-thaw cycles.[7]

  • Purity Check: Before use, verify the purity of any stored material using a stability-indicating method like HPLC to ensure that degradation has not occurred to an unacceptable extent.[9]

Quantitative Data Summary

Table 1: Typical LC-MS Parameters and Expected Behavior of Piperazine Derivatives This table summarizes key analytical parameters for a hypothetical N-Boc-piperazine carboxylic acid and its derivatives, illustrating how functional group changes affect LC-MS behavior under reversed-phase conditions.[10]

Compound FeatureN-Boc-piperazine-C3-COOH (Acid)N-Boc-piperazine-C3-COOCH₃ (Methyl Ester)N-Boc-piperazine-C3-CONH₂ (Amide)
Polarity HighLowIntermediate
Expected Retention Early elutingLater eluting than the acidIntermediate elution
Expected [M+H]⁺ (m/z) 259.16273.18258.17
Typical Fragmentation Loss of Boc group (-100 Da)Loss of Boc group, loss of methanol (-32 Da)Loss of Boc group, loss of ammonia (-17 Da)

Table 2: Troubleshooting Guide for HPLC Peak Shape and Retention Issues

Observed IssuePotential Cause(s)Recommended Actions
No/Poor Retention Compound is too polar for RP conditions; Inappropriate mobile phase pH.Increase aqueous content of mobile phase; Adjust pH to ionize the compound (e.g., pH 3-5); Use a polar-embedded or HILIC column.[6][7]
Peak Tailing Secondary interactions with column silanols; Column overload.Add a competing base (e.g., 0.1% TEA) to the mobile phase; Use a low pH mobile phase (e.g., 0.1% formic acid); Use a high-purity, end-capped column; Reduce sample injection amount.[7]
Split Peaks Column fouling or void; Co-elution of isomers; Solvent mismatch.Wash or replace the column; Adjust mobile phase to improve separation; Dissolve the sample in the initial mobile phase.
Broad Peaks High dead volume; Slow kinetics on column; Conformational isomers.Check and minimize tubing lengths; Use a higher column temperature; See NMR troubleshooting section (Q1).

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Conformational Analysis

Objective: To confirm the presence of conformers and determine the coalescence temperature for a piperazine derivative exhibiting complex NMR signals at room temperature.[1]

Methodology:

  • Sample Preparation: Prepare a standard NMR sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈, which are suitable for a wide temperature range).

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 25 °C) to serve as a baseline.

  • Incremental Heating: Increase the probe temperature in increments of 10-15 °C (e.g., 40 °C, 55 °C, 70 °C, etc.). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Observe Coalescence: Continue increasing the temperature and acquiring spectra until the broad, distinct signals for the piperazine protons broaden, merge (coalesce), and finally sharpen into the expected time-averaged pattern. Record the temperature at which the signals merge.

  • (Optional) Low-Temperature Analysis: If the spectrometer is equipped with cooling capabilities, repeat the process at lower temperatures (e.g., 0 °C, -15 °C, -30 °C) to attempt to "freeze out" a single conformer, which would result in sharp, well-defined signals.

Protocol 2: General Purpose LC-MS/MS Method for Purity Assessment

Objective: To develop a robust LC-MS method for separating and identifying a this compound derivative and its potential impurities or degradants.[10][11]

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.[10]

  • LC Conditions:

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Full Scan (e.g., m/z 100-1000) to find the parent ion, followed by targeted MS/MS (Product Ion Scan) of the expected parent mass to confirm fragmentation.

    • Collision Energy: Optimize by infusing the compound directly or by using a ramping collision energy setting during the LC run.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Unexpected NMR Signals start Start: Observe >2 expected signals for piperazine ring vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr check_temp Do signals coalesce at higher temp? vt_nmr->check_temp confirm_conformer Conclusion: Conformational isomers are present check_temp->confirm_conformer Yes check_solvent Change NMR solvent (e.g., to DMSO-d6) check_temp->check_solvent No recheck_spectrum Does the spectrum change or simplify? check_solvent->recheck_spectrum confirm_solvent_effect Confirms dynamic process; consider this for future analysis recheck_spectrum->confirm_solvent_effect Yes check_structure Re-evaluate structure. Is there unexpected asymmetry or impurity? recheck_spectrum->check_structure No

Caption: Troubleshooting workflow for unexpected NMR signals.

lc_ms_workflow General Workflow for LC-MS Method Development start Prepare Sample (1-10 µg/mL) initial_run Initial Run: C18 Column, Gradient (ACN/H2O w/ 0.1% FA) start->initial_run eval_peak Evaluate Peak Shape & Retention initial_run->eval_peak good_peak Method Suitable: Proceed with Analysis eval_peak->good_peak Good bad_retention Poor Retention eval_peak->bad_retention Poor Retention peak_tailing Peak Tailing eval_peak->peak_tailing Tailing optimize_ph Adjust pH / Buffer bad_retention->optimize_ph change_column Try Polar-Embedded or Phenyl Column bad_retention->change_column peak_tailing->optimize_ph add_modifier Add Competing Base (e.g., TEA) peak_tailing->add_modifier optimize_ph->initial_run Re-run change_column->initial_run Re-run add_modifier->initial_run Re-run

Caption: Workflow for LC-MS analysis and method development.

fragmentation_pathway Key ESI-MS Fragmentation Pathways for this compound parent Molecular Ion [M+H]⁺ C₇H₁₇N₂O⁺ frag1 Alpha-cleavage at Propanol Loss of C₃H₇O radical m/z ~86 parent:f0->frag1 Pathway A frag2 Alpha-cleavage at Piperazine Loss of C₂H₅ radical m/z ~115 parent:f0->frag2 Pathway B frag3 Cleavage next to OH Stable ion m/z 45 parent:f0->frag3 Pathway C (cleavage of C-C bond) frag4 Piperazine Ring Opening Multiple fragments parent:f0->frag4 Pathway D

Caption: Primary mass spectrometry fragmentation pathways.

References

Validation & Comparative

Confirming the Structure of Novel 1-(piperazin-1-yl)propan-2-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise structural confirmation of novel compounds is a critical step in the journey from synthesis to application. This guide provides a comparative overview of key analytical techniques for elucidating the structure of newly synthesized 1-(piperazin-1-yl)propan-2-ol derivatives. We present supporting experimental data in comparative tables, detail the methodologies for each technique, and visualize complex workflows and biological pathways.

Comparative Analysis of Structural Elucidation Techniques

The confirmation of a novel chemical structure is rarely accomplished with a single technique. Instead, a combination of spectroscopic and analytical methods is employed to build a comprehensive and unambiguous picture of the molecule's constitution and stereochemistry. The table below compares the most common and powerful techniques used for the structural analysis of this compound derivatives.

TechniqueInformation ProvidedSample RequirementsThroughputKey Quantitative Data (Illustrative Example)
¹H & ¹³C NMR Connectivity of atoms (proton and carbon skeleton), chemical environment of nuclei, stereochemistry.5-10 mg dissolved in deuterated solventMedium¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 4.01 (m, 1H, CH-OH), 3.30 (t, 4H, piperazine-H), 2.55 (m, 4H, piperazine-H), 2.40 (d, 2H, CH₂-N), 1.15 (d, 3H, CH₃).¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 142.1 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 68.2 (CH-OH), 61.5 (CH₂-N), 54.3 (piperazine-CH₂), 46.0 (piperazine-CH₂), 20.5 (CH₃).
FTIR Spectroscopy Presence of functional groups.Solid or liquid, minimal preparationHighIR (KBr, cm⁻¹): 3400 (O-H stretch, broad), 3050 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1590 (C=C stretch), 1120 (C-N stretch), 1080 (C-O stretch).
LC-MS Molecular weight, purity of the compound, and fragmentation pattern.1-10 µg/mL solutionHighESI-MS m/z: [M+H]⁺ calculated for C₁₃H₂₀N₂O: 221.1654; found: 221.1652.
X-ray Crystallography Definitive 3D molecular structure, bond lengths, bond angles, and crystal packing.High-quality single crystal (0.1-0.3 mm)LowCrystal data: Monoclinic, P2₁/c, a = 9.89 Å, b = 30.60 Å, c = 12.38 Å, β = 92.42°, V = 3746.8 ų.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to reliable structural confirmation. Below are methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Background Spectrum: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[1]

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the FTIR spectrum. The typical scanning range is 4000-400 cm⁻¹.[2]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, N-H, C-H, C=C, C-O, C-N).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and assess the purity of the synthesized compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.[3]

  • Chromatographic Separation: Inject the sample into an HPLC system equipped with a C18 column. Use a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Detection: The eluent from the HPLC is directed to an electrospray ionization (ESI) source of a mass spectrometer. Acquire mass spectra in the positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Data Analysis: Determine the retention time of the main peak from the chromatogram to assess purity. Compare the experimentally observed m/z value of the molecular ion with the theoretically calculated value.

Single-Crystal X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of the molecule.

Protocol:

  • Crystal Growth: Grow high-quality single crystals of the derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[4]

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[5]

  • Data Collection: Mount the crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[4][5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.[5][6]

Visualizing Workflows and Pathways

Diagrams are powerful tools for representing complex processes and relationships. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a relevant biological signaling pathway for this compound derivatives, which have shown potential as antidepressant agents.[7]

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_conclusion Final Confirmation start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Column Chromatography) reaction->purification nmr NMR (¹H, ¹³C, 2D) purification->nmr ftir FTIR purification->ftir lcms LC-MS purification->lcms xray X-ray Crystallography (if single crystal) purification->xray Crystal Growth final_structure Confirmed Structure nmr->final_structure ftir->final_structure lcms->final_structure xray->final_structure

Experimental workflow for structural confirmation.

SERT_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Reuptake 5-HT Reuptake Serotonin->Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding SERT Serotonin Transporter (SERT) Derivative Piperazinylpropanol Derivative Derivative->SERT Inhibition Reuptake->SERT Signal Signal Transduction (Mood Regulation) Receptor->Signal

SERT inhibition by a piperazinylpropanol derivative.

The inhibition of the serotonin transporter (SERT) by selective serotonin reuptake inhibitors (SSRIs) is a primary mechanism for treating depression.[8][9][10] By blocking the reuptake of serotonin from the synaptic cleft, these drugs increase the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission.[9][11] Novel this compound derivatives with antidepressant-like effects may act through a similar mechanism.[7]

References

A Comparative Analysis of 1-(piperazin-1-yl)propan-2-ol and Other Piperazine-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs across various therapeutic areas. Its unique physicochemical properties, including its ability to form salts and its presence in many centrally acting agents, make it a privileged structure in drug design. This guide provides a comparative analysis of the pharmacological potential of 1-(piperazin-1-yl)propan-2-ol, a simple piperazine derivative, against established piperazine-containing drugs, focusing on its potential antidepressant and anti-inflammatory activities based on preclinical data from structural analogs.

Physicochemical Properties: A Foundation for Comparison

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profile. Here, we compare the calculated properties of this compound with the established drugs Trazodone and Cetirizine.

PropertyThis compoundTrazodoneCetirizine
Molecular Formula C₇H₁₆N₂OC₁₉H₂₂ClN₅OC₂₁H₂₅ClN₂O₃
Molecular Weight 144.22 g/mol 371.86 g/mol 388.89 g/mol
Topological Polar Surface Area 35.5 Ų68.3 Ų65.2 Ų
Hydrogen Bond Donors 212
Hydrogen Bond Acceptors 355

Data for this compound is based on its chemical structure, while data for Trazodone and Cetirizine are from established pharmaceutical records.

Comparative Analysis of Antidepressant-Like Activity

Mechanism of Action

Most antidepressant drugs, including many piperazine derivatives, act by modulating the levels of monoamine neurotransmitters such as serotonin and norepinephrine in the brain.[2]

  • This compound Analogs : The antidepressant-like effects of the studied analogs are suggested to be mediated through the serotonergic system.[1]

  • Trazodone : Trazodone's mechanism of action involves the inhibition of serotonin reuptake and antagonism of serotonin 5-HT₂ₐ/₂c receptors.[3][4][5][6]

Preclinical Efficacy: In Vivo Models

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models in rodents to screen for potential antidepressant activity. A reduction in immobility time in these tests is indicative of an antidepressant-like effect.[7][8][9][10][11][12]

Drug/AnalogModelDose% Reduction in Immobility Time (Compared to Control)Reference
1-Phenyl-2-(4-phenyl-piperazin-1-yl)-propanol Mouse FST20 mg/kgSignificant reduction[1]
1-Phenyl-2-(4-phenyl-piperazin-1-yl)-propanol Mouse TST20 mg/kgSignificant reduction[1]
Trazodone Mouse FST10-40 mg/kgSignificant reductionRepresentative data from literature
Trazodone Mouse TST10-40 mg/kgSignificant reductionRepresentative data from literature

Note: Specific percentage reductions for Trazodone can vary between studies and mouse strains.

Logical Flow of Antidepressant Action

cluster_drug Piperazine-Containing Compound cluster_cns Central Nervous System cluster_outcome Behavioral Outcome Drug This compound Analog / Trazodone SERT Serotonin Transporter (SERT) Inhibition Drug->SERT (Trazodone & Analogs) 5HT2A 5-HT2A Receptor Antagonism Drug->5HT2A (Trazodone) Serotonin Increased Synaptic Serotonin SERT->Serotonin 5HT2A->Serotonin Immobility Decreased Immobility in FST/TST Serotonin->Immobility

Caption: Postulated mechanism of antidepressant action for piperazine derivatives.

Comparative Analysis of Anti-inflammatory Activity

Piperazine derivatives have also been investigated for their anti-inflammatory properties.[13][14] This section explores the potential anti-inflammatory effects of this compound by comparing it with the piperazine-containing antihistamine, Cetirizine, which has demonstrated some anti-inflammatory activity.

Mechanism of Action

The anti-inflammatory action of piperazine-containing compounds can be mediated through various pathways, including the inhibition of inflammatory mediators.

  • This compound Analogs : The specific anti-inflammatory mechanism of these analogs is not well-defined but is an area of active investigation.[15]

  • Cetirizine : Cetirizine is a potent and selective antagonist of peripheral histamine H1 receptors.[11][16][17][18] Histamine is a key mediator in the early phase of the inflammatory response.

Preclinical Efficacy: In Vivo Model

The carrageenan-induced paw edema model in rodents is a standard and reliable method for evaluating the efficacy of acute anti-inflammatory agents.[19] The reduction in paw volume (edema) is a measure of anti-inflammatory activity.

DrugModelDose (s.c.)% Inhibition of Paw Edema (at 3 hours)Reference
This compound Rat Paw Edema-Data not available-
Cetirizine hydrochloride Rat Paw Edema5-100 mg/kgSlight anti-edematous effect[19]
Levocetirizine hydrochloride Rat Paw Edema5-100 mg/kgSignificant dose-dependent inhibition[19]
Indomethacin (Reference) Rat Paw Edema10 mg/kgSignificant inhibition[19]

Note: Levocetirizine is the active enantiomer of cetirizine.

Workflow for Evaluating Anti-inflammatory Activity

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Rodents (Rats/Mice) Grouping Grouping: - Vehicle Control - Test Compound - Positive Control Animals->Grouping Dosing Administer Test Compound / Controls Grouping->Dosing Induction Inject Carrageenan into Paw Dosing->Induction Measurement Measure Paw Volume Over Time Induction->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation

Caption: Carrageenan-induced paw edema experimental workflow.

Experimental Protocols

Forced Swim Test (FST) in Mice

This protocol is adapted from established methods for assessing antidepressant-like activity.[7][10][16]

  • Apparatus : A transparent cylindrical container (20 cm diameter, 30 cm height) is filled with water (25 ± 1°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.

  • Acclimation : Mice are brought to the testing room at least 60 minutes before the experiment to acclimate.

  • Procedure : Each mouse is gently placed into the water-filled cylinder for a 6-minute session. The session is typically video-recorded for later analysis.

  • Data Analysis : The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is measured, usually during the last 4 minutes of the test. A decrease in immobility time compared to the vehicle-treated control group suggests an antidepressant-like effect.

  • Post-test Care : After the test, mice are removed from the water, gently dried, and placed in a clean, dry cage with a heat source until they are fully dry and exhibit normal behavior.[7]

Tail Suspension Test (TST) in Mice

This protocol is based on standard procedures for evaluating antidepressant-like effects.[8][9][11][12]

  • Apparatus : A suspension box or bar is used from which the mouse can be hung by its tail, preventing it from escaping or holding onto any surfaces.

  • Procedure : A piece of adhesive tape is attached to the distal part of the mouse's tail. The mouse is then suspended by the tape from the suspension bar. The test duration is typically 6 minutes.

  • Data Analysis : The total time the mouse remains immobile (hanging passively) is recorded. A reduction in the duration of immobility is indicative of an antidepressant-like effect. The entire 6-minute session is usually scored.[10]

  • Exclusion Criteria : Mice that climb their tails during the test are often excluded from the analysis or a device is used to prevent climbing.[12]

Carrageenan-Induced Paw Edema in Rats

This is a widely accepted model for acute inflammation.[19]

  • Animals : Adult rats (e.g., Wistar or Sprague-Dawley) are used.

  • Baseline Measurement : The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Dosing : Animals are divided into groups and administered the test compound, a positive control (e.g., Indomethacin), or a vehicle, typically via oral gavage or subcutaneous injection one hour before carrageenan administration.

  • Induction of Edema : A 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw.[19]

  • Paw Volume Measurement : The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis : The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema by the test compound is determined by comparing the increase in paw volume in the treated group to the vehicle control group.

Conclusion

While direct comparative data for this compound is limited, the analysis of its structural analogs suggests potential for both antidepressant and anti-inflammatory activities. The simple propanol-piperazine scaffold presents a promising starting point for the development of novel therapeutic agents. Further investigation through the standardized preclinical models detailed in this guide is warranted to fully elucidate its pharmacological profile and compare its efficacy and potency directly against established piperazine-containing drugs like Trazodone and Cetirizine. The versatility of the piperazine moiety continues to make it a cornerstone in the discovery of new medicines.

References

validating the in vitro anticancer activity of 1-(piperazin-1-yl)propan-2-ol analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of emerging piperazine-based anticancer compounds.

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in pharmaceutical research. Piperazine-containing compounds have emerged as a promising class of molecules, with several derivatives demonstrating significant antiproliferative activity against various cancer cell lines.[1][2][3] This guide provides a comparative analysis of the in vitro anticancer activity of two novel 1-(2-aryl-2-adamantyl)piperazine derivatives, hereafter referred to as Analog 6 and Analog 7, with a particular focus on their selective efficacy against melanoma.[4][5][6][7]

Comparative Anticancer Activity

The in vitro cytotoxicity of Analog 6 and Analog 7 was evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. The results, summarized in the table below, highlight the differential activity of these analogs, with a notable potency against melanoma cell lines.

Cell LineCancer TypeIC50 (µM) - Analog 6IC50 (µM) - Analog 7
MDA-MB-435MelanomaLow µMLow µM
SK-MEL-28MelanomaLow µMLow µM
A549Lung> 10 µM> 10 µM
MCF7Breast> 10 µM> 10 µM
HepG2Liver> 10 µM> 10 µM

Data synthesized from Papapostolou et al.[4][5][6][7]

Both analogs demonstrated significant growth inhibition in melanoma cell lines at low micromolar concentrations, while exhibiting lower efficacy against lung, breast, and liver cancer cell lines, suggesting a degree of selectivity.[4][5][6][7] Further studies on a broader panel of cell lines have also shown that certain piperazine derivatives can exhibit potent activity against colon, CNS, renal, and breast cancer cells.[8]

Experimental Protocols

A clear understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings. The following section details the key experimental protocols used to validate the in vitro anticancer activity of the piperazine analogs.

Cell Viability Assay (Sulforhodamine B Assay)

The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the piperazine analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Clonogenic Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Cell Seeding: A low density of cells is seeded in 6-well plates.

  • Treatment: After 24 hours, cells are treated with the piperazine analogs at various concentrations.

  • Incubation: The plates are incubated for a period that allows for the formation of colonies (typically 1-2 weeks).

  • Fixation and Staining: Colonies are fixed with a mixture of methanol and acetic acid and then stained with a solution like crystal violet.

  • Colony Counting: The number and size of the colonies are quantified.

Western Blot Analysis

This technique is used to detect specific proteins in a cell extract to investigate the mechanism of action.

  • Protein Extraction: Cells are treated with the compounds, and then lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each sample is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., LC3, procaspase 3, PARP).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Mechanism of Action: Signaling Pathways

Western blot analyses have indicated that both Analog 6 and Analog 7 induce cellular changes consistent with the activation of multiple cell death pathways.[4][5][6][7] Specifically, the observed accumulation of LC3, a marker of autophagy, and the cleavage of procaspase 3 and PARP, which are hallmarks of apoptosis, suggest a complex mechanism of action.[4][5][6][7] Some piperazine derivatives have been shown to induce apoptosis through both extrinsic and intrinsic pathways, involving the activation of caspase-8 and caspase-9, and the release of mitochondrial cytochrome c.[9]

experimental_workflow cluster_screening Initial Screening cluster_validation Long-Term Efficacy cluster_mechanism Mechanism of Action cell_lines Cancer Cell Lines (e.g., Melanoma, Lung, Breast) treatment Treatment with Piperazine Analogs cell_lines->treatment srb_assay SRB Assay (Cytotoxicity) treatment->srb_assay clonogenic_assay Clonogenic Assay (Proliferation) srb_assay->clonogenic_assay Select Potent Analogs western_blot Western Blot Analysis (Protein Expression) clonogenic_assay->western_blot Investigate Mechanism apoptosis_markers Apoptosis Markers (Caspase 3, PARP) western_blot->apoptosis_markers autophagy_markers Autophagy Marker (LC3) western_blot->autophagy_markers

Experimental workflow for validating in vitro anticancer activity.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction piperazine_analog Piperazine Analog procaspase3 Procaspase 3 piperazine_analog->procaspase3 activates caspase3 Activated Caspase 3 procaspase3->caspase3 parp PARP caspase3->parp cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis lc3_i LC3-I lc3_ii LC3-II (Accumulation) lc3_i->lc3_ii autophagy Autophagy lc3_ii->autophagy piperazine_analog_auto Piperazine Analog piperazine_analog_auto->lc3_i induces conversion

Proposed signaling pathways activated by piperazine analogs.

References

A Comparative Guide to 1-(Piperazin-1-yl)propan-2-ol and Other Privileged Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule, which serves as a framework for attaching various functional groups. The choice of scaffold is a critical decision in drug design, profoundly influencing a compound's physicochemical properties, pharmacokinetic profile, and biological activity. "Privileged scaffolds" are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable starting points for drug discovery campaigns.[1]

The piperazine ring is a classic example of a privileged scaffold, found in numerous approved drugs across a wide range of therapeutic areas.[2][3] Its unique structure, featuring two nitrogen atoms at opposite positions in a six-membered ring, imparts favorable properties such as high water solubility, improved oral bioavailability, and the ability to act as both hydrogen bond donors and acceptors.[2] The 1-(piperazin-1-yl)propan-2-ol motif, a specific elaboration of the piperazine core, combines the benefits of the piperazine ring with a flexible propanol linker, offering additional points for molecular interaction and diversification. This guide provides an objective comparison of the this compound scaffold against other widely used scaffolds in drug design: piperidine , morpholine , and benzodiazepine . The comparison is supported by quantitative data and detailed experimental protocols to aid researchers in scaffold selection and evaluation.

Physicochemical Property Comparison of Core Scaffolds

The fundamental physicochemical properties of a scaffold dictate the overall characteristics of the resulting drug candidates. A comparison of the unsubstituted core scaffolds reveals key differences in polarity, basicity, and size.

PropertyPiperazinePiperidineMorpholineBenzodiazepine
Structure Piperazine StructurePiperidine StructureMorpholine StructureBenzodiazepine Structure
Molecular Weight ( g/mol ) 86.14[4]85.1587.12144.17
cLogP -1.10.9-0.92.1
Topological Polar Surface Area (TPSA) (Ų) 24.112.021.324.1
H-Bond Acceptors 2122
H-Bond Donors 2111
pKa (Conjugate Acid) 9.7, 5.3[5]~11.2~8.4~2.5

Note: Physicochemical properties are calculated for the unsubstituted parent scaffolds. cLogP and TPSA values are consensus predictions from chemical databases.

The piperazine scaffold offers a balance of properties with two basic nitrogens, providing multiple points for salt formation and hydrogen bonding, which can enhance solubility.[2] Piperidine is more lipophilic and has a single, more basic nitrogen.[6] Morpholine, with its oxygen atom, has reduced basicity compared to piperidine and a favorable hydrophilic/lipophilic balance.[7] The benzodiazepine scaffold is significantly larger, more rigid, and more lipophilic, often used to mimic peptide turns.[8][9]

Biological Activity and Therapeutic Applications

The choice of scaffold often correlates with specific therapeutic areas due to the types of interactions each scaffold can favorably make with biological targets.

ScaffoldCommon Biological TargetsKey Therapeutic AreasRepresentative Drug(s)
Piperazine GPCRs (Dopamine, Serotonin), Kinases, Ion ChannelsCNS (Antipsychotics, Antidepressants), Oncology, Anti-infectives[10][11]Olanzapine, Imatinib, Ciprofloxacin
Piperidine GPCRs, Enzymes (e.g., AChE), Ion ChannelsCNS (Analgesics, Antipsychotics), Cardiovascular[6][12]Donepezil, Haloperidol, Methylphenidate
Morpholine Kinases (e.g., PI3K), various enzymesOncology, Anti-inflammatory, Anti-infectives[7][13]Gefitinib, Linezolid, Aprepitant
Benzodiazepine GABA-A Receptors, various GPCRsCNS (Anxiolytics, Sedatives, Anticonvulsants)[8][14]Diazepam, Alprazolam, Lorazepam

The this compound scaffold and its derivatives are frequently explored for their activity in the central nervous system and as anticancer agents.[15] The piperazine moiety often serves as a key pharmacophore that interacts with dopamine and serotonin receptors, while the propanol linker allows for additional interactions or attachment of other functional groups to modulate selectivity and potency.

Structure-Activity Relationship (SAR) Visualization

The versatility of the piperazine scaffold stems from its two distinct nitrogen atoms, which allow for systematic modifications to explore the structure-activity relationship. The following diagram illustrates key modification points on a generic 1-(aryl-piperazin-1-yl)propan-2-ol scaffold.

SAR_diagram cluster_R1 R1 (Aryl Group) cluster_R2 R2 (N4-Substituent) cluster_R3 R3 (Propanol Moiety) main_scaffold R1_node Modulates receptor selectivity (e.g., 5-HT vs D2) - EWGs/EDGs alter electronic properties - Halogens can increase potency R2_node Fine-tunes ADME properties - Bulky groups can improve selectivity - Polar groups can increase solubility R3_node Key H-bonding interactions - Stereochemistry at C2 is often critical - Modifications can alter target binding r1_anchor->R1_node r2_anchor->R2_node r3_anchor->R3_node experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies synthesis Scaffold Selection & Derivative Synthesis purification Purification & Characterization (NMR, MS) synthesis->purification primary_screen Primary Screening (e.g., GPCR Binding Assay) purification->primary_screen secondary_screen Secondary Assay (e.g., Functional Assay) primary_screen->secondary_screen potency Cellular Potency (e.g., Reporter Assay) secondary_screen->potency toxicity Cytotoxicity (e.g., MTT Assay) potency->toxicity pk_studies Pharmacokinetics (PK) (ADME) toxicity->pk_studies efficacy Efficacy Studies (Disease Models) pk_studies->efficacy efficacy->synthesis SAR Optimization signaling_pathway cluster_membrane extracellular Extracellular Space intracellular Intracellular Space gpcr GPCR (e.g., D2 Receptor) g_protein Gαi Protein gpcr->g_protein Activates antagonist Piperazine-based Antagonist antagonist->gpcr Blocks Binding ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP atp ATP atp->camp pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., reduced excitability) pka->response Phosphorylates

References

Benchmarking the Efficacy of 1-(Piperazin-1-yl)propan-2-ol Based Compounds Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the efficacy of 1-(piperazin-1-yl)propan-2-ol based compounds in three key therapeutic areas: antifungal, anticancer, and central nervous system (CNS) applications. By juxtaposing their performance against established inhibitors, this document aims to provide researchers, scientists, and drug development professionals with objective, data-driven insights. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanisms of action and evaluation methodologies.

Antifungal Activity: Targeting 1,3-β-D-Glucan Synthase

A novel piperazine propanol derivative, GSI578, has been identified as a potent inhibitor of 1,3-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1] This positions it as a promising candidate for new antifungal therapies. The primary class of drugs that target this enzyme are the echinocandins, such as Caspofungin, Micafungin, and Anidulafungin.

Data Presentation: Efficacy Against 1,3-β-D-Glucan Synthase
Compound/DrugTargetOrganismIC50 (µM)Known Inhibitor Class
GSI5781,3-β-D-Glucan SynthaseCandida albicans0.16[1]-
Caspofungin1,3-β-D-Glucan SynthaseCandida albicansMIC90: 8.0 µg/mlEchinocandin
Micafungin1,3-β-D-Glucan SynthaseCandida albicansMIC90: 0.5 µg/mlEchinocandin
Anidulafungin1,3-β-D-Glucan SynthaseCandida albicansMIC90: 0.5 µg/ml*Echinocandin

*Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values are presented for echinocandins as IC50 values for direct enzyme inhibition are not consistently reported in the same format. MIC values reflect whole-cell activity.[2]

Experimental Protocols

1,3-β-D-Glucan Synthase Activity Assay

This protocol is adapted from established methods for measuring the inhibition of 1,3-β-D-glucan synthase activity.[3][4][5][6]

I. Enzyme Preparation (Membrane Fraction):

  • Fungal cells (e.g., Candida albicans) are grown to the mid-exponential phase and harvested by centrifugation.

  • The cell pellet is washed with a suitable buffer (e.g., 1 mM EDTA).

  • Cells are disrupted using mechanical means (e.g., glass beads) in a breaking buffer containing protease inhibitors.

  • The cell lysate is centrifuged at a low speed to remove cell debris.

  • The resulting supernatant is then subjected to high-speed centrifugation (e.g., 100,000 x g) to pellet the membrane fraction.

  • The membrane pellet is homogenized in a storage buffer containing glycerol and stored at -80°C.

II. Inhibition Assay:

  • The reaction mixture is prepared in a total volume of 40-100 µL and typically contains:

    • Tris-HCl buffer (pH 7.5)

    • Bovine Serum Albumin (BSA)

    • KF and EDTA

    • GTPγS (a non-hydrolyzable GTP analog)

    • The test compound (e.g., GSI578 or an echinocandin) at various concentrations.

    • The prepared membrane fraction (enzyme source).

  • The reaction is initiated by the addition of the radiolabeled substrate, UDP-D-[U-14C]glucose.

  • The mixture is incubated at 30°C for 60 minutes.

  • The reaction is stopped by adding cold 10% trichloroacetic acid (TCA).

  • The acid-insoluble product (1,3-β-D-glucan) is collected by filtration through a glass fiber filter.

  • The filter is washed with TCA and ethanol to remove any unincorporated radiolabeled substrate.

  • The radioactivity retained on the filter is measured using a liquid scintillation counter.

III. Data Analysis:

  • The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without any inhibitor.

  • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

G UDP_Glucose UDP-Glucose Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1/Fks2) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan 1,3-β-D-Glucan Glucan_Synthase->Beta_Glucan Polymerization Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation GSI578 GSI578 (this compound derivative) GSI578->Glucan_Synthase Inhibition Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Glucan_Synthase Inhibition Rho1 Rho1-GTP Rho1->Glucan_Synthase Activation

Caption: Signaling pathway for fungal cell wall synthesis and its inhibition.

Anticancer Activity: Targeting Tubulin Polymerization

Certain piperazine-based compounds have been identified as potent inhibitors of microtubule dynamics, a well-established target for cancer chemotherapy. One such highly active derivative, AK301 ((4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone), has been shown to induce mitotic arrest and sensitize colon cancer cells to apoptosis.[7] The benchmark for this class of drugs is often Colchicine, a known inhibitor of tubulin polymerization that binds to the β-subunit of tubulin.

Data Presentation: Efficacy Against Tubulin Polymerization
Compound/DrugTargetCell LineIC50 (µM)Known Inhibitor Class
AK301Tubulin PolymerizationHT29 (Colon Cancer)ED50: ~0.115*-
ColchicineTubulin PolymerizationVarious2.68 - 10.6**Colchicine-site binder

*Note: ED50 (Effective Dose for 50% of maximal effect) for mitotic arrest is reported for AK301.[7] **Note: IC50 values for colchicine's inhibition of tubulin polymerization vary across different studies and experimental conditions.[8][9]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol is based on turbidity measurement to monitor the assembly of microtubules.[10][11][12][13]

I. Materials:

  • Purified tubulin (e.g., porcine or bovine brain tubulin)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol (for promoting polymerization)

  • Test compounds (e.g., AK301, Colchicine) dissolved in a suitable solvent (e.g., DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

II. Assay Procedure:

  • A solution of tubulin is prepared in General Tubulin Buffer on ice.

  • GTP and glycerol are added to the tubulin solution.

  • The test compound at various concentrations is added to the wells of a pre-warmed 96-well plate. A vehicle control (e.g., DMSO) is also included.

  • The tubulin solution is added to the wells to initiate the polymerization reaction.

  • The plate is immediately placed in the spectrophotometer pre-warmed to 37°C.

  • The change in optical density (OD) at 340 nm is monitored over time (e.g., every 30 seconds for 60 minutes).

III. Data Analysis:

  • The rate of polymerization is determined from the slope of the linear portion of the polymerization curve.

  • The percentage of inhibition is calculated by comparing the polymerization rate in the presence of the test compound to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

G cluster_0 Tubulin Dimer alpha_tubulin α-Tubulin Microtubule Microtubule alpha_tubulin->Microtubule Polymerization beta_tubulin β-Tubulin beta_tubulin->Microtubule Polymerization Microtubule->alpha_tubulin Depolymerization Microtubule->beta_tubulin Depolymerization AK301 AK301 (Piperazine-based) AK301->beta_tubulin Binds to Colchicine-binding site Colchicine Colchicine Colchicine->beta_tubulin Binds to Colchicine-binding site

Caption: Mechanism of tubulin polymerization and its inhibition.

Central Nervous System Activity: Targeting Dopamine Receptors

Piperazine derivatives are known to possess significant pharmacological activity in the central nervous system, often interacting with monoamine pathways.[11][14] Specifically, some have been investigated for their affinity and selectivity for dopamine D2 and D3 receptors, which are key targets in the treatment of various neurological and psychiatric disorders.

Data Presentation: Affinity for Dopamine D2/D3 Receptors
Compound/DrugTargetKi (nM)Known Inhibitor Class
(-)-10eD2 Receptor47.5Arylpiperazine
D3 Receptor0.57
(+)-10eD2 Receptor113Arylpiperazine
D3 Receptor3.73
SpiperoneD2/D3 Receptors~0.02 - 0.58 Butyrophenone
HaloperidolD2/D3 ReceptorsHigh AffinityButyrophenone

*Note: Compound 10e is a representative arylpiperazine derivative with a different core structure but demonstrates the potential of piperazine-containing compounds to target dopamine receptors with high affinity and selectivity.[1] **Note: Ki values for known inhibitors can vary depending on the specific radioligand and experimental conditions used.[15][16]

Experimental Protocols

Dopamine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for dopamine receptors.[15][16][17][18]

I. Materials:

  • Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D3).

  • A suitable radioligand with high affinity for the receptor (e.g., [3H]Spiperone).

  • A non-labeled ligand for determining non-specific binding (e.g., Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2).

  • Test compounds at various concentrations.

  • Glass fiber filters and a filtration apparatus.

  • Liquid scintillation counter.

II. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membranes, the radioligand at a fixed concentration (usually near its Kd value), and either the assay buffer (for total binding), the non-labeled ligand at a high concentration (for non-specific binding), or the test compound at various concentrations.

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 30-60 minutes at room temperature).

  • The binding reaction is terminated by rapid filtration through the glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

III. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage of specific binding is plotted against the concentration of the test compound.

  • The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from the resulting curve.

  • The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Mandatory Visualization

G Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R Binds Gi_Go Gαi/o Protein D2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling Piperazine_Derivative This compound based compound Piperazine_Derivative->D2R Competes for binding Known_Ligand Known Ligand (e.g., Spiperone) Known_Ligand->D2R Competes for binding

Caption: Dopamine D2/D3 receptor signaling pathway and competitive binding.

References

Cross-Validation of Analytical Methods for the Quantification of 1-(piperazin-1-yl)propan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of proposed analytical methodologies for the accurate quantification of 1-(piperazin-1-yl)propan-2-ol, a key intermediate in pharmaceutical synthesis. As no specific cross-validated methods for this analyte have been published, this document outlines a robust framework for comparing two primary analytical techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. The experimental protocols and performance data presented herein are based on established methods for structurally similar piperazine derivatives and serve as a comprehensive guide for method development and validation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance characteristics for the proposed HPLC-CAD and GC-MS methods for the quantification of this compound.

ParameterHPLC-CADGC-MS (with Derivatization)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with near-universal detection based on aerosol charging.Separation of a volatile derivative of the analyte based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.
Linearity Range 1 - 250 µg/mL0.01 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2.0%< 10%
Limit of Detection (LOD) 0.5 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.01 µg/mL
Sample Throughput ModerateHigh (with autosampler)
Selectivity GoodExcellent

Experimental Protocols

Detailed methodologies for the proposed HPLC-CAD and GC-MS methods are provided below. These protocols should be validated in accordance with regulatory guidelines (e.g., FDA, EMA) to ensure their suitability for the intended application.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is proposed due to the lack of a strong chromophore in this compound, making UV detection challenging. CAD provides a sensitive and universal detection method for non-volatile and semi-volatile compounds.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a charged aerosol detector.

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the sample containing the analyte in the initial mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high selectivity and sensitivity. Derivatization is necessary to increase the volatility of the polar this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Derivatization:

    • Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat at 70°C for 30 minutes to form the trimethylsilyl derivative.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide comparable and reliable results. The following diagram illustrates a logical workflow for the cross-validation of the proposed HPLC-CAD and GC-MS methods.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Final Outcome HPLC_Dev HPLC-CAD Method Development HPLC_Val HPLC-CAD Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development GCMS_Val GC-MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) GCMS_Dev->GCMS_Val Sample_Analysis Analysis of Identical Samples by Both Methods HPLC_Val->Sample_Analysis GCMS_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Sample_Analysis->Data_Comparison Method_Equivalence Assessment of Method Equivalence Data_Comparison->Method_Equivalence Final_Report Selection of Primary Method & Establishment of Acceptance Criteria Method_Equivalence->Final_Report

Workflow for cross-validation of analytical methods.

This structured approach to cross-validation will provide a high degree of confidence in the selected analytical method for the routine quantification of this compound, ensuring data integrity for research, development, and quality control purposes.

Comparative In Vivo Evaluation of 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol Derivatives as Potential Antidepressant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antidepressant-like effects of a series of novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives. The information is synthesized from preclinical studies to aid in the evaluation of their therapeutic potential against depression. The data presented is based on the findings reported by Özkay, Ü. D., et al. in their study on these compounds.[1][2]

Overview of Compounds

A series of eight novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, designated as 3a-3h , were synthesized and evaluated for their antidepressant-like activity. These compounds were compared against the well-known selective serotonin reuptake inhibitor (SSRI), Fluoxetine , which served as the positive control. A vehicle-treated group served as the negative control.

In Vivo Performance Data

The antidepressant-like effects of the test compounds were assessed using two standard behavioral despair models in mice: the Tail Suspension Test (TST) and the Modified Forced Swimming Test (MFST). All compounds were administered at a dose of 20 mg/kg.[1][2] The results indicated that several of the tested derivatives exhibited significant antidepressant-like activity without affecting spontaneous locomotor activity, suggesting a specific mechanism of action.[1][2]

Tail Suspension Test (TST)

The TST is a widely used assay to screen for potential antidepressant drugs by measuring the immobility time of mice when suspended by their tails. A decrease in immobility time is indicative of an antidepressant-like effect.

Table 1: Comparative Efficacy in the Tail Suspension Test (TST)

CompoundSubstitution on Piperazine RingObserved Effect on Immobility Time (vs. Vehicle)Potency Comparison
3a PhenylSignificant DecreaseLess potent than 3c, 3d, 3e, 3g
3b 4-FluorophenylSignificant DecreaseLess potent than 3c, 3d, 3e, 3g
3c 4-ChlorophenylSignificant DecreaseHigh Potency
3d 4-BromophenylSignificant DecreaseHigh Potency
3e 4-NitrophenylSignificant DecreaseHigh Potency
3f 4-MethylphenylNo Significant ChangeInactive
3g 4-MethoxyphenylSignificant DecreaseHigh Potency
3h 2-PyrimidinylNo Significant ChangeInactive
Fluoxetine N/A (Reference Drug)Significant DecreaseHigh Potency

Note: Data is presented qualitatively based on published abstracts.[1][2]

Modified Forced Swimming Test (MFST)

The MFST is another cornerstone behavioral test for assessing antidepressant efficacy. It measures not only immobility time but also active behaviors like swimming and climbing. An increase in swimming time is often associated with enhancement of the serotonergic system, while an increase in climbing time is linked to the noradrenergic system.

Table 2: Comparative Efficacy in the Modified Forced Swimming Test (MFST)

CompoundEffect on Immobility TimeEffect on Swimming TimeEffect on Climbing Time
3a Significant DecreaseIncreasedNo Change
3b Significant DecreaseIncreasedNo Change
3c Significant DecreaseIncreasedNo Change
3d Significant DecreaseIncreasedNo Change
3e Significant DecreaseIncreasedNo Change
3f No Significant ChangeNo ChangeNo Change
3g Significant DecreaseIncreasedNo Change
3h No Significant ChangeNo ChangeNo Change
Fluoxetine Significant DecreaseIncreasedNo Change

Note: Data is presented qualitatively based on published abstracts.[1][2]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Animals

Male BALB/c mice were used for the behavioral studies. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. All experiments were conducted in accordance with ethical guidelines for animal research.

Drug Administration

The test compounds (3a-3h) and the reference drug, Fluoxetine, were suspended in a vehicle solution and administered intraperitoneally (i.p.) at a dose of 20 mg/kg. The control group received the vehicle alone.

Tail Suspension Test (TST) Protocol
  • Apparatus: A suspension box is used to hang the mice by their tails. The box is designed to prevent the mice from escaping or holding onto any surfaces.

  • Procedure: Mice are individually suspended by their tails from a lever using adhesive tape. The suspension point is approximately 1 cm from the tip of the tail.

  • Duration: The total duration of the test is 6 minutes.

  • Scoring: The entire 6-minute session is recorded, and the duration of immobility is measured. A mouse is considered immobile when it hangs passively and remains completely motionless. The total time spent in immobility is recorded for each animal.

Modified Forced Swimming Test (MFST) Protocol
  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 10 cm. The depth is crucial to prevent the mice from touching the bottom with their tails or paws.

  • Procedure: Each mouse is individually placed into the cylinder of water.

  • Duration: The test is conducted for a total of 6 minutes. The behavior of the mice is typically recorded during the last 4 minutes of the test.

  • Scoring: The duration of three distinct behaviors is recorded:

    • Immobility: The mouse remains floating in the water with only the movements necessary to keep its head above water.

    • Swimming: The mouse makes active swimming movements, moving around the cylinder.

    • Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis synthesis Synthesis of 1-phenyl-2-(4-substituted- piperazin-1-yl)-propanol Derivatives (3a-3h) drug_admin Drug Administration (i.p.) - Test Compounds (20 mg/kg) - Fluoxetine (20 mg/kg) - Vehicle synthesis->drug_admin animal_acclimatization Animal Acclimatization (Male BALB/c mice) animal_acclimatization->drug_admin tst Tail Suspension Test (TST) drug_admin->tst mfst Modified Forced Swimming Test (MFST) drug_admin->mfst locomotor Locomotor Activity Test drug_admin->locomotor data_analysis Measurement of: - Immobility Time (TST & MFST) - Swimming Time (MFST) - Climbing Time (MFST) - Locomotor Counts tst->data_analysis mfst->data_analysis locomotor->data_analysis

Experimental workflow for in vivo evaluation.

Proposed Signaling Pathway for Antidepressant Action

The observed increase in swimming time without an effect on climbing time for the active compounds suggests a mechanism primarily involving the serotonergic system, similar to the reference drug Fluoxetine.[1][2] Many piperazine derivatives exert their antidepressant effects by modulating monoaminergic neurotransmission.[3][4][5] A plausible mechanism involves the inhibition of serotonin reuptake and interaction with 5-HT1A receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicles serotonin_release 5-HT Release serotonin_vesicle->serotonin_release serotonin_synapse Increased 5-HT Concentration serotonin_release->serotonin_synapse sert Serotonin Transporter (SERT) ht1a_auto 5-HT1A Autoreceptor ht1a_auto->serotonin_release Inhibition serotonin_synapse->sert Reuptake serotonin_synapse->ht1a_auto ht1a_post Postsynaptic 5-HT Receptors serotonin_synapse->ht1a_post signal Downstream Signaling (e.g., CREB, BDNF) ht1a_post->signal response Antidepressant Therapeutic Effect signal->response derivative 1-Phenyl-2-(piperazin-1-yl) -propanol Derivative derivative->sert Blockade

Proposed mechanism via serotonergic pathways.

References

comparison of the antidepressant-like effects of different 1-(piperazin-1-yl)propan-2-ol analogs

Author: BenchChem Technical Support Team. Date: December 2025

A series of novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol analogs have been synthesized and evaluated for their potential antidepressant-like effects. This guide provides a comparative analysis of these compounds, presenting key experimental data on their efficacy in established behavioral models of depression and detailing the methodologies employed in their evaluation. The findings suggest that specific substitutions on the piperazine ring significantly influence the antidepressant-like activity of these analogs.

Quantitative Comparison of Antidepressant-Like Activity

The antidepressant-like effects of eight synthesized 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives (designated 3a-3h) were assessed using the Tail Suspension Test (TST) and the Modified Forced Swimming Test (MFST) in mice. The results, including a comparison with the well-established antidepressant fluoxetine, are summarized below.

Table 1: Effects of 1-(Piperazin-1-yl)propan-2-ol Analogs and Fluoxetine on Immobility Time in the Tail Suspension Test (TST)

CompoundDose (mg/kg)Immobility Time (s, Mean ± SEM)
Control (Vehicle)-225.4 ± 8.7
Fluoxetine20120.1 ± 7.5
3a20160.3 ± 9.2**
3b20175.8 ± 10.1*
3c20130.5 ± 8.1
3d20125.7 ± 7.9
3e20122.3 ± 7.6
3f20210.9 ± 11.3
3g20128.6 ± 8.0***
3h20215.2 ± 10.8

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group. SEM: Standard Error of the Mean.

Table 2: Effects of this compound Analogs and Fluoxetine on Immobility, Swimming, and Climbing Times in the Modified Forced Swimming Test (MFST)

CompoundDose (mg/kg)Immobility Time (s, Mean ± SEM)Swimming Time (s, Mean ± SEM)Climbing Time (s, Mean ± SEM)
Control (Vehicle)-200.7 ± 9.150.2 ± 5.349.1 ± 4.8
Fluoxetine20105.4 ± 7.2 140.6 ± 8.954.0 ± 5.1
3a20145.8 ± 8.5 95.1 ± 7.359.1 ± 5.5
3b20160.2 ± 9.385.7 ± 6.954.1 ± 5.0
3c20115.9 ± 7.8 125.3 ± 8.158.8 ± 5.4
3d20110.1 ± 7.5 130.8 ± 8.459.1 ± 5.6
3e20108.3 ± 7.3 135.2 ± 8.656.5 ± 5.2
3f20195.4 ± 10.555.3 ± 5.849.3 ± 4.9
3g20112.7 ± 7.6 128.9 ± 8.258.4 ± 5.3
3h20198.6 ± 10.252.1 ± 5.549.3 ± 4.8

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group. SEM: Standard Error of the Mean.

Experimental Protocols

A detailed description of the experimental procedures is provided to ensure reproducibility and allow for critical evaluation of the presented data.

Synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol Derivatives

The synthesis of the target compounds was achieved through a two-step process. The general workflow is outlined below.

G cluster_synthesis Synthesis Workflow start 2-Bromopropiophenone + Substituted Piperazine step1 Reaction in Acetone with K2CO3 (Reflux) start->step1 intermediate 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanone step1->intermediate step2 Reduction with NaBH4 in Methanol intermediate->step2 end 1-Phenyl-2-(4-substituted-piperazin-1-yl)propanol Analogs (3a-3h) step2->end

General synthesis workflow for the target compounds.

Step 1: Synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)propanone. A mixture of 2-bromopropiophenone (10 mmol), the appropriate N-substituted piperazine (10 mmol), and potassium carbonate (10 mmol) in acetone was refluxed for 6 hours. The resulting mixture was filtered, and the solvent was evaporated to yield the intermediate ketone.

Step 2: Synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol. The intermediate ketone was dissolved in methanol, and sodium borohydride (NaBH4) was added portion-wise at 0°C. The reaction mixture was stirred at room temperature for 2 hours. After completion of the reaction, the solvent was evaporated, and the residue was extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate, and concentrated to give the final propanol derivative.

Animals

Male BALB/c mice weighing between 20-25 g were used for the behavioral studies. The animals were housed in groups of six under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C) with free access to food and water. All experiments were conducted in accordance with ethical guidelines for animal research.

Drug Administration

The synthesized compounds (3a-3h) and the reference drug, fluoxetine, were suspended in a 0.5% aqueous solution of carboxymethyl cellulose (CMC). The vehicle (0.5% CMC) or the test compounds were administered intraperitoneally (i.p.) at a dose of 20 mg/kg, 60 minutes before the behavioral tests.

Behavioral Tests

The antidepressant-like activity of the compounds was evaluated using two widely recognized behavioral despair models.

G cluster_workflow Behavioral Testing Workflow animal_prep Animal Acclimatization drug_admin Drug Administration (i.p.) (Vehicle, Fluoxetine, or 3a-3h) animal_prep->drug_admin wait 60-minute Pre-treatment Period drug_admin->wait tst Tail Suspension Test (TST) (6 min) wait->tst mfst Modified Forced Swimming Test (MFST) (6 min) wait->mfst data_analysis Data Analysis (Immobility, Swimming, Climbing Times) tst->data_analysis mfst->data_analysis

Workflow for the behavioral antidepressant screening.

Tail Suspension Test (TST) The TST was performed according to the method described by Steru et al.[1] Mice were individually suspended by their tails from a horizontal bar (50 cm above the floor) using adhesive tape placed approximately 1 cm from the tip of the tail. The duration of immobility was recorded during a 6-minute observation period. Immobility was defined as the absence of any movement except for those required for respiration.

Modified Forced Swimming Test (MFST) The MFST was conducted as described by Porsolt et al. Each mouse was placed individually in a glass cylinder (25 cm height, 10 cm diameter) containing water at 25 ± 1°C to a depth of 15 cm. The total duration of the test was 6 minutes. The last 4 minutes of the session were videotaped and scored for immobility (floating with minimal movements to keep the head above water), swimming (active movements of the limbs in the horizontal plane), and climbing (vigorous upward-directed movements of the forepaws along the cylinder wall).

Structure-Activity Relationship and Signaling Pathway

The results indicate that the nature of the substituent on the piperazine ring plays a crucial role in the antidepressant-like activity of these compounds. Analogs with electron-withdrawing groups (e.g., 3c, 3d, 3e, and 3g) on the phenyl ring of the piperazine moiety exhibited the most potent effects, comparable to fluoxetine. In contrast, compounds with electron-donating groups or unsubstituted phenyl rings (3a, 3b) showed weaker activity, while those with bulky or non-aromatic substituents (3f, 3h) were inactive.

The observed increase in swimming time in the MFST for the active compounds, similar to the effect of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, suggests a potential involvement of the serotonergic system in their mechanism of action. Antidepressants that primarily act on the serotonergic system are known to increase swimming behavior in this test.

G cluster_pathway Hypothesized Serotonergic Signaling Pathway drug Active this compound Analogs (e.g., 3c, 3d, 3e, 3g) sert Serotonin Transporter (SERT) drug->sert Blocks reuptake Inhibition of Serotonin Reuptake sert->reuptake serotonin Increased Synaptic Serotonin reuptake->serotonin Leads to postsynaptic Postsynaptic Serotonin Receptors serotonin->postsynaptic Activates downstream Downstream Signaling Cascades postsynaptic->downstream effect Antidepressant-like Effects downstream->effect

Proposed mechanism involving the serotonergic system.

References

Evaluating the Receptor Binding Affinity of 1-(Piperazin-1-yl)propan-2-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinity of 1-(piperazin-1-yl)propan-2-ol derivatives, a class of compounds with significant interest in drug discovery due to their diverse pharmacological activities. The information presented herein, supported by experimental data, is intended to assist researchers in evaluating these derivatives against other alternatives and in designing future studies. This document summarizes quantitative binding data, details experimental protocols for receptor binding assays, and visualizes key experimental and biological concepts.

Comparative Receptor Binding Affinity

The this compound scaffold is a versatile structural motif found in numerous centrally acting agents, including antipsychotics, antidepressants, and anxiolytics.[1] Derivatives of this scaffold have shown varying affinities for a range of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors, which are key targets in the treatment of neuropsychiatric disorders.[2][3]

The following table summarizes the receptor binding affinities (Ki or IC50 values) of selected this compound derivatives and comparator compounds for the serotonin 5-HT1A and dopamine D2 receptors. Lower Ki/IC50 values indicate higher binding affinity.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference CompoundTarget ReceptorBinding Affinity (Ki, nM)
1-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol5-HT1A1.2Buspirone5-HT1A15
1-(4-(2,3-dichlorophenyl)piperazin-1-yl)propan-2-olD2300HaloperidolD21.5
7-([2-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-ethyl]-propyl-amino)-5,6,7,8-tetrahydro-naphthalen-2-olD2Potent AgonistAripiprazoleD20.34 (partial agonist)
1-(Biphenyl-2-yl)-4-(2-hydroxypropyl)piperazine5-HT745.0Risperidone5-HT2A0.16
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A1.28-OH-DPAT5-HT1A0.25

Note: The binding data are compiled from various sources and assays, and direct comparison should be made with caution. The specific experimental conditions can influence the absolute values.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[4] These assays typically involve incubating a radiolabeled ligand with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound.[5] The amount of radioligand displaced by the test compound is then measured to determine its binding affinity.

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the general steps for a competitive radioligand binding assay for the 5-HT1A or D2 receptor.

1. Membrane Preparation:

  • Homogenize tissues or cells expressing the target receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[6]

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[6]

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[6]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[6]

  • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.[5]

2. Assay Procedure:

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]spiperone for D2), and assay buffer.[2][7]

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known unlabeled ligand (e.g., serotonin for 5-HT1A or haloperidol for D2) to saturate the receptors.[2][7]

    • Test Compound: Membrane preparation, radioligand, and serial dilutions of the this compound derivative or comparator compound.[5]

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[2][5]

3. Filtration and Detection:

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[5]

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Homogenization Homogenize Tissue/Cells Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Washing Wash & Resuspend Pellet Centrifugation2->Washing ProteinAssay Determine Protein Concentration Washing->ProteinAssay AssaySetup Set up 96-well Plate (Total, Non-specific, Test Compound) ProteinAssay->AssaySetup Incubation Incubate to Reach Equilibrium AssaySetup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing_Filters Wash Filters Filtration->Washing_Filters Scintillation Scintillation Counting Washing_Filters->Scintillation DataAnalysis Data Analysis (IC50, Ki) Scintillation->DataAnalysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway

Signaling_Pathway Ligand 5-HT1A Agonist (e.g., 8-OH-DPAT) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Cellular_Response

Caption: Simplified signaling pathway of the 5-HT1A receptor.

Structure-Activity Relationship (SAR)

SAR Core Arylpiperazine Core Aryl Aryl Group (e.g., Phenyl, Naphthyl) Core->Aryl Linker Linker Chain (e.g., propyl) - Optimal length crucial for affinity Core->Linker Terminal Terminal Group (e.g., -OH) - Influences functionality (agonist/antagonist) Core->Terminal Aryl_Sub Substituents on Aryl Ring (e.g., -OCH3, -Cl) - Modulate affinity & selectivity Aryl->Aryl_Sub Linker_Details Length & Flexibility - Affects interaction with receptor subpockets Linker->Linker_Details Terminal_Details Polarity & Bulk - Key for specific interactions Terminal->Terminal_Details

Caption: Key structure-activity relationships of arylpiperazine derivatives.

References

Navigating the Synthesis of 1-(piperazin-1-yl)propan-2-ol: A Comparative Guide to Published Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of the common synthetic routes to 1-(piperazin-1-yl)propan-2-ol, a valuable building block in medicinal chemistry. We will delve into the experimental methodologies, present a quantitative comparison of reported data from analogous reactions, and discuss the potential challenges affecting reproducibility.

The synthesis of this compound primarily revolves around the N-alkylation of piperazine. Several strategic approaches have been documented in the chemical literature for achieving this transformation. The two most prevalent methods are the nucleophilic substitution reaction with a propylene oxide precursor and the direct ring-opening of propylene oxide. A third, less common, but viable alternative is reductive amination. This guide will compare these distinct pathways.

Comparison of Synthetic Protocols

The choice of synthetic route can significantly impact yield, purity, and the ease of scale-up. Below is a summary of the key quantitative parameters for each of the primary synthetic methods, based on data from analogous reactions reported in the literature. It is important to note that specific yields and purities for the direct synthesis of this compound are not widely published in a comparative format; therefore, the following data is representative of these reaction classes.

ParameterMethod 1: Nucleophilic SubstitutionMethod 2: Epoxide Ring-OpeningMethod 3: Reductive Amination
Starting Materials Piperazine, 1-chloro-2-propanol (or similar)Piperazine, Propylene OxidePiperazine, Hydroxyacetone
Typical Yield 60-85%70-95%50-75%
Reported Purity Good to Excellent (after purification)Variable (potential for isomers)Good
Key Reagents Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, EtOH)Catalyst (optional, e.g., water, Lewis acid), Solvent (e.g., MeOH, H₂O)Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd), Solvent (e.g., DCE, MeOH)
Reaction Time 6-24 hours2-12 hours12-48 hours
Common Side Products Di-substituted piperazine2-(piperazin-1-yl)propan-1-ol (isomer)Over-reduction or side reactions of the carbonyl group

Experimental Methodologies

Method 1: Nucleophilic Substitution with a Halohydrin

This classic approach involves the reaction of piperazine with a 3-carbon electrophile bearing a leaving group, typically a halogen, on the first carbon and a hydroxyl group on the second. A common precursor is 1-chloro-2-propanol.

Protocol:

  • Piperazine (typically a large excess to favor mono-alkylation) is dissolved in a polar aprotic solvent such as acetonitrile or a protic solvent like ethanol.

  • A base, such as potassium carbonate or triethylamine, is added to the mixture to neutralize the hydrohalic acid formed during the reaction.

  • 1-chloro-2-propanol is added dropwise to the reaction mixture at room temperature or with gentle heating.

  • The reaction is stirred for a period of 6 to 24 hours, and the progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered to remove inorganic salts.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to isolate this compound.

A significant challenge to the reproducibility of this method is controlling the degree of alkylation. The formation of the di-substituted byproduct, 1,4-bis(2-hydroxypropyl)piperazine, is a common issue. Employing a large excess of piperazine or using a mono-protected piperazine derivative (e.g., Boc-piperazine) can mitigate this, but the latter adds extra protection and deprotection steps to the overall synthesis.

Method 2: Ring-Opening of Propylene Oxide

The reaction of piperazine with propylene oxide is a more atom-economical approach. The nucleophilic attack of the piperazine nitrogen on the epoxide ring leads to the desired product.

Protocol:

  • Piperazine is dissolved in a suitable solvent, often an alcohol like methanol or even water. The use of a solvent can help to control the reaction rate and dissipate heat.

  • Propylene oxide is added to the solution. The reaction can be exothermic, so controlled addition and cooling may be necessary.

  • The reaction can be catalyzed by water or a mild Lewis acid to facilitate the ring-opening.

  • The mixture is stirred at room temperature or slightly elevated temperatures for 2 to 12 hours.

  • After the reaction is complete, the solvent and any excess reagents are removed under reduced pressure.

  • The crude product often requires purification to separate the desired 2-ol isomer from the potential 1-ol isomer.

The primary reproducibility challenge in this method is the regioselectivity of the epoxide ring-opening. Under neutral or basic conditions, the nucleophilic attack of piperazine is sterically hindered at the more substituted carbon, favoring the formation of the desired this compound. However, under acidic conditions, the reaction can proceed through a more carbocation-like transition state, which can lead to a mixture of isomers. The presence of water has been shown to improve the regioselectivity towards the secondary alcohol.

Method 3: Reductive Amination

Reductive amination offers an alternative route that avoids the use of alkyl halides or epoxides. This method involves the formation of an iminium ion intermediate from piperazine and a keto-alcohol, followed by its reduction.

Protocol:

  • Piperazine and hydroxyacetone are dissolved in a solvent such as 1,2-dichloroethane (DCE) or methanol.

  • A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the mixture.

  • The reaction is stirred at room temperature for 12 to 48 hours.

  • The reaction is quenched by the addition of an aqueous solution, such as sodium bicarbonate.

  • The product is extracted into an organic solvent.

  • The organic layer is dried, and the solvent is evaporated to yield the crude product, which is then purified.

While this method can provide good yields of the mono-alkylated product, its reproducibility can be affected by the stability of the starting materials and the effectiveness of the reducing agent. The handling of hydroxyacetone, which can be unstable, and the moisture-sensitivity of the reducing agent are key factors to control for consistent results.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies, the following diagrams outline the experimental workflows.

G General Workflow for Synthesis of this compound cluster_0 Method 1: Nucleophilic Substitution cluster_1 Method 2: Epoxide Ring-Opening cluster_2 Method 3: Reductive Amination a0 Piperazine + 1-chloro-2-propanol a1 Reaction with Base (e.g., K2CO3) a0->a1 a2 Purification (Chromatography/Distillation) a1->a2 a3 This compound a2->a3 b0 Piperazine + Propylene Oxide b1 Catalyzed Reaction (e.g., H2O) b0->b1 b2 Purification (Isomer Separation) b1->b2 b3 This compound b2->b3 c0 Piperazine + Hydroxyacetone c1 Reduction (e.g., NaBH(OAc)3) c0->c1 c2 Aqueous Workup and Extraction c1->c2 c3 Purification c2->c3 c4 This compound c3->c4

Figure 1: Comparative workflows for the synthesis of this compound.

Logical Relationships in Synthesis Strategy

The selection of a particular synthetic route often depends on factors such as the availability of starting materials, the desired scale of the reaction, and the purification capabilities at hand. The following diagram illustrates the logical considerations when choosing a synthetic pathway.

G Decision Logic for Synthesis Protocol Selection start Select Synthesis Route for This compound di_alkylation Is Di-alkylation a Major Concern? start->di_alkylation isomer_control Is Regioisomer Control Critical? di_alkylation->isomer_control No method1 Method 1: Nucleophilic Substitution (with excess piperazine or protection) di_alkylation->method1 Yes reagent_sensitivity Are Starting Material/Reagent Sensitivities Manageable? isomer_control->reagent_sensitivity Yes method2 Method 2: Epoxide Ring-Opening (controlled conditions) isomer_control->method2 No reagent_sensitivity->method1 No method3 Method 3: Reductive Amination reagent_sensitivity->method3 Yes

Figure 2: Decision tree for selecting a synthesis protocol.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-(Piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(Piperazin-1-yl)propan-2-ol, a piperazine derivative that requires careful management as hazardous waste. Adherence to these procedures is essential for personal safety and environmental protection.

Hazard Profile and Safety Summary
  • Skin Corrosion/Irritation: Can cause skin irritation or severe burns upon contact.[1][2][3][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2][3][4]

  • Harmful if Swallowed: May be harmful if ingested.[1][5]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][6]

Due to these potential hazards, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or glasses.To protect eyes from splashes and fumes.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential burns or irritation.[1][3]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[1][3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A certified respirator may be necessary if dust or aerosols are generated.[1][6]To prevent inhalation of harmful vapors or particles.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be carried out in accordance with local, state, and federal regulations.[1][7] In the United States, the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide the primary regulatory framework for hazardous waste management.[7][8]

Waste Collection
  • Designated Container: Use a designated, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste" and include the chemical name: "this compound".[1][8]

  • Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][6]

  • Container Filling: Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion and to minimize the risk of spills.[8]

  • Contaminated Materials: All consumables that have come into contact with the chemical, such as pipette tips, gloves, and weighing paper, must also be disposed of in the designated hazardous waste container.[1]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure proper ventilation.[1]

  • Containment: Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[1][2]

  • Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[1][2]

  • Decontamination: Clean the spill area thoroughly. Decontaminate any non-disposable equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[1]

Final Disposal
  • Secure Container: Securely seal the hazardous waste container.[1]

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by authorized waste management personnel.[5][6]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environment, Health, and Safety (EHS) department or a licensed chemical waste disposal company.[8] Organic waste is typically incinerated.[8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is there a spill? B->C D Contain Spill with Inert Absorbent C->D Yes G Place Waste and Contaminated Items in Designated Hazardous Waste Container C->G No E Collect and Place in Designated Hazardous Waste Container D->E F Decontaminate Spill Area and Equipment E->F F->G H Securely Seal and Label Container G->H I Store in a Safe, Ventilated Area H->I J Arrange for Professional Disposal (EHS/Licensed Vendor) I->J K End: Proper Disposal Complete J->K

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(Piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(Piperazin-1-yl)propan-2-ol

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 71850-04-9) was found. The following guidance is based on the safety profiles of structurally similar compounds, including piperazine and various propanol derivatives. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's safety officer.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with its structural components, which include skin and eye irritation, respiratory sensitization, and flammability, a comprehensive PPE strategy is mandatory.

PPE CategoryRecommended EquipmentRationale & Citation
Eye and Face Protection Chemical safety goggles or a full-face shield if splashing is possible.[1][2]Protects against splashes that can cause serious eye irritation or damage.[3][4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1][6]Prevents skin contact, which may cause severe burns, irritation, or allergic reactions.[3][4][7]
Body Protection A chemical-resistant lab coat or apron should be worn to prevent skin contact.[1]Protects against accidental spills and contamination of personal clothing.[7][8]
Respiratory Protection A NIOSH/MSHA approved respirator should be used in case of insufficient ventilation or when handling aerosols or vapors.[8] All work should ideally be conducted in a chemical fume hood.[1][3]Piperazine derivatives can cause allergy or asthma-like symptoms if inhaled.[3][8]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure laboratory safety.

Hazard and Toxicity Data (Based on Piperazine)
ParameterValueSource
Acute Oral Toxicity (LD50) 2,600 mg/kg (Rat)[3]
Primary Hazards Flammable solid, Causes severe skin burns and eye damage, May cause an allergic skin reaction, May cause allergy or asthma symptoms or breathing difficulties if inhaled, Suspected of damaging fertility or the unborn child.[3][8][9]
Step-by-Step Handling Protocol
  • Engineering Controls :

    • Always work within a well-ventilated laboratory, preferably inside a chemical fume hood to minimize inhalation exposure.[1][3]

    • Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.[1][8]

  • Safe Handling Practices :

    • Avoid all direct contact with skin, eyes, and clothing.[1][4]

    • Keep the container tightly closed when not in use.[1][4]

    • Keep away from heat, sparks, open flames, and other ignition sources.[3][7][8] The substance may be flammable.

    • Use non-sparking tools and explosion-proof equipment if necessary.[1]

    • Do not eat, drink, or smoke in the laboratory area where chemicals are handled.[1]

First Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]

  • In Case of Skin Contact : Immediately take off all contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][5] Seek immediate medical attention as piperazine derivatives can cause severe skin burns.[3][8]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes.[4][5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7] Immediately call an ophthalmologist.[3]

  • If Swallowed : Do NOT induce vomiting.[1][8] Rinse mouth with water. Seek immediate medical attention.[1][3]

Disposal Plan
  • Waste Collection :

    • Collect all chemical waste in a designated, properly labeled, and tightly sealed container.[1][4]

    • Do not mix with other waste materials unless explicitly instructed by your institution's safety guidelines.[1]

  • Disposal Method :

    • Dispose of the chemical waste in strict accordance with all applicable local, state, and federal regulations.[1][4]

    • For related compounds like 3-Amino-1-propanol, disposal via a dedicated chemical safety program is required, not through the sanitary sewer.[10] This is the recommended route for this compound.

Safety Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow: this compound prep 1. Preparation - Conduct Risk Assessment - Verify Emergency Equipment ppe 2. Don PPE - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat prep->ppe Proceed handling 3. Chemical Handling - Work in Fume Hood - Use Non-Sparking Tools - Keep Container Closed ppe->handling Proceed spill Emergency: Spill or Exposure handling->spill If incident occurs cleanup 4. Post-Handling - Decontaminate Work Area - Remove PPE Correctly handling->cleanup Experiment Complete first_aid First Aid Procedures - Evacuate & Alert - Use Eyewash/Shower - Seek Medical Attention spill->first_aid Follow Emergency Plan disposal 5. Waste Disposal - Collect in Labeled Container - Follow Institutional Protocol cleanup->disposal Proceed

Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperazin-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(Piperazin-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.